Threo-Chloramphenicol-D6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H12Cl2N2O5 |
|---|---|
Molecular Weight |
329.16 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dideuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D,5D,9D/t5?,8-,9- |
InChI Key |
WIIZWVCIJKGZOK-ZJSLCROJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Threo-Chloramphenicol-D6: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-Chloramphenicol-D6 is the deuterium-labeled analogue of Chloramphenicol, a broad-spectrum antibiotic.[1][2] In the realm of advanced scientific research and drug development, isotopically labeled compounds like this compound are indispensable tools. This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use, with a particular focus on its role as an internal standard in quantitative analysis and as a tracer in metabolic studies.
Of the four possible stereoisomers of Chloramphenicol, only the D-threo form is biologically active.[3] this compound, by virtue of its isotopic labeling, possesses a higher molecular weight than its unlabeled counterpart, a feature that is critical for its application in mass spectrometry-based analytical techniques. The deuterium (B1214612) atoms are strategically incorporated into the molecule, ensuring chemical similarity while allowing for mass-based differentiation from the native compound.
Physicochemical Properties and Data
The integration of deuterium atoms into the Chloramphenicol structure results in a distinct mass shift, which is the cornerstone of its utility in isotope dilution mass spectrometry. While the user requested data for this compound, a certificate of analysis for the closely related Threo-Chloramphenicol-D5 was available and is presented below. The principles and applications discussed herein are directly transferable.
Table 1: Physicochemical Data for Threo-Chloramphenicol-D5 [4]
| Property | Value |
| Chemical Name | 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl-2,3,5,6-d4)propan-2-yl-1-d)acetamide |
| Molecular Formula | C₁₁H₇D₅Cl₂N₂O₅ |
| Molecular Weight | 328.16 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | 99.2% |
| Isotopic Enrichment | >98% |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step chemical process that introduces deuterium atoms into the Chloramphenicol molecule. While a specific, detailed protocol for the D6 variant is not publicly available, the general synthetic strategy for unlabeled Chloramphenicol can be adapted. A key step would involve the use of deuterated starting materials or reagents.
A plausible synthetic route could start with deuterated precursors for the p-nitrophenylserinol backbone or utilize a deuterated dichloroacetylating agent. For instance, the synthesis of unlabeled Chloramphenicol can begin with 4-nitroacetophenone.[5] To produce the D6 version, a deuterated equivalent of a key intermediate would be necessary. The final step typically involves the acylation of the amino group with a dichloroacetic acid derivative.[5][6]
Applications in Research and Development
The primary application of this compound is as an internal standard for the quantification of Chloramphenicol in various biological and environmental matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in instrument response.[9]
Beyond its role as an internal standard, this compound can also be employed as a tracer in pharmacokinetic and metabolic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of Chloramphenicol.[2]
Experimental Protocols
Quantitative Analysis of Chloramphenicol in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the determination of Chloramphenicol in a biological matrix (e.g., plasma, milk, or tissue homogenate).
Materials:
-
This compound (Internal Standard)
-
Chloramphenicol (Analytical Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Chloramphenicol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Working Solutions and Calibration Standards:
-
Prepare a series of working standard solutions of Chloramphenicol by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
Prepare calibration standards by spiking the blank biological matrix with the Chloramphenicol working solutions to achieve a range of concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control sample, and unknown sample, add a fixed volume (e.g., 10 µL) of the this compound working internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Use a suitable gradient elution program to separate Chloramphenicol and this compound.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Chloramphenicol and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both Chloramphenicol and this compound.
-
Calculate the peak area ratio (Chloramphenicol area / this compound area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Chloramphenicol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Mechanisms of Action
Chloramphenicol exerts its antibacterial effect by inhibiting bacterial protein synthesis.[10] More recent research has unveiled its impact on mammalian signaling pathways, particularly in the context of cancer biology. Chloramphenicol has been shown to repress the hypoxia-inducible factor-1 alpha (HIF-1α) pathway in non-small cell lung cancer cells.[11]
Under hypoxic conditions, HIF-1α protein accumulates and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[2][12] Chloramphenicol has been found to induce the degradation of HIF-1α, thereby suppressing the expression of its target genes.[11] This action is mediated through the autophagy pathway.[11]
Caption: Chloramphenicol's effect on the HIF-1α signaling pathway.
Experimental Workflow Visualization
The use of a deuterated internal standard is a critical component of a robust quantitative LC-MS/MS workflow. The following diagram illustrates the logical flow of such an experiment.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This compound is a powerful and essential tool for modern analytical and biomedical research. Its utility as an internal standard ensures the accuracy and reliability of quantitative data, while its application as a tracer aids in the understanding of drug metabolism and disposition. The methodologies and conceptual frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this important isotopically labeled compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. clearsynth.com [clearsynth.com]
- 8. threo-m-Chloramphenicol - Traceable Reference Standard for Residue Analysis (CAS 138125-72-1) [witega.de]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Chloramphenicol Induces Autophagy and Inhibits the Hypoxia Inducible Factor-1 Alpha Pathway in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Threo-Chloramphenicol-D6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-Chloramphenicol-D6 is the deuterium-labeled analog of Chloramphenicol, a broad-spectrum antibiotic. This stable isotope-labeled compound serves as an invaluable tool in various research and development applications, particularly as an internal standard for quantitative analysis by mass spectrometry-based methods. Its use allows for precise and accurate quantification of Chloramphenicol in complex biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is structurally identical to Chloramphenicol, with the exception of five deuterium (B1214612) atoms incorporated into the phenyl ring and one deuterium atom on the C1 carbon of the propanediol (B1597323) backbone. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry.
Table 1: Physicochemical Properties of this compound and Chloramphenicol
| Property | This compound | Threo-Chloramphenicol |
| IUPAC Name | 2,2-dichloro-N-[(1R,2R)-1-(deuteriophenyl)-1,3-dihydroxypropan-2-yl]acetamide | 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[1] |
| Synonyms | D-threo-(-)-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-nitrophenethyl-d6]acetamide | D-threo-(-)-2,2-dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-nitrophenethyl]acetamide[2] |
| CAS Number | 202480-68-0[3] | 56-75-7[1][4] |
| Molecular Formula | C₁₁D₅H₇Cl₂N₂O₅[3] | C₁₁H₁₂Cl₂N₂O₅[1][4] |
| Molecular Weight | 328.16 g/mol [3] | 323.13 g/mol [1] |
| Melting Point | Data not available | 149-153 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | 1:400 in water at 25°C; very soluble in methanol, ethanol[2] |
Biological Activity and Mechanism of Action
The biological activity of this compound is considered to be identical to that of unlabeled Chloramphenicol. Chloramphenicol is a potent inhibitor of bacterial protein synthesis. It binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step of peptide bond formation.
Recent studies have also elucidated its effects on eukaryotic cells, particularly in the context of cancer research. Chloramphenicol has been shown to repress the hypoxia-inducible factor-1 alpha (HIF-1α) pathway.[5][6] This transcription factor is a master regulator of cellular adaptation to low oxygen conditions (hypoxia), a common feature of solid tumors. By inhibiting HIF-1α, Chloramphenicol can suppress the expression of downstream target genes involved in tumor progression, such as those responsible for angiogenesis (e.g., VEGF) and glucose metabolism (e.g., GLUT1).[5]
The mechanism of HIF-1α repression by Chloramphenicol involves the induction of autophagy.[6] Chloramphenicol treatment leads to the degradation of HIF-1α protein through the autophagic pathway.
Below is a diagram illustrating the signaling pathway of HIF-1α and the inhibitory effect of Chloramphenicol.
Caption: Chloramphenicol induces autophagy, leading to the degradation of stable HIF-1α.
Experimental Protocols
Synthesis of Threo-Chloramphenicol
Workflow for a General Synthesis of Chloramphenicol:
Caption: A multi-step synthesis transforms 4-nitroacetophenone into Threo-Chloramphenicol.
Note: For the synthesis of this compound, deuterated 4-nitroacetophenone would be a logical starting material.
Purification
Purification of the final product is typically achieved through recrystallization. The choice of solvent is critical to obtain high-purity crystals. A common procedure involves:
-
Dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., methanol/water mixture).
-
Allowing the solution to cool slowly to induce crystallization.
-
Filtering the crystals and washing them with a cold solvent.
-
Drying the purified crystals under a vacuum.
Analysis
The identity and purity of this compound are confirmed using a combination of analytical techniques.
Table 2: Analytical Methods for this compound
| Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reversed-phase C18 column, isocratic elution with a mobile phase of sodium pentanesulfonate, acetonitrile, and glacial acetic acid. UV detection at 278 nm.[9][10] |
| Mass Spectrometry (MS) | Molecular weight confirmation and quantification (as an internal standard) | Electrospray ionization (ESI) in negative ion mode. Monitoring of specific precursor and product ion transitions.[11][12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation | ¹H and ¹³C NMR spectra are compared to the non-deuterated standard. The absence of signals in the aromatic region of the ¹H NMR spectrum and altered splitting patterns confirm deuteration. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption peaks for O-H, N-H, C=O, aromatic C-H, NO₂, and C-Cl bonds are observed.[14] |
Applications
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its use is crucial for the accurate determination of Chloramphenicol residues in various matrices, including food products and biological samples, helping to ensure food safety and for pharmacokinetic studies.
Conclusion
This compound is an essential tool for researchers and analytical scientists. Its well-defined chemical properties and the established analytical methodologies for its parent compound, Chloramphenicol, provide a solid foundation for its application. The insights into the biological activity of Chloramphenicol, particularly its effects on the HIF-1α pathway, open up new avenues for its investigation in cancer research and other fields. This guide provides a foundational understanding to support the effective use of this compound in a laboratory setting.
References
- 1. This compound | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chloramphenicol Induces Autophagy and Inhibits the Hypoxia Inducible Factor-1 Alpha Pathway in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
The Gold Standard in Bioanalysis: A Technical Guide to Threo-Chloramphenicol-D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Threo-Chloramphenicol-D6 when utilized as an internal standard in quantitative bioanalysis. It details the core principles, experimental methodologies, and data interpretation, offering a comprehensive resource for professionals in drug development and research.
Core Principles: The Role of a Stable Isotope-Labeled Internal Standard
In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount.[1] An internal standard (IS) is a compound of a known concentration added to samples, calibrators, and quality controls to correct for analytical variability.[2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound for the analysis of Chloramphenicol (B1208).
This compound is chemically identical to Chloramphenicol, with the exception that six hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard.[1] Because their physicochemical properties are nearly identical, the SIL-IS co-elutes with the analyte and experiences the same effects during sample preparation, injection, and ionization.[3] Consequently, any loss of analyte during extraction or variations in instrument response will be mirrored by the internal standard.[1] The ratio of the analyte's signal to the IS's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration. This principle is known as isotope dilution mass spectrometry.[1]
Mechanism of Action of Chloramphenicol
While its role as an internal standard is based on its chemical similarity to the analyte, it is also important to understand the primary mechanism of action of Chloramphenicol as a therapeutic agent. Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[4][5] It specifically binds to the 50S subunit of the bacterial 70S ribosome, preventing the peptidyl transferase enzyme from forming peptide bonds between amino acids.[6][7] This action halts the elongation of the polypeptide chain, making it a bacteriostatic agent that stops bacterial growth.[7]
Experimental Protocols for Quantitative Analysis
The following sections detail typical experimental procedures for the quantification of Chloramphenicol in biological matrices using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove potential interferences. The internal standard, this compound, should be added at the very beginning of the process to account for variability throughout the procedure.
Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma sample, add 10-20 µL of the this compound internal standard working solution. Vortex briefly.[1]
-
Add a buffering agent if necessary to adjust the pH, ensuring Chloramphenicol is in a neutral state for efficient extraction.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.
Table 1: Typical LC-MS/MS Parameters for Chloramphenicol Analysis
| Parameter | Typical Value |
| LC Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Chloramphenicol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Chloramphenicol | 321.0 | 152.0 | 257.0 | -20 to -25 |
| This compound | 327.0 | 157.0 | 262.0 | -20 to -25 |
Note: The precursor ion for this compound is adjusted from the more commonly cited D5 variant (m/z 326) to reflect the mass of six deuterium atoms. The fragmentation pattern and resulting product ions are analogous.
Data Presentation and Validation
The use of an internal standard is a critical component of a robust bioanalytical method, which must be validated according to regulatory guidelines such as the ICH M10.[8]
Table 3: Bioanalytical Method Validation Acceptance Criteria (based on ICH M10)
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision (Intra- and Inter-day) | Mean concentration of QC samples must be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique blank matrix sources. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Should be consistent and reproducible, although 100% recovery is not required. |
| Stability (Freeze-thaw, bench-top, long-term) | Mean concentration of stability QCs should be within ±15% of nominal concentration. |
| Dilution Integrity | Accuracy and precision of diluted QCs must be within ±15%. |
Visualizing the Process
The following diagrams illustrate the workflow and underlying principles of using this compound as an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Caption: How an internal standard corrects for variability.
Conclusion
This compound serves as the quintessential internal standard for the bioanalysis of Chloramphenicol. Its mechanism of action in this context is not pharmacological but analytical, acting as a stable, chemically identical mimic that corrects for variations inherent in the analytical process. By leveraging the principles of isotope dilution mass spectrometry and adhering to rigorous validation guidelines, researchers can achieve highly reliable, accurate, and precise quantitative data, which is fundamental to informed decision-making in drug development and scientific research.
References
- 1. database.ich.org [database.ich.org]
- 2. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 3. database.ich.org [database.ich.org]
- 4. Quantitative analysis of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in eggs via liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 6. Quantitative determination of chloramphenicol in milk powders by isotope dilution liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
An In-Depth Technical Guide to the Synthesis of Deuterium-Labeled Chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for deuterium-labeled chloramphenicol. Deuterium-labeled analogues of pharmaceutical compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification and as probes to investigate metabolic pathways. This document outlines a detailed, multi-step synthesis, presents quantitative data in a structured format, and includes diagrams to illustrate the experimental workflow.
Introduction
Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis. Its clinical use is limited due to potential serious side effects, but it remains an important compound for research and in specific therapeutic situations. The synthesis of deuterium-labeled chloramphenicol, such as chloramphenicol-d5 (B1429905), provides a crucial analytical standard for bioanalytical assays and a tool for metabolic research. This guide details a potential synthetic route, starting from commercially available deuterated precursors.
Proposed Synthetic Pathway
The proposed pathway for the synthesis of chloramphenicol-d5 begins with deuterated p-nitrotoluene and deuterated dichloroacetic acid. The synthesis involves several key transformations, including oxidation, bromination, amination, hydroxymethylation, stereoselective reduction, and final acylation. An overview of the synthetic workflow is presented below.
Caption: Proposed synthetic workflow for Chloramphenicol-d5.
Experimental Protocols
This section provides detailed experimental procedures for each step of the proposed synthesis.
Synthesis of p-Nitroacetophenone-d7
Objective: To oxidize p-nitrotoluene-d7 to p-nitroacetophenone-d7.
-
Materials: p-Nitrotoluene-d7, acetic anhydride (B1165640), chromium trioxide, sulfuric acid, dichloromethane.
-
Procedure:
-
A solution of p-nitrotoluene-d7 (1 equivalent) in acetic anhydride is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of chromium trioxide (2.5 equivalents) in a mixture of acetic anhydride and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is poured into ice water and extracted with dichloromethane.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Synthesis of 2-Bromo-p-nitroacetophenone-d7
Objective: To brominate the α-carbon of p-nitroacetophenone-d7.
-
Materials: p-Nitroacetophenone-d7, bromine, glacial acetic acid.
-
Procedure:
-
p-Nitroacetophenone-d7 (1 equivalent) is dissolved in glacial acetic acid in a flask protected from light.
-
A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise with stirring.
-
The mixture is stirred at room temperature for 6 hours.
-
The reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with cold water, and dried.
-
Synthesis of 2-Amino-p-nitroacetophenone-d7 hydrochloride
Objective: To replace the bromine atom with an amino group.
-
Materials: 2-Bromo-p-nitroacetophenone-d7, hexamethylenetetramine, chloroform (B151607), ethanol (B145695), hydrochloric acid.
-
Procedure:
-
A solution of 2-bromo-p-nitroacetophenone-d7 (1 equivalent) and hexamethylenetetramine (1.2 equivalents) in chloroform is refluxed for 4 hours.
-
The resulting quaternary ammonium (B1175870) salt is filtered and washed with chloroform.
-
The salt is then hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid for 2 hours.
-
The solution is cooled, and the precipitated 2-amino-p-nitroacetophenone-d7 hydrochloride is collected by filtration.
-
Synthesis of α-Acetamido-β-hydroxy-4-nitropropiophenone-d7
Objective: Acetylation of the amino group followed by hydroxymethylation.
-
Materials: 2-Amino-p-nitroacetophenone-d7 hydrochloride, acetic anhydride, sodium acetate (B1210297), paraformaldehyde.
-
Procedure:
-
The hydrochloride salt is acetylated with acetic anhydride in the presence of sodium acetate to yield ω-acetamido-4-nitroacetophenone-d7.
-
The acetylated product is then reacted with paraformaldehyde in the presence of a base (e.g., potassium carbonate) to introduce the β-hydroxy group.
-
Synthesis of D,L-threo-2-Acetamido-1-(p-nitrophenyl-d4)-1,3-propanediol-d3
Objective: Stereoselective reduction of the keto group.
-
Reaction: Meerwein-Ponndorf-Verley Reduction.
-
Materials: α-Acetamido-β-hydroxy-4-nitropropiophenone-d7, aluminum isopropoxide, isopropanol (B130326).
-
Procedure:
-
A solution of the ketone (1 equivalent) in dry isopropanol is treated with aluminum isopropoxide (1.1 equivalents).
-
The mixture is refluxed for 3 hours, with slow distillation of acetone.
-
The reaction is quenched by adding dilute hydrochloric acid.
-
The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The threo isomer is the major product.
-
Chiral Resolution and Hydrolysis to D-threo-2-Amino-1-(p-nitrophenyl-d4)-1,3-propanediol-d3
Objective: To isolate the desired D-threo enantiomer.
-
Materials: D,L-threo-2-Acetamido-1-(p-nitrophenyl-d4)-1,3-propanediol-d3, L-(+)-tartaric acid, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
The racemic acetamido diol is first hydrolyzed with aqueous hydrochloric acid to the corresponding amino diol.
-
The racemic amino diol is resolved using L-(+)-tartaric acid. The diastereomeric salt of the D-threo isomer preferentially crystallizes.
-
The resolved salt is treated with a base (e.g., sodium hydroxide) to liberate the free D-threo-2-amino-1-(p-nitrophenyl-d4)-1,3-propanediol-d3.
-
Synthesis of D-threo-2-(Dichloro-d1-acetamido)-1-(p-nitrophenyl-d4)-1,3-propanediol (Chloramphenicol-d5)
Objective: Final acylation to yield the target molecule.
-
Materials: D-threo-2-Amino-1-(p-nitrophenyl-d4)-1,3-propanediol-d3, methyl dichloro-d1-acetate, triethylamine (B128534).
-
Procedure:
-
The D-threo amino diol (1 equivalent) is dissolved in a suitable solvent like ethyl acetate.
-
Methyl dichloro-d1-acetate (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) are added.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is washed with dilute acid, water, and brine, then dried and concentrated.
-
The final product, chloramphenicol-d5, is purified by recrystallization.
-
Quantitative Data Summary
The following table summarizes the expected yields and isotopic purity for the key steps in the synthesis of chloramphenicol-d5. These values are based on typical yields for analogous non-deuterated reactions and assume high isotopic enrichment of the starting materials.
| Step | Product | Theoretical Yield (%) | Isotopic Purity (%) |
| 1. Oxidation | p-Nitroacetophenone-d7 | 60-70 | >98 (d7) |
| 2. Bromination | 2-Bromo-p-nitroacetophenone-d7 | 80-90 | >98 (d7) |
| 3. Amination | 2-Amino-p-nitroacetophenone-d7 hydrochloride | 70-80 | >98 (d7) |
| 4. Acetylation & Hydroxymethylation | α-Acetamido-β-hydroxy-4-nitropropiophenone-d7 | 50-60 | >98 (d7) |
| 5. MPV Reduction | D,L-threo-2-Acetamido-1-(p-nitrophenyl-d4)-1,3-propanediol-d3 | 60-70 | >98 (d4, d3) |
| 6. Chiral Resolution & Hydrolysis | D-threo-2-Amino-1-(p-nitrophenyl-d4)-1,3-propanediol-d3 | 30-40 (of theoretical) | >98 (d4, d3) |
| 7. Acylation | Chloramphenicol-d5 | 80-90 | >98 (d5) |
Signaling Pathways and Logical Relationships
The stereochemistry of the final product is critically dependent on the stereoselective reduction of the ketone and the subsequent chiral resolution. The Meerwein-Ponndorf-Verley reduction favors the formation of the threo diastereomer, which is a prerequisite for obtaining the biologically active D-threo enantiomer.
An In-depth Technical Guide to the Physical and Chemical Properties of Threo-Chloramphenicol-D6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of Threo-Chloramphenicol-D6, a deuterated isotopologue of the broad-spectrum antibiotic, Chloramphenicol (B1208). While specific experimental data for the D6 variant is limited, this document compiles available information and provides data for the non-deuterated analogue as a close proxy. Detailed experimental protocols for analysis, particularly utilizing mass spectrometry, are outlined. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analytical studies involving Chloramphenicol and its deuterated standards.
Introduction
This compound is the deuterium-labeled form of D-(-)-threo-Chloramphenicol, the biologically active stereoisomer of the antibiotic.[1] The incorporation of deuterium (B1214612) atoms into the molecule makes it an ideal internal standard for quantitative and semi-quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[2][3][4][5] The increased mass of the deuterated compound allows for its clear differentiation from the unlabeled analyte in a sample, ensuring accurate quantification by correcting for variations during sample preparation and analysis.
Physical Properties
Table 1: Physical Properties of Threo-Chloramphenicol and its D6 Analogue
| Property | Threo-Chloramphenicol | This compound | Source |
| Appearance | White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates | Solid | [6] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | C₁₁H₆D₆Cl₂N₂O₅ | [7] |
| Molecular Weight | 323.13 g/mol | Approx. 329.17 g/mol | [7] |
| Melting Point | 149–153 °C | No data available | [8] |
| Boiling Point | No data available | No data available | |
| Solubility | Soluble in water (50-500 mg/mL), PBS (50-500 mg/mL).[9] | No data available | [9] |
| Storage Conditions | Store at refrigerator (2-8°C) for long-term storage. Light sensitive. | Store at refrigerator (2-8°C). | [9] |
Chemical and Spectroscopic Properties
The chemical reactivity of this compound is expected to be nearly identical to its non-deuterated counterpart. The primary differences will be observed in spectroscopic techniques that are sensitive to isotopic substitution, such as mass spectrometry and NMR.
Table 2: Chemical and Spectroscopic Data
| Property | Threo-Chloramphenicol | This compound | Source |
| IUPAC Name | 2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | 2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl-d4)ethyl-d2]acetamide (representative) | [7] |
| CAS Number | 56-75-7 | 202480-68-0 (D5 variant) | [6] |
| UV-Vis (λmax) | 272.2 nm | ~273.8 nm | [10] |
| Major IR Peaks (cm⁻¹) | 3352-3246 (O-H, N-H stretching), 3081 (aromatic C-H stretching), 1681 (C=O stretching), 1559 (C=C stretching), 1521 (NO₂ stretching), 662 (C-Cl stretching) | Not available, but expected to be very similar with slight shifts in C-D vibrational modes. | |
| ¹H-NMR | Spectra available | Spectra will show absence of signals corresponding to deuterated positions. | [11] |
| ¹³C-NMR | Spectra available | Spectra available for similar compounds. | [12] |
Experimental Protocols
Generalized Protocol for Determination of Physical Properties
While specific experimental data for this compound is lacking, the following are generalized standard operating procedures for determining key physical properties.
-
Melting Point:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is slowly increased, and the range from which the substance starts to melt until it is completely liquid is recorded.
-
-
Solubility:
-
A known mass of this compound is added to a known volume of a specific solvent (e.g., water, ethanol) at a constant temperature.
-
The mixture is agitated until saturation is reached.
-
The undissolved solid is separated by filtration or centrifugation.
-
The concentration of the dissolved substance in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
UV-Vis Spectroscopy:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or water).
-
The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) is determined.
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded, and the vibrational frequencies of the functional groups are identified.
-
Analytical Workflow for Quantification using LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Chloramphenicol in various matrices. The following is a typical workflow.
-
Sample Preparation (Liquid-Liquid Extraction):
-
A known amount of the sample (e.g., plasma, honey) is homogenized.
-
A precise amount of this compound internal standard solution is added.
-
The sample is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the LC mobile phase.[3][13]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like acetic acid or ammonium (B1175870) acetate.[3][13][14][15]
-
Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.[14] The instrument is set to monitor specific precursor-to-product ion transitions for both Chloramphenicol and this compound (or a similar deuterated standard like D5).[3]
-
Mandatory Visualizations
Analytical Workflow Diagram
Caption: A typical analytical workflow for the quantification of Chloramphenicol using a deuterated internal standard.
Mass Spectrometry Fragmentation Pathway
The fragmentation of Chloramphenicol in negative ion mode ESI-MS/MS is well-characterized. The deuterated standard is expected to follow a similar fragmentation pattern with a corresponding mass shift. The precursor ion for Chloramphenicol is typically [M-H]⁻ at m/z 321.
Caption: Proposed ESI negative mode fragmentation pathway for Chloramphenicol and its D6 analogue.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Chloramphenicol in a variety of matrices. While comprehensive data on its standalone physical and chemical properties are not extensively published, the well-characterized properties of its non-deuterated form provide a strong basis for its application. The provided experimental workflows and diagrams offer a practical guide for researchers and analysts in the field of drug development and residue analysis. Further studies to fully characterize the physical properties of this deuterated standard would be beneficial to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Chloramphenicol [webbook.nist.gov]
- 8. 7411-65-6 CAS MSDS (M-CHLORAMPHENICOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Chloramphenicol-Water Soluble, Antibiotics - Creative Bioarray [cell.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 13. sciex.com [sciex.com]
- 14. Determination of Chloramphenicol in Honey Using Salting-Out Assisted Liquid-Liquid Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry and Validation According to 2002/657 European Commission Decision - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Threo-Chloramphenicol-D6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Threo-Chloramphenicol-D6, a deuterated analog of the broad-spectrum antibiotic Chloramphenicol (B1208). This document is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols. The inclusion of a deuterated isotope makes this compound a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based analyses.
Core Quantitative Data
For clarity and ease of comparison, the fundamental chemical and physical data for this compound and its related compounds are summarized below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Widely Assigned | C₁₁H₆D₆Cl₂N₂O₅ | 329.17 |
| Threo-Chloramphenicol-D5 | 202480-68-0 | C₁₁H₇D₅Cl₂N₂O₅ | 328.16 |
| Chloramphenicol (Unlabeled) | 56-75-7 | C₁₁H₁₂Cl₂N₂O₅ | 323.13 |
Note: A specific CAS number for this compound is not consistently reported in public databases. Researchers are advised to consult their specific supplier for lot-specific information. The CAS numbers for the D5 and unlabeled analogs are provided for reference.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for Chloramphenicol, and by extension its deuterated isotopologues, is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved through its binding to the 50S subunit of the bacterial 70S ribosome.[2][3][4] Specifically, Chloramphenicol obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds between amino acids.[2][5][6] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[2][7] While highly effective against prokaryotic ribosomes, Chloramphenicol has a lower affinity for eukaryotic 80S ribosomes, which accounts for its selective toxicity.[2][7] However, it is important to note that at high concentrations, it can inhibit mammalian mitochondrial protein synthesis, which is a basis for its potential toxicity.[3][8]
Signaling Pathway Involvement
Recent research has illuminated the role of Chloramphenicol in modulating key cellular signaling pathways, extending its relevance beyond its antibiotic function.
Inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Chloramphenicol has been shown to repress the hypoxia-inducible factor-1 alpha (HIF-1α) in hypoxic cancer cells.[9] HIF-1α is a critical transcription factor in cellular adaptation to low oxygen environments and plays a significant role in tumor progression and angiogenesis.[10] Chloramphenicol's inhibitory effect on HIF-1α leads to a downstream reduction in the expression of vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT-1).[9][11] This suggests a potential application for Chloramphenicol in cancer research. The mechanism appears to involve the promotion of HIF-1α degradation through an autophagy-dependent pathway.[9]
Induction of Autophagy
Chloramphenicol has been identified as an inducer of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[9][12][13] This is observed through the increased formation of Atg12-Atg5 conjugates and elevated levels of beclin-1 and LC3-II, which are key markers of autophagosome formation.[9][14] The induction of autophagy by Chloramphenicol is linked to its ability to inhibit mitochondrial protein synthesis.[12] This pathway is also implicated in the degradation of HIF-1α as mentioned previously.[9] Furthermore, the activation of autophagy by Chloramphenicol has been shown to alleviate cellular senescence induced by agents like 5-fluorouracil, potentially through the inhibition of the mTOR pathway.[13]
References
- 1. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. ldh.la.gov [ldh.la.gov]
- 5. benchchem.com [benchchem.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Chloramphenicol Induces Autophagy and Inhibits the Hypoxia Inducible Factor-1 Alpha Pathway in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloramphenicol Induces Autophagy and Inhibits the Hypoxia Inducible Factor-1 Alpha Pathway in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial DNA deletions and chloramphenicol treatment stimulate the autophagic transcript ATG12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. tandfonline.com [tandfonline.com]
Isotopic Purity of Threo-Chloramphenicol-D6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Threo-Chloramphenicol-D6, a deuterated analog of the broad-spectrum antibiotic Chloramphenicol. The incorporation of deuterium (B1214612) in place of hydrogen atoms is a critical technique in drug development, particularly for pharmacokinetic studies and as an internal standard in quantitative mass spectrometry-based assays.[1] The efficacy and reliability of deuterated standards are intrinsically linked to their chemical and isotopic purity.[2]
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of molecules in which the designated hydrogen atoms have been replaced by deuterium.[2] For this compound, this means that all six designated hydrogen atoms are deuterium. While a Certificate of Analysis for the D6 variant is not publicly available, data for the closely related DL-threo-Chloramphenicol-d5 indicates an isotopic enrichment of greater than 98%.[3] This is consistent with the industry-accepted standard for deuterated internal standards, which is a minimum of 98% isotopic enrichment.[4][5]
It is important to understand the distinction between isotopic enrichment and species abundance. Isotopic enrichment refers to the probability of finding a deuterium atom at a specific labeled position, while species abundance is the percentage of the entire molecular population that has a specific isotopic composition (e.g., D6, D5, D4).[6] Due to the statistical nature of the deuteration process, a product with high isotopic enrichment will still contain a small population of molecules with fewer than the target number of deuterium atoms.[6]
Table 1: Representative Isotopic Purity of Deuterated Threo-Chloramphenicol
| Isotopic Species | Description | Expected Abundance (%) |
| D6 | Fully deuterated | >98% (inferred) |
| D5 | Loss of one deuterium | Minor |
| D4 | Loss of two deuteriums | Trace |
| D0 (Unlabeled) | No deuterium incorporation | Very Trace |
Note: The expected abundance is inferred from the isotopic enrichment of the closely related DL-threo-Chloramphenicol-d5, which is stated to be >98%[3]. The presence of unlabeled analyte (D0) is a critical impurity as it can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[2]
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity is crucial for the validation of deuterated standards. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.[4][7]
Methodology: Isotopic Purity Analysis by LC-HRMS
This protocol describes a general method for determining the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Objective: To determine the isotopic distribution and enrichment of this compound.
Materials:
-
This compound sample
-
Threo-Chloramphenicol (unlabeled standard)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution at a concentration suitable for HRMS analysis (e.g., 1 µg/mL) to ensure a strong signal for all isotopic species.[8]
-
Prepare a corresponding solution of the unlabeled Threo-Chloramphenicol standard.
-
-
LC-HRMS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A gradient elution is typically used to ensure good peak shape and separation from any potential impurities.
-
Flow Rate: A typical flow rate for UHPLC is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for chloramphenicol.[9][10]
-
Acquisition Mode: Full scan mode with a mass range that encompasses the unlabeled analyte and all expected deuterated species.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the different isotopologues.
-
-
-
Data Analysis:
-
Acquire the full scan mass spectra for both the deuterated and unlabeled standards.
-
Extract the ion chromatograms for the monoisotopic peak of the unlabeled analyte (M) and the corresponding peaks for the deuterated species (M+1, M+2, M+3, M+4, M+5, M+6).
-
Integrate the peak areas of each isotopic species.
-
Calculate the isotopic purity by determining the relative abundance of each isotopologue. The percentage of the D6 species is calculated as: (Area of D6 peak / Sum of areas of all isotopic peaks) x 100
-
Visualization of Key Pathways and Workflows
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates the key steps in the determination of the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Signaling Pathway: Chloramphenicol's Mechanism of Action
Chloramphenicol primarily exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, thereby preventing the formation of peptide bonds.[4][5][11] More recent research has also elucidated its effects on mammalian cells, including the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Chloramphenicol has been shown to disrupt the interaction between HIF-1α and Sentrin/SUMO-specific protease 1 (SENP-1), leading to the degradation of HIF-1α.[7]
Caption: Chloramphenicol's dual mechanism of action.
References
- 1. clearsynth.com [clearsynth.com]
- 2. threo-m-Chloramphenicol - Traceable Reference Standard for Residue Analysis (CAS 138125-72-1) [witega.de]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. Chloramphenicol Induces Autophagy and Inhibits the Hypoxia Inducible Factor-1 Alpha Pathway in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 11. ldh.la.gov [ldh.la.gov]
The Stereochemical Dichotomy of Chloramphenicol: A Technical Guide to the Threo and Erythro Isomers
For Immediate Release
This technical guide provides a comprehensive analysis of the structural and functional differences between the threo and erythro stereoisomers of the broad-spectrum antibiotic, chloramphenicol (B1208). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of stereoisomerism that dictate the therapeutic efficacy and toxicological profile of this critical pharmaceutical agent.
Introduction: The Significance of Chirality in Pharmacology
Chloramphenicol, a bacteriostatic antibiotic, is a quintessential example of stereoselectivity in drug action. Its molecular structure possesses two chiral centers, giving rise to four distinct stereoisomers: D-(-)-threo, L-(+)-threo, D-erythro, and L-erythro. This stereochemical diversity is not a trivial structural nuance; it is the fundamental determinant of the drug's biological activity. Of the four isomers, only the D-(-)-threo form exhibits significant antibacterial properties, rendering the other three essentially inactive.[1] This stark difference underscores the critical importance of stereochemistry in drug design and development, where the three-dimensional arrangement of atoms dictates the interaction with biological targets.
Stereochemistry of Chloramphenicol Isomers
The two chiral carbons in the propanediol (B1597323) side chain of chloramphenicol lead to the existence of two pairs of enantiomers (threo and erythro pairs) which are diastereomers of each other. The relative configuration of the substituents around these chiral centers defines whether the isomer is of the threo or erythro form. In a Fischer projection, the erythro isomer has similar functional groups on the same side of the carbon backbone, whereas the threo isomer has them on opposite sides.
The four stereoisomers are:
-
D-(-)-threo-chloramphenicol (1R, 2R configuration): The naturally occurring and biologically active isomer.
-
L-(+)-threo-chloramphenicol (1S, 2S configuration): The enantiomer of the active form.
-
D-erythro-chloramphenicol (1S, 2R configuration): A diastereomer of the active form.
-
L-erythro-chloramphenicol (1R, 2S configuration): A diastereomer of the active form.
Stereoisomeric relationships of chloramphenicol.
Comparative Biological Activity
The antibacterial efficacy of chloramphenicol is almost exclusively attributed to the D-(-)-threo isomer.[1] This high degree of stereospecificity is a direct result of the precise three-dimensional structure required for the drug to bind to its target, the 50S subunit of the bacterial ribosome, and inhibit protein synthesis. The other three stereoisomers are considered biologically inactive.
Mechanism of Action of D-(-)-threo-chloramphenicol
The active D-(-)-threo isomer of chloramphenicol exerts its bacteriostatic effect by binding to the A2451 and A2452 residues of the 23S rRNA within the 50S ribosomal subunit. This binding physically obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. The precise spatial arrangement of the hydroxyl groups and the dichloroacetyl moiety of the D-(-)-threo isomer is crucial for this high-affinity interaction. The erythro isomers, with their different spatial configuration, are unable to bind effectively to the ribosomal target.
Mechanism of action of D-threo-chloramphenicol.
Quantitative Antibacterial Activity
While it is widely accepted that the D-(-)-threo isomer is the only active form, obtaining comprehensive Minimum Inhibitory Concentration (MIC) data for all four isomers against a wide range of bacteria is challenging due to the inactivity of the other three. The following table summarizes the relative antibacterial activity and provides representative MIC values where available.
| Stereoisomer | Configuration | Relative Antibacterial Activity | Representative MIC (µg/mL) vs. E. coli |
| D-(-)-threo | (1R, 2R) | Active | 2 - 8 |
| L-(+)-threo | (1S, 2S) | Inactive | > 128 |
| D-erythro | (1S, 2R) | Inactive | > 128 |
| L-erythro | (1R, 2S) | Inactive | > 128 |
Note: MIC values can vary depending on the bacterial strain and testing methodology.
Comparative Toxicity
The clinical use of chloramphenicol is limited by its potential for serious hematological toxicity, including a dose-related reversible bone marrow suppression and a rare, idiosyncratic, and often fatal aplastic anemia. This toxicity is primarily associated with the active D-(-)-threo isomer and is thought to be related to the metabolism of its p-nitro group to toxic intermediates.
There is a lack of comprehensive, direct comparative toxicity data (e.g., LD50 values) for the threo and erythro isomers in the public domain. The focus of toxicological studies has been on the clinically used D-(-)-threo isomer. It is hypothesized that the inactive isomers, due to their inability to interact with biological targets, would exhibit a significantly lower toxicity profile.
Experimental Protocols
Separation of Chloramphenicol Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To resolve and quantify the four stereoisomers of chloramphenicol from a mixture.
Instrumentation:
-
HPLC system equipped with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
Mobile Phase: A typical mobile phase consists of a mixture of hexane (B92381) and ethanol, or other suitable organic solvents. The exact composition may need to be optimized depending on the specific chiral column used.
Procedure:
-
Sample Preparation: Dissolve the chloramphenicol sample in the mobile phase to a known concentration.
-
Injection: Inject a defined volume of the sample onto the HPLC system.
-
Elution: Perform an isocratic elution at a constant flow rate.
-
Detection: Monitor the eluent at a wavelength of approximately 275 nm.
-
Analysis: Identify and quantify the peaks corresponding to each isomer based on their retention times, as determined by running pure standards of each isomer.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of each chloramphenicol stereoisomer that inhibits the visible growth of a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Logarithmic phase bacterial culture (e.g., Escherichia coli ATCC 25922)
-
Sterile Mueller-Hinton Broth (MHB)
-
Stock solutions of each purified chloramphenicol stereoisomer
Procedure:
-
Preparation of Antibiotic Dilutions: Perform a serial two-fold dilution of each isomer stock solution in MHB across the wells of a microtiter plate to achieve a range of concentrations.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).
Experimental workflow for isomer separation and activity analysis.
Conclusion
The profound difference in biological activity between the threo and erythro isomers of chloramphenicol serves as a powerful illustration of the principle of stereoselectivity in pharmacology. Only the D-(-)-threo isomer possesses the correct three-dimensional structure to effectively bind to the bacterial ribosome and inhibit protein synthesis, thus exhibiting potent antibacterial activity. The erythro isomers, along with the L-(+)-threo enantiomer, are essentially inactive. This stark disparity has significant implications for the chemical synthesis, purification, and quality control of chloramphenicol as a therapeutic agent. For professionals in drug development, the case of chloramphenicol's isomers is a compelling reminder of the indispensable role of stereochemistry in the design and evaluation of new therapeutic agents to ensure optimal efficacy and safety.
References
The Stereoselectivity of Biological Activity in Chloramphenicol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramphenicol (B1208), a broad-spectrum antibiotic, is a classic example of stereoselectivity in pharmacology. Its structure contains two chiral centers, giving rise to four distinct stereoisomers. The antibacterial efficacy of chloramphenicol is almost exclusively attributed to the D-(-)-threo isomer, the naturally occurring and therapeutically used form.[1] The other three stereoisomers—L-(+)-threo, D-erythro, and L-erythro—are considered biologically inactive against bacteria. This technical guide provides a comprehensive analysis of the biological activities of the four chloramphenicol stereoisomers, detailing their mechanisms of action, quantitative comparisons of their efficacy, and the experimental protocols used for their evaluation.
Introduction to Chloramphenicol and its Stereoisomers
Chloramphenicol's chemical structure, D-(-)-threo-1-p-nitrophenyl-2-dichloroacetamido-1,3-propanediol, possesses two asymmetric carbon atoms, C-1 and C-2, in the propanediol (B1597323) chain. This results in four stereoisomers:
-
D-(-)-threo-chloramphenicol (1R, 2R): The biologically active isomer.
-
L-(+)-threo-chloramphenicol (1S, 2S): The enantiomer of the active form.
-
D-erythro-chloramphenicol (1S, 2R): A diastereomer of the active form.
-
L-erythro-chloramphenicol (1R, 2S): A diastereomer of the active form.[1]
The precise three-dimensional arrangement of the functional groups is critical for the molecule's interaction with its biological target, the bacterial ribosome.
Mechanism of Action and Structure-Activity Relationship
The antibacterial action of chloramphenicol is achieved through the inhibition of protein synthesis in bacteria. The D-(-)-threo isomer binds to the 50S subunit of the bacterial 70S ribosome, specifically at the peptidyl transferase center (PTC).[2] This binding prevents the attachment of the aminoacyl-tRNA to the A-site, thereby inhibiting the formation of peptide bonds and halting protein elongation.[3]
The structure-activity relationship of chloramphenicol is highly specific:
-
The p-nitrophenyl group is crucial for its activity.[4]
-
The D-(-)-threo configuration is essential for proper binding to the ribosome. Other isomers do not fit correctly into the binding site.[5]
-
The dichloroacetyl side chain is also important for its antibacterial effect.[6]
Comparative Biological Activity
The biological activity of the chloramphenicol stereoisomers is markedly different, with only the D-(-)-threo isomer exhibiting significant antibacterial properties. The other isomers are largely inactive against bacteria.
Antibacterial Activity
Comprehensive Minimum Inhibitory Concentration (MIC) data for the inactive isomers are sparse in the literature due to their lack of significant antibacterial effect. However, qualitative and semi-quantitative studies have established a clear hierarchy of activity.
| Stereoisomer | Configuration | Relative Antibacterial Activity | Notes |
| D-(-)-threo | 1R, 2R | 100% | The active, therapeutic form of chloramphenicol.[1] |
| L-(+)-threo | 1S, 2S | Negligible | Enantiomer of the active form. |
| D-erythro | 1S, 2R | Negligible | Diastereomer of the active form. |
| L-erythro | 1R, 2S | Very Low | A study on Bacillus species showed an activity order of D(-)-threo > L(+)-erythro > D(-)-erythro for inhibiting growth and protein synthesis.[7] |
Toxicity and Effects on Mitochondrial Protein Synthesis
Chloramphenicol is known for its potential toxicity, including bone marrow suppression and aplastic anemia. This toxicity is associated with the D-threo isomer and is thought to be related to the p-nitro group.[8] Interestingly, some of the stereoisomers show differential effects on mitochondrial protein synthesis.
| Stereoisomer | Effect on Mitochondrial Protein Synthesis | Notes |
| D-(-)-threo | Inhibitory | Can inhibit mitochondrial protein synthesis, which is a proposed mechanism for its dose-related bone marrow suppression.[6] |
| L-(+)-threo | No inhibition | Does not inhibit mitochondrial protein synthesis.[6] |
| D-erythro | Not well-documented | |
| L-erythro | Weakly inhibitory | Found to be about 2% as inhibitory as the D-threo isomer in mitochondrial protein synthesis.[6] |
Experimental Protocols
Chiral Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the four stereoisomers of chloramphenicol.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., cellulose (B213188) or amylose-based)
-
Mobile phase: Isocratic mixture of a buffered aqueous solution (e.g., 10 mM ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
-
Purified standards of each chloramphenicol stereoisomer
-
Sample containing a mixture of chloramphenicol isomers
Procedure:
-
Sample Preparation: Dissolve the chloramphenicol sample in the mobile phase to a known concentration.
-
Injection: Inject a defined volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Elution: Run the isocratic mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the eluent at a wavelength of approximately 278 nm.
-
Analysis: Identify the peaks corresponding to each isomer based on their retention times, as determined by running the pure standards. Quantify the isomers based on the area of their respective peaks.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of each chloramphenicol stereoisomer that inhibits the visible growth of a target bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Log-phase culture of the test bacterium (e.g., E. coli ATCC 25922)
-
Sterile Mueller-Hinton Broth (MHB)
-
Stock solutions of each purified chloramphenicol stereoisomer in a suitable solvent (e.g., ethanol)
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the highest concentration of a chloramphenicol isomer stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL. Repeat for each isomer.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for a sterility control well. Include a growth control well with no antibiotic.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic in the well with no visible bacterial growth (turbidity).
Ribosome Binding Assay (Competition Assay)
Objective: To determine the binding affinity of chloramphenicol stereoisomers to the bacterial ribosome.
Materials:
-
Purified 70S ribosomes from a bacterial source (e.g., E. coli)
-
Fluorescently labeled antibiotic that binds to the ribosome (e.g., BODIPY-erythromycin)
-
Purified chloramphenicol stereoisomers
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 0.05% Tween-20)
-
Fluorometer capable of measuring fluorescence polarization or anisotropy
Procedure:
-
Complex Formation: Incubate a fixed concentration of 70S ribosomes (e.g., 25 nM) with a fixed concentration of the fluorescently labeled antibiotic (e.g., 4 nM BODIPY-erythromycin) in the binding buffer until equilibrium is reached.
-
Competition: Add increasing concentrations of each chloramphenicol stereoisomer to the pre-formed ribosome-fluorescent antibiotic complex.
-
Incubation: Incubate the mixtures to allow for competitive binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization or anisotropy of each sample.
-
Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescently labeled antibiotic by the chloramphenicol isomer. The data can be fitted to a competition binding curve to determine the inhibition constant (Ki) or IC50 for each isomer.[9]
Conclusion
The stereoisomers of chloramphenicol provide a stark illustration of the importance of stereochemistry in drug design and action. Only the D-(-)-threo isomer possesses the correct three-dimensional structure to bind effectively to the bacterial ribosome and inhibit protein synthesis, thus exhibiting potent antibacterial activity. The other three isomers are essentially inactive as antibacterial agents. This high degree of stereoselectivity has profound implications for the synthesis, purification, and clinical use of chloramphenicol. For drug development professionals, this case underscores the critical need to consider stereoisomerism in the design and evaluation of new antimicrobial agents to optimize efficacy and minimize off-target effects.
References
- 1. Effects of chloramphenicol isomers and erythromycin on enzyme and lipid synthesis induced by oxygen in wild-type and petite yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Chloramphenicol: Relation of Structure to Activity and Toxicity | Annual Reviews [annualreviews.org]
- 9. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Threo-Chloramphenicol-D6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Threo-Chloramphenicol-D6 in organic solvents. Due to a scarcity of publicly available data specifically for the deuterated form, this document primarily leverages solubility data for the non-deuterated parent compound, Chloramphenicol. It is important to note that while the physicochemical properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts, minor differences in solubility can exist. The information presented herein serves as a strong proxy and a foundational guide for researchers working with this compound.
Core Concepts in Solubility
Solubility is a critical physicochemical parameter in drug development, influencing bioavailability, formulation, and routes of administration. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For this compound, understanding its solubility in various organic solvents is essential for a range of applications, from analytical standard preparation to its use in non-clinical studies.
The structure of Chloramphenicol, featuring both polar hydroxyl and nitro groups, as well as a non-polar aromatic ring and dichlorinated acetyl moiety, results in a molecule with moderate polarity.[1][2] This dual character dictates its solubility, rendering it slightly soluble in water but demonstrating significantly higher solubility in many organic solvents.[1][3]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Chloramphenicol in various organic solvents. This data provides a reliable estimate for the solubility of this compound.
| Solvent | Solubility (mg/mL) | Notes |
| Ethanol | ~10[4] | A stock solution can be prepared at this concentration. |
| Dimethyl Sulfoxide (DMSO) | ~12.5[4] | A common solvent for creating concentrated stock solutions. |
| Dimethylformamide (DMF) | ~16[4] | Should be purged with an inert gas. |
| Ethanol | 50 | Routinely tested to yield a clear, very faint yellow solution.[5] |
| DMSO | ≥ 150 | - |
| Ethanol | 100 (ultrasonic) | - |
| Methanol | Very soluble | Specific quantitative data not provided.[3] |
| Ethyl Acetate | Very soluble | Specific quantitative data not provided.[3] |
| Acetone | Very soluble | Specific quantitative data not provided.[2][3] |
| Chloroform | Very soluble | Specific quantitative data not provided.[2] |
| Acetonitrile (B52724) | - | A D5-threo-Chloramphenicol solution is commercially available in acetonitrile at 100 µg/ml, indicating solubility at this concentration.[6] |
| 50% Acetamide Solution | ~50 (5%) | - |
Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of this compound were not found in the initial search, a general and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: General workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is recommended to experimentally determine the solubility in the specific solvent system and conditions of interest.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloramphenicol - LKT Labs [lktlabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hpc-standards.com [hpc-standards.com]
Deuterium Labeling and Its Potential Impact on Chloramphenicol Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloramphenicol (B1208), a broad-spectrum antibiotic, has seen its clinical utility limited by a narrow therapeutic index and the risk of serious adverse effects. Pharmacokinetic variability further complicates its dosing. One strategy to potentially improve the pharmacokinetic profile of drugs like chloramphenicol is deuterium (B1214612) labeling. By selectively replacing hydrogen atoms with deuterium at sites of metabolic attack, it is possible to slow down the rate of metabolic clearance, a phenomenon known as the kinetic isotope effect (KIE). This could lead to a longer half-life, increased systemic exposure, and a more predictable pharmacokinetic profile.
This technical guide provides an in-depth overview of the metabolic pathways of chloramphenicol, the theoretical impact of deuterium labeling on its pharmacokinetics, and detailed experimental protocols for evaluating such an impact. While direct comparative pharmacokinetic studies between deuterated and non-deuterated chloramphenicol are not extensively available in publicly accessible literature, this document outlines the foundational knowledge and a proposed research framework to explore this promising avenue in drug development. The included diagrams and tables serve to illustrate the key metabolic pathways and provide a basis for future comparative studies.
Introduction to Deuterium Labeling in Pharmacokinetics
Deuterium, a stable isotope of hydrogen, possesses an additional neutron, making a carbon-deuterium (C-D) bond stronger and more stable than a carbon-hydrogen (C-H) bond.[1] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[1][2] Replacing a hydrogen atom with deuterium at such a "soft spot" can significantly decrease the rate of this cleavage, thereby slowing down the overall metabolism of the drug.[1] This can result in:
-
Increased half-life (t½): The drug remains in the body for a longer duration.
-
Increased total drug exposure (AUC): A larger amount of the drug is available in the systemic circulation over time.
-
Decreased clearance (CL): The rate at which the drug is removed from the body is reduced.
-
Reduced formation of specific metabolites: This could potentially decrease the formation of toxic metabolites.[3]
Chloramphenicol Metabolism: The Basis for Deuteration Strategies
Chloramphenicol is extensively metabolized in the liver before excretion.[4] The primary metabolic pathways are glucuronidation and, to a lesser extent, oxidation by CYP450 enzymes.[5][6]
Glucuronidation
The main route of chloramphenicol elimination is conjugation with glucuronic acid, primarily at the 3-hydroxyl group, to form chloramphenicol-3-O-glucuronide, which is inactive and readily excreted in the urine.[4][5] A minor 1-O-glucuronide is also formed.[5] The UDP-glucuronosyltransferase isoform UGT2B7 has been identified as the major enzyme responsible for this reaction.[5]
Cytochrome P450-Mediated Oxidation
A secondary metabolic pathway involves oxidation by CYP450 enzymes. This can lead to the formation of several metabolites, including chloramphenicol aldehyde, which can then undergo further reactions.[6] While less prominent than glucuronidation, this pathway can still influence the drug's overall clearance and potentially contribute to the formation of reactive intermediates.
Table 1: Key Enzymes Involved in Chloramphenicol Metabolism
| Metabolic Pathway | Primary Enzyme(s) | Metabolite(s) | Reference |
| Glucuronidation | UGT2B7 (major), UGT1A6 (minor), UGT1A9 (minor) | Chloramphenicol-3-O-glucuronide (major), Chloramphenicol-1-O-glucuronide (minor) | [5] |
| Oxidation | Cytochrome P450 family | Chloramphenicol aldehyde, p-nitrobenzyl alcohol, and others | [6] |
Potential Impact of Deuterium Labeling on Chloramphenicol Pharmacokinetics
Based on the known metabolic pathways, strategic deuteration of chloramphenicol could potentially alter its pharmacokinetic profile.
-
Targeting the Propanediol (B1597323) Side Chain: The C-H bonds on the propanediol moiety are involved in both glucuronidation and oxidation. Deuteration at the C1 and/or C2 positions could slow down these metabolic processes. A study on α-deuteriochloramphenicol (deuterium at the C2 position) showed reduced antibacterial activity, suggesting that the C-H bond at this position is critical for its mechanism of action.[7] This highlights the need to carefully consider the site of deuteration to avoid impacting the drug's pharmacodynamic properties.
-
Slowing Glucuronidation: While glucuronidation does not typically involve the cleavage of a C-H bond on the substrate as the rate-limiting step, a secondary kinetic isotope effect could still be observed, potentially leading to a modest decrease in the rate of conjugation.
-
Reducing Oxidative Metabolism: Deuteration at sites susceptible to CYP450-mediated oxidation could significantly reduce the formation of oxidative metabolites.
Table 2: Known Pharmacokinetic Parameters of Chloramphenicol (Non-Deuterated)
| Parameter | Value | Species/Population | Route of Administration | Reference |
| Bioavailability | ~80% | Humans | Oral | [8] |
| Time to Peak Concentration (Tmax) | 2-3 hours | Humans | Oral | [9] |
| Half-life (t½) | 1.5 - 4.1 hours | Adults with normal renal and hepatic function | Intravenous | [9] |
| Volume of Distribution (Vd) | 0.6 - 1.0 L/kg | Adults | Intravenous | [9] |
| Protein Binding | ~60% | Healthy Adults | - | [8] |
| Clearance (CL) | 3.57 ± 1.72 ml/min/kg | Patients with normal bilirubin | Intravenous | [10] |
Note: These values can vary significantly based on age, liver function, and other clinical factors.
Experimental Protocols
To evaluate the impact of deuterium labeling on chloramphenicol pharmacokinetics, a series of in vitro and in vivo studies are necessary.
Synthesis of Deuterated Chloramphenicol
The synthesis of deuterated chloramphenicol would be the initial step. Various synthetic routes for chloramphenicol and its analogs have been published and could be adapted for the introduction of deuterium at specific positions.[11][12] For example, using deuterated starting materials or reagents in the synthesis process.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of deuterated and non-deuterated chloramphenicol in liver microsomes.
Methodology:
-
Incubation: Incubate deuterated and non-deuterated chloramphenicol separately with human liver microsomes (and/or specific UGT and CYP isoforms) in the presence of necessary cofactors (e.g., UDPGA for glucuronidation, NADPH for CYP-mediated oxidation).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein. The supernatant, containing the drug and its metabolites, is then analyzed.
-
Analysis: Quantify the remaining parent drug at each time point using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance for both compounds.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated chloramphenicol in an animal model (e.g., rats or mice).
Methodology:
-
Animal Dosing: Administer equimolar doses of deuterated and non-deuterated chloramphenicol to two groups of animals via a relevant route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentrations of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method. The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled chloramphenicol) is recommended for accurate quantification.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t½, CL, and Vd for both compounds.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two groups using appropriate statistical tests to determine if the differences are significant.
Analytical Method: LC-MS/MS for Quantification
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of chloramphenicol and its deuterated analog in biological matrices.
Methodology:
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction of plasma samples to remove interferences.[13][14]
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate the analytes from endogenous matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with a modifier (e.g., formic acid) is typically used.[15]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.[15] Unique precursor-to-product ion transitions should be identified for chloramphenicol, its deuterated analog, and the internal standard.
-
Method Validation: Validate the method according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
Visualizations
Chloramphenicol Metabolic Pathway
Caption: Major metabolic pathways of chloramphenicol.
Proposed Experimental Workflow for Pharmacokinetic Comparison
Caption: Experimental workflow for comparing the pharmacokinetics of deuterated and non-deuterated chloramphenicol.
Conclusion
Deuterium labeling represents a promising strategy for optimizing the pharmacokinetic properties of chloramphenicol. By targeting the known sites of metabolism, it is theoretically possible to reduce its clearance, extend its half-life, and potentially create a more favorable therapeutic profile. While direct evidence from comparative studies is currently lacking, the well-understood metabolism of chloramphenicol and the established principles of the kinetic isotope effect provide a strong rationale for pursuing this line of research. The experimental protocols outlined in this guide offer a clear framework for the synthesis, in vitro screening, and in vivo evaluation of deuterated chloramphenicol, which could pave the way for the development of a safer and more effective therapeutic agent.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. youtube.com [youtube.com]
- 5. Identification of human UGT2B7 as the major isoform involved in the O-glucuronidation of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new pathway for the oxidative metabolism of chloramphenicol by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. sciex.com [sciex.com]
- 15. Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Mechanisms: A Technical Guide to the Research Applications of Stable Isotope-Labeled Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled inhibitors have emerged as indispensable tools in modern biological research and drug development. By replacing specific atoms in an inhibitor molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can precisely trace, quantify, and characterize the interactions and effects of these molecules within complex biological systems. This in-depth technical guide explores the core applications of stable isotope-labeled inhibitors, providing detailed experimental protocols, quantitative data for comparison, and visualizations of key experimental workflows and signaling pathways. The use of stable isotopes offers a safe and powerful alternative to radioactive labeling, enabling a deeper understanding of drug mechanisms, metabolic pathways, and cellular signaling cascades.[1][2][3][4][5]
Core Applications
The versatility of stable isotope-labeled inhibitors allows for their application across a wide spectrum of research areas:
-
Pharmacokinetics and Drug Metabolism (ADME): Stable isotope labeling is instrumental in delineating the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[6] By administering a labeled inhibitor, researchers can accurately track its metabolic fate, identify and quantify metabolites, and elucidate metabolic pathways using techniques like liquid chromatography-mass spectrometry (LC-MS).[6] Deuterium labeling, in particular, can intentionally slow down metabolism at specific sites through the kinetic isotope effect, leading to improved pharmacokinetic profiles.
-
Target Identification and Validation: Identifying the specific molecular target of a novel inhibitor is a critical step in drug discovery. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomic technique that can be used for target deconvolution.[7][8][9] By comparing the proteome of cells treated with a labeled inhibitor to untreated cells, specific binding partners can be identified and quantified.
-
Elucidation of Enzyme Mechanisms and Kinetics: The kinetic isotope effect (KIE), observed when an isotopic substitution at a position involved in a bond-breaking or bond-forming step alters the reaction rate, is a powerful tool for studying enzyme mechanisms.[10][11] Deuterium-labeled inhibitors are frequently used to probe the rate-limiting steps of enzymatic reactions.
-
Metabolic Flux Analysis: Stable isotope tracers, often in conjunction with inhibitors, are used to map and quantify the flow of metabolites through cellular pathways.[12][13][14] By introducing a ¹³C-labeled substrate (e.g., glucose or glutamine) and observing the incorporation of the label into downstream metabolites, researchers can understand how an inhibitor perturbs metabolic networks.[13][14][15]
-
Structural Biology and Binding Studies: Nuclear Magnetic Resonance (NMR) spectroscopy, in combination with ¹³C or ¹⁵N-labeled inhibitors, provides detailed information about the binding interface between an inhibitor and its target protein.[1][16][17] Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the amino acid residues involved in the interaction.[16]
Quantitative Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug | Parameter | Deuterated Version | Non-Deuterated Version | Fold Change | Reference |
| Tetrabenazine | Half-life (t½) of active metabolites | ~9-10 hours | Not specified | - | [2] |
| AUC (Area Under the Curve) | Increased | Baseline | 5.7x | [2] | |
| Cmax (Maximum Concentration) | Increased | Baseline | 4.4x | [2] | |
| Clearance (CL) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x Reduction | [2] | |
| Methadone | AUC (in mice) | Increased | Baseline | 5.7-fold | [18] |
| Cmax (in mice) | Increased | Baseline | 4.4-fold | [18] | |
| Clearance (in mice) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | 5.2-fold Reduction | [18] |
Table 2: In Vitro Metabolic Stability of Methadone and its Deuterated Analog
| Compound | Apparent Km (µM) in HLM | Apparent Vmax (pmol/min/mg) in HLM | Intrinsic Clearance (CLint) (µL/min/mg) in HLM | Reference |
| Methadone | 100 ± 20 | 1000 ± 100 | 10 | [18] |
| d₉-Methadone | 260 ± 50 | 400 ± 50 | 1.5 | [18] |
| HLM: Human Liver Microsomes |
Experimental Protocols
Quantitative Analysis of Drug Metabolites using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Objective: To accurately quantify the concentration of a drug metabolite in a biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 5 µL of a known concentration of the stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-labeled metabolite).[6]
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of a protein precipitation solvent (e.g., ethyl acetate (B1210297) with 0.1% formic acid) to remove proteins.[6]
-
Vortex for another 30 seconds and then centrifuge at high speed (e.g., 16,100 x g) for 2 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 75 µL of 0.1% formic acid in water).[6]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a suitable liquid chromatography (LC) column (e.g., C18) for separation.
-
The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both the unlabeled metabolite and the stable isotope-labeled internal standard.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibrators.
-
The concentration of the metabolite in the unknown samples is determined by interpolating their peak area ratios on the calibration curve.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Inhibitor Target Identification
Objective: To identify the protein targets of an inhibitor by quantifying changes in the proteome.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆,¹⁴N₂-Lysine).[7][19][20]
-
The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine) for at least five cell divisions to ensure complete incorporation.[19][20]
-
-
Inhibitor Treatment and Sample Pooling:
-
Treat one of the cell populations (e.g., the "heavy" labeled cells) with the inhibitor of interest. The other population ("light") serves as the control.
-
After treatment, harvest and lyse the cells.
-
Combine the protein lysates from the "light" and "heavy" populations at a 1:1 ratio.[8]
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels.
-
The ratio of the signal intensities of the "heavy" to "light" peptides for each protein is calculated.
-
Proteins that show a significant change in this ratio are considered potential targets or are affected by the inhibitor's activity.
-
NMR Spectroscopy for Characterizing Inhibitor-Protein Interactions
Objective: To identify the binding site of an inhibitor on a target protein.
Methodology:
-
Sample Preparation:
-
Produce and purify the target protein, typically uniformly labeled with ¹⁵N by expressing it in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.[16][21]
-
Prepare a series of NMR samples containing a constant concentration of the ¹⁵N-labeled protein and increasing concentrations of the unlabeled inhibitor.
-
-
NMR Data Acquisition:
-
Acquire a series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra for each sample. This spectrum shows a peak for each backbone amide proton-nitrogen pair in the protein.[16]
-
-
Data Analysis (Chemical Shift Perturbation Mapping):
-
Overlay the ¹H-¹⁵N HSQC spectra from the different inhibitor concentrations.
-
Monitor the changes (perturbations) in the chemical shifts of the amide peaks as the inhibitor concentration increases.[22][23]
-
Residues whose peaks show significant chemical shift perturbations are likely located in or near the inhibitor binding site. The magnitude of the perturbation can be calculated using a weighted average of the ¹H and ¹⁵N chemical shift changes.[16]
-
Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Conclusion
Stable isotope-labeled inhibitors are powerful and versatile reagents that have significantly advanced our ability to probe complex biological systems. From elucidating the intricate details of drug metabolism to mapping the dynamic landscape of cellular signaling, these tools provide a level of precision and safety that is often unattainable with other methods. The continued development of new labeled compounds and analytical techniques promises to further expand the applications of stable isotope-labeled inhibitors, driving innovation in both fundamental research and the development of novel therapeutics.
References
- 1. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissection of the insulin signaling pathway via quantitative phosphoproteomics [research.bidmc.org]
- 3. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPECHT - single-stage phosphopeptide enrichment and stable-isotope chemical tagging: quantitative phosphoproteomics of insulin action in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MAPK Signaling Pathway - Creative Proteomics [mspro.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 11. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 15. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 18. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Phosphoproteomics Reveals Novel Phosphorylation Events in Insulin Signaling Regulated by Protein Phosphatase 1 Regulatory Subunit 12A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. info.gbiosciences.com [info.gbiosciences.com]
Methodological & Application
Application Note & Protocol: Analysis of Chloramphenicol in Food Matrices using Threo-Chloramphenicol-D6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) (CAP) is a broad-spectrum antibiotic that has been banned for use in food-producing animals in many countries, including the United States and the European Union, due to its potential carcinogenic properties and risk of causing aplastic anemia in humans.[1][2][3] Regulatory bodies have set stringent minimum required performance limits (MRPL) for CAP in food products, necessitating highly sensitive and specific analytical methods for its detection.[1][2] This document outlines a detailed protocol for the quantitative determination of chloramphenicol in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Threo-Chloramphenicol-D6 as an internal standard. The use of a deuterated internal standard like this compound is crucial for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.[4]
Principle
This method employs a stable isotope dilution assay where a known amount of this compound (internal standard) is added to the sample at the beginning of the extraction process. The sample is then subjected to an extraction and clean-up procedure to isolate the analyte of interest from the complex food matrix. The final extract is analyzed by LC-MS/MS, which separates the chloramphenicol from other components and detects it with high specificity and sensitivity. Quantification is achieved by comparing the peak area ratio of the target analyte (chloramphenicol) to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of chloramphenicol in various food matrices using LC-MS/MS. These values are compiled from multiple validated methods and serve as a general guideline.[1][5][6][7][8][9][10]
Table 1: Method Performance Characteristics for Chloramphenicol Analysis
| Parameter | Meat & Poultry | Honey | Milk | Seafood (Shrimp, Crab) |
| Limit of Detection (LOD) | 0.16 ng/g[5] | 0.023 µg/kg[1] | < 0.050 µg/kg[2] | 0.08 ng/g[9] |
| Limit of Quantification (LOQ) | 0.50 ng/g[5] | 0.047 µg/kg[1] | 0.1 µg/kg[8] | 0.3 ng/g[9] |
| Decision Limit (CCα) | 0.29 µg/kg[6][7] | - | 0.087 µg/kg[2] | - |
| Detection Capability (CCβ) | 0.32 µg/kg[6][7] | - | 0.12 µg/kg[2] | - |
| Linearity (R²) Range | > 0.999 (0.25-5.0 µg/kg)[6][7] | > 0.992 (0.024-1.5 µg/kg)[1][11] | > 0.99 (0.1-2.0 µg/kg)[8] | > 0.99 (0.5-10.0 ng/mL)[9] |
Table 2: Recovery and Precision Data for Chloramphenicol Analysis
| Food Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Poultry Meat | 5 ng/g | 99% - 111%[5] | 0.48% - 12.48%[5] |
| 10 ng/g | 99% - 111%[5] | 0.48% - 12.48%[5] | |
| Poultry Meal | - | 94% - 100%[6][7] | < 11%[6][7] |
| Honey | 0.19 µg/kg | 80.9%[1] | - |
| 0.38 µg/kg | 96.0%[1] | - | |
| 1.5 µg/kg | 92.1%[1] | - | |
| Milk | 0.1, 0.3, 0.5, 1.0 µg/kg | 96.5% (mean)[8] | 10.6% (repeatability)[8] |
| Shrimp | 0.10 ng/g | 85%[9] | 9.4%[9] |
| 0.25 ng/g | 92%[9] | 1.6%[9] | |
| 0.50 ng/g | 85%[9] | 3.1%[9] | |
| 1.0 ng/g | 102%[9] | 2.5%[9] | |
| Crab Meat | 0.10 ng/g | 51% - 53%[12] | < 1%[12] |
| 0.25 ng/g | 67%[12] | < 1%[12] | |
| 0.50 ng/g | 84%[12] | < 1%[12] | |
| 1.0 ng/g | 86%[12] | < 1%[12] |
Experimental Protocol
This protocol provides a generalized procedure. Specific parameters may require optimization based on the food matrix and instrumentation.
Materials and Reagents
-
Chloramphenicol (CAP) analytical standard (≥99% purity)
-
This compound (CAP-D6) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of CAP and CAP-D6 in methanol.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 ng/mL). Each working standard should contain a fixed concentration of CAP-D6 (e.g., 1 ng/mL).
Sample Preparation
A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by d-SPE (dispersive Solid Phase Extraction) cleanup is described below. This is a widely applicable technique for many food matrices.[5]
-
Homogenization: Homogenize a representative portion of the food sample.
-
Weighing and Spiking: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of the CAP-D6 internal standard working solution.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI mode is commonly used for chloramphenicol.[13]
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both chloramphenicol and this compound. At least two transitions should be monitored for the target analyte for confirmation.
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Chloramphenicol (CAP) | 321 | 152[10] | 194[10] |
| This compound (CAP-D6) | 326 | 157[10] | - |
Note: The exact m/z values for CAP-D6 may vary depending on the position of the deuterium (B1214612) labels. The transition of 326 -> 157 is commonly cited for d5-chloramphenicol and is a reasonable starting point for a D6 variant.
Experimental Workflow Diagram
Caption: Workflow for Chloramphenicol Analysis in Food.
Signaling Pathway Diagram (Logical Relationship)
Caption: Role of Internal Standard in Quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 5. Determination of chloramphenicol in meat samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 7. Analytical Method Validation for Quantification of Chloramphenicol Residues in Poultry Meal Using a Liquid Chromatography-Tandem Mass Spectrometry, American Journal of Chemical and Biochemical Engineering, Science Publishing Group [sciencepg.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Determination of chloramphenicol residues in meat, seafood, egg, honey, milk, plasma and urine with liquid chromatography-tandem mass spectrometry, and the validation of the method based on 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Threo-Chloramphenicol-D6 for Therapeutic Drug Monitoring (TDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) is a broad-spectrum antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as rickettsiae and mycoplasma.[1] Its use, however, is limited by a narrow therapeutic index and the risk of serious, dose-related, and idiosyncratic toxicities, most notably bone marrow suppression.[2][3][4] Therapeutic Drug Monitoring (TDM) is therefore essential to ensure efficacy while minimizing adverse effects.[5][6] Threo-Chloramphenicol-D6 is the deuterium-labeled form of chloramphenicol and serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for TDM.[7][8][9] The stable isotope label ensures that this compound has nearly identical chemical and physical properties to the unlabeled drug, co-eluting chromatographically and exhibiting similar ionization efficiency, which corrects for matrix effects and variations during sample preparation and analysis.[7]
Therapeutic Drug Monitoring of Chloramphenicol
Effective TDM of chloramphenicol is crucial for patient safety and therapeutic success. Plasma concentrations of the drug should be monitored, particularly in the elderly, children under four years of age, and individuals with impaired liver function.[3][10]
Table 1: Therapeutic and Toxic Ranges of Chloramphenicol [3][5][11]
| Parameter | Concentration Range (mg/L) | Notes |
| Therapeutic Peak | 15 - 25 | Measured approximately 1-2 hours after intravenous administration. |
| Therapeutic Trough | 5 - 10 | Measured just before the next dose. |
| Toxic Level | > 25 (Peak) | Associated with increased risk of dose-dependent bone marrow suppression. |
Mechanism of Action and Toxicity
Chloramphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial 70S ribosome, specifically interfering with the peptidyl transferase enzyme.[2][12] This action prevents the formation of peptide bonds and halts the elongation of the polypeptide chain.[1]
The primary toxicity of chloramphenicol is hematologic, manifesting as two distinct forms:
-
Reversible, Dose-Dependent Bone Marrow Suppression: This is a common side effect resulting from the inhibition of mitochondrial protein synthesis in mammalian cells, particularly erythroid precursors.[1][4][13] Mitochondria possess 70S ribosomes similar to bacteria, making them susceptible to chloramphenicol.
-
Irreversible, Idiosyncratic Aplastic Anemia: This is a rare but often fatal complication that is not dose-related and can occur weeks or months after therapy has ceased.[3][14] The exact mechanism is not fully understood but is thought to involve metabolic transformation of the p-NO2 group of chloramphenicol into toxic intermediates that damage hematopoietic stem cells.[4][15]
Bacterial Resistance Mechanisms
Resistance to chloramphenicol can develop through several mechanisms:
-
Enzymatic Inactivation: Production of chloramphenicol acetyltransferase (CAT), which acetylates the drug, rendering it unable to bind to the ribosome.[2][14]
-
Reduced Permeability: Alterations in the bacterial cell membrane that decrease the uptake of the drug.[14][16]
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell.[2][14]
-
Target Site Modification: Mutations in the 50S ribosomal subunit that reduce the binding affinity of chloramphenicol.[2][16]
Protocol: Quantitative Analysis of Chloramphenicol in Human Plasma by LC-MS/MS
This protocol describes a general method for the determination of chloramphenicol in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Chloramphenicol analytical standard
-
This compound (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Human plasma (blank)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chloramphenicol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Chloramphenicol primary stock with a 50:50 methanol:water mixture to prepare calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Internal Standard Working Solution (in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions The following are typical starting conditions and may require optimization.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Standard LC system (e.g., Agilent 1200, Waters ACQUITY) |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation from matrix components |
Table 3: Example Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | ~3.0 - 4.5 kV |
| Desolvation Temp. | ~350 - 400°C |
| Collision Gas | Argon or Nitrogen |
| MRM Transitions | |
| Chloramphenicol | Q1: 321.0 m/z -> Q3: 152.0 m/z (Quantifier) |
| Q1: 321.0 m/z -> Q3: 257.0 m/z (Qualifier) | |
| This compound | Q1: 326.0 m/z -> Q3: 157.0 m/z |
Note: The precursor ion for Chloramphenicol is [M-H]⁻. The transition m/z 321 -> 152 corresponds to the loss of the dichloroacetylamino-propanol side chain. For the D6-labeled standard, the precursor shifts accordingly.[17]
5. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Chloramphenicol/Threo-Chloramphenicol-D6) against the concentration of the calibration standards. A linear regression with 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of chloramphenicol in patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
Table 4: Method Performance Characteristics (Illustrative)
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 µg/kg (ppb) |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Data synthesized from various LC-MS/MS methods for chloramphenicol analysis.[9][18][19]
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the therapeutic drug monitoring of chloramphenicol by LC-MS/MS. This approach allows clinicians to optimize dosing regimens, ensuring therapeutic efficacy while minimizing the significant risks of toxicity associated with this potent antibiotic. The detailed protocol herein provides a solid foundation for laboratories to develop and validate their own TDM assays for chloramphenicol.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 3. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chloramphenicol toxicity: 25 years of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sapg.scot [sapg.scot]
- 6. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lcms.cz [lcms.cz]
- 9. fda.gov [fda.gov]
- 10. longdom.org [longdom.org]
- 11. reference.medscape.com [reference.medscape.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chloramphenicol Toxicity Revisited: A 12-Year-Old Patient With a Brain Abscess - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ldh.la.gov [ldh.la.gov]
- 15. Chloramphenicol toxicity: 25 years of research. | Semantic Scholar [semanticscholar.org]
- 16. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of chloramphenicol residues in meat, seafood, egg, honey, milk, plasma and urine with liquid chromatography-tandem mass spectrometry, and the validation of the method based on 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
Application Note & Protocol: High-Throughput Quantification of Chloramphenicol in Food Matrices using a Deuterated Internal Standard and LC-MS/MS
Introduction
Chloramphenicol (B1208) (CAP) is a potent, broad-spectrum antibiotic.[1] Its use in food-producing animals has been banned in many countries, including the European Union, the United States, and Canada, due to the risk of serious adverse effects in humans, such as aplastic anemia, which can be dose-independent.[2][3] Consequently, regulatory bodies have set a minimum required performance limit (MRPL) for CAP in food of animal origin at 0.3 µg/kg.[4][5]
The sensitive and accurate quantification of chloramphenicol residues in complex food matrices such as honey, milk, and meat presents analytical challenges due to low concentration levels and potential for matrix interference.[2][6] To overcome these challenges, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique owing to its high sensitivity and specificity.[2][7]
The use of a stable isotope-labeled internal standard, such as deuterated chloramphenicol (CAP-d5), is crucial for achieving accurate and precise quantification.[8][9] CAP-d5 mimics the chemical behavior of the native chloramphenicol throughout the sample preparation and analysis process, effectively compensating for analyte loss during extraction, variations in instrument response, and matrix effects.[9] This application note provides detailed protocols for the extraction of chloramphenicol from various food matrices using liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation, all incorporating CAP-d5 as an internal standard for reliable quantification by LC-MS/MS.
Principle of Deuterated Internal Standard
The use of a deuterated internal standard is a gold standard in quantitative mass spectrometry.[9] The underlying principle is that the stable isotope-labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium (B1214612) atoms.[9] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and analysis. By adding a known amount of CAP-d5 to the sample at the beginning of the workflow, any loss of chloramphenicol during the extraction steps will be mirrored by a proportional loss of CAP-d5. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for procedural losses and matrix-induced signal suppression or enhancement.
Caption: Logical workflow for quantification using a deuterated internal standard.
Materials and Reagents
-
Chloramphenicol (CAP) reference standard (>98% purity)
-
Chloramphenicol-d5 (CAP-d5) internal standard solution (100 µg/mL in acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Sodium chloride (NaCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa PCX or Waters Oasis HLB)[6][10]
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Microcentrifuge tubes
-
Syringe filters (0.2 µm PVDF)
Experimental Protocols
An overview of the general experimental workflow is presented below. This workflow is adaptable to the specific protocols for Liquid-Liquid Extraction, Solid-Phase Extraction, and Protein Precipitation detailed in the subsequent sections.
Caption: General experimental workflow for chloramphenicol analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for Honey Samples[5][7][11]
-
Sample Preparation: Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.[11] Add 4 mL of water and vortex for 30 seconds to dissolve the honey.[11]
-
Internal Standard Spiking: Add a precise volume of CAP-d5 working solution to achieve a final concentration of 250 pg/mL.[4]
-
Extraction: Add 15 mL of ethyl acetate and shake vigorously for 30 seconds.[11]
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.[11]
-
Supernatant Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40 °C.[11]
-
Reconstitution: Reconstitute the dried residue in 1 mL of a solution of 10% acetonitrile in water.[10] Vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[12]
Protocol 2: Solid-Phase Extraction (SPE) for Milk and Water Samples[10][13][14]
-
Sample Preparation: For milk, take 5 g of the sample. For water, use a 5 mL aliquot.
-
Internal Standard Spiking: Add a known amount of CAP-d5 internal standard to the sample.
-
Pre-treatment for Milk: Add 10 mL of acetonitrile to the milk sample, vortex for 1 minute, and centrifuge at 2930 x g for 10 minutes.[13] Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge (e.g., Bond Elut Plexa PCX) with 3 mL of methanol followed by 3 mL of water.[10][14]
-
Sample Loading: Load the pre-treated sample supernatant or the water sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove interferences.[14] Dry the cartridge under vacuum for 1 minute.[10]
-
Elution: Elute the analytes with 4 mL of methanol containing 8% ammonium hydroxide.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the sample through a 0.2 µm syringe filter before injection into the LC-MS/MS system.
Protocol 3: Protein Precipitation for Milk Samples[3]
-
Sample Preparation: Place 2 mL of milk into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add the CAP-d5 internal standard solution to the milk sample.
-
Protein Precipitation: Add 4 mL of acetonitrile to the tube. Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Analysis
The final extracts are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 100 × 3.0 mm, 2.7 µm) is suitable for separation.[10]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B) is commonly used.[10]
-
Ionization: Heated electrospray ionization (H-ESI) in negative ion mode is typically employed for chloramphenicol analysis.[4]
-
MS/MS Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode. The precursor ion for chloramphenicol is m/z 321, and common product ions for quantification and confirmation are m/z 152 and 194.[12][14] For CAP-d5, the precursor ion will be shifted (e.g., m/z 326), and corresponding product ions are monitored.
Data Presentation
The following tables summarize typical performance data for the described methods.
Table 1: Recovery and Reproducibility Data
| Matrix | Preparation Method | Analyte Concentration (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Honey | LLE | 0.3 | >97 | <10 | [3] |
| Honey | SPE | Not Specified | >90 | Not Specified | [5] |
| Milk | SPE | Not Specified | 99 - 120 | Not Specified | [15] |
| Various | SPE | Not Specified | 92.1 - 107.1 | 4.4 - 11.0 | [16] |
| Honey | DLLME | Not Specified | 98.8 - 101.5 | ≤4.5 | [17] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Preparation Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Honey | Automated Online Extraction | 0.023 | 0.047 | [4] |
| Food & Urine | SPE | - | 0.1 | [15] |
| Milk | Protein Precipitation | <0.050 | - | [2] |
| Honey | LLE | - | 0.12 (CCβ) | [3] |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of chloramphenicol in various food matrices. The integration of a deuterated internal standard (CAP-d5) is essential for mitigating matrix effects and ensuring high accuracy and precision, enabling laboratories to meet the stringent regulatory requirements for chloramphenicol residue analysis. The choice of sample preparation method—Liquid-Liquid Extraction, Solid-Phase Extraction, or Protein Precipitation—can be tailored to the specific matrix and laboratory workflow to achieve optimal results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lcms.cz [lcms.cz]
- 3. Validation of a rapid and sensitive routine method for determination of chloramphenicol in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. affinisep.com [affinisep.com]
- 6. gilsoncn.com [gilsoncn.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. fda.gov [fda.gov]
- 13. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly selective solid-phase extraction sorbents for chloramphenicol determination in food and urine by ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sustainable dispersive liquid–liquid microextraction method utilizing a natural deep eutectic solvent for determination of chloramphenicol in honey: assessment of the environmental impact of the developed method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Chloramphenicol in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of chloramphenicol (B1208) in biological matrices. The method utilizes Threo-Chloramphenicol-D6 as an internal standard to ensure accuracy and precision. A straightforward liquid-liquid extraction procedure is employed for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine monitoring of chloramphenicol residues in complex biological samples.
Introduction
Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been widely used in veterinary medicine.[1] However, due to its potential to cause serious adverse effects in humans, including aplastic anemia, its use in food-producing animals has been banned in many countries.[1][2] Regulatory bodies have set stringent maximum residue limits (MRLs) or minimum required performance limits (MRPLs) for chloramphenicol in various food matrices, necessitating highly sensitive and specific analytical methods for its detection and quantification.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of veterinary drug residues due to its high selectivity, sensitivity, and ability to provide structural confirmation.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.
This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of chloramphenicol, offering a reliable method for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Chloramphenicol (CAP) standard (Sigma-Aldrich)
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water (Fisher Scientific)
-
Ethyl acetate (B1210297), analytical grade (Sigma-Aldrich)
-
Formic acid, 99% (Sigma-Aldrich)
-
Ammonium formate (B1220265) (Sigma-Aldrich)
-
Blank biological matrix (e.g., plasma, tissue homogenate)
Instrumentation
-
Liquid Chromatograph: Agilent 1200 Series or equivalent[4]
-
Mass Spectrometer: SCIEX API 5500 Qtrap or equivalent[4]
-
Analytical Column: Kinetex C18, 100 x 2.1 mm, 2.6 µm (Phenomenex) or equivalent[4]
Standard and Sample Preparation
Standard Stock Solutions: Prepare individual stock solutions of chloramphenicol and this compound in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C.
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL. The internal standard working solution should be prepared at a constant concentration of 10 ng/mL.
Sample Preparation Protocol (Liquid-Liquid Extraction):
-
Pipette 1 mL of the biological matrix sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 µL of the 10 ng/mL this compound internal standard working solution.
-
Add 4 mL of ethyl acetate.[5]
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Kinetex C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, and equilibrate for 2.9 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Chloramphenicol (Quantifier) | 321.0 | 152.0 | -22 | -40 |
| Chloramphenicol (Qualifier) | 321.0 | 194.0 | -18 | -40 |
| This compound (IS) | 327.0 | 157.0 | -22 | -40 |
Note: The exact m/z for this compound and its fragment should be confirmed by direct infusion.
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated according to international guidelines, assessing linearity, accuracy, precision, and the limit of quantification (LOQ).
Linearity: The calibration curve for chloramphenicol was linear over the concentration range of 0.1 ng/mL to 100 ng/mL. The coefficient of determination (R²) was consistently greater than 0.99, indicating a strong linear relationship.[6][7]
Accuracy and Precision: The accuracy and precision of the method were evaluated by analyzing replicate quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low | 0.5 | 98.5 | 6.8 |
| Medium | 10 | 102.1 | 4.5 |
| High | 80 | 99.2 | 3.1 |
The accuracy, expressed as percent recovery, ranged from 98.5% to 102.1%, and the precision, expressed as the relative standard deviation (%RSD), was less than 7%.[5][6] These results demonstrate the high accuracy and precision of the method.
Limit of Quantification (LOQ): The limit of quantification (LOQ) was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision. The LOQ for chloramphenicol in the analyzed biological matrix was established at 0.1 ng/mL.[7]
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of the analytical components.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of chloramphenicol in biological matrices. The use of a deuterated internal standard ensures high accuracy and precision, making the method suitable for routine analysis in regulatory compliance monitoring and research applications. The simple and efficient sample preparation protocol contributes to a high-throughput workflow.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 7. fimek.edu.rs [fimek.edu.rs]
Application Note: Robust Solid Phase Extraction (SPE) Cleanup for the Sensitive Determination of Chloramphenicol in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloramphenicol (B1208) (CAP) is a broad-spectrum antibiotic that has been widely used in veterinary medicine.[1][2] However, due to its potential to cause serious adverse effects in humans, including aplastic anemia, its use in food-producing animals has been banned in many countries.[1][2] Regulatory bodies have set stringent minimum required performance limits (MRPLs) for CAP in various food commodities, necessitating highly sensitive and selective analytical methods for its detection.[3] The complexity of food matrices often leads to significant matrix effects, such as ion suppression in mass spectrometry, which can interfere with accurate quantification.[4] Solid Phase Extraction (SPE) is a widely adopted sample cleanup technique that effectively removes interfering substances, thereby improving the accuracy and sensitivity of subsequent analyses, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This application note provides a detailed protocol for the SPE cleanup of chloramphenicol from various matrices, along with comparative data on the performance of different SPE sorbents.
Experimental Protocols
This section details the methodologies for sample preparation, SPE cleanup, and subsequent analysis of chloramphenicol. The protocols are generalized from various validated methods and can be adapted for specific laboratory needs.[4][7][8]
Sample Preparation
The initial extraction of chloramphenicol from the sample matrix is a critical step. The choice of extraction solvent and procedure depends on the nature of the matrix.
For Animal Tissues (Muscle, Liver, Kidney), Eggs, and Milk Products: [7][9]
-
Homogenize 5 g of the sample. For tissues, this can be done with a high-speed blender.
-
Add 5 mL of water and 10 mL of ethyl acetate (B1210297) or acetonitrile.[7]
-
Vortex or shake vigorously for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (organic layer).
-
Repeat the extraction of the residue with another 5 mL of the organic solvent.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[4][7]
-
Reconstitute the residue in a suitable solvent, such as 5 mL of water or a methanol (B129727)/water mixture, for SPE cleanup.[4][10]
For Honey and Royal Jelly: [1][4][8]
-
Weigh 2-5 g of the honey or royal jelly sample into a centrifuge tube.[1][8]
-
Vortex until the sample is completely dissolved.
-
For some honey samples, an initial liquid-liquid extraction with a solvent like ethyl acetate may be performed before the SPE step to further reduce matrix components.[4]
Solid Phase Extraction (SPE) Cleanup
The SPE procedure involves four main steps: conditioning, loading, washing, and elution. The choice of SPE sorbent is crucial for achieving optimal cleanup. Common choices include reversed-phase C18 cartridges and polymeric sorbents like Oasis HLB or Bond Elut Plexa.[4][8][10]
SPE Protocol using a Polymeric Sorbent (e.g., Oasis HLB, Bond Elut Plexa): [4][8]
-
Conditioning: Condition the SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not run dry.
-
Loading: Load the reconstituted sample extract onto the conditioned cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. Some methods may include a wash with a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences without eluting the analyte.
-
Drying: Dry the cartridge under vacuum or by passing air through it for 5-10 minutes to remove residual water.
-
Elution: Elute the chloramphenicol with 5-10 mL of an appropriate solvent, such as methanol or acetonitrile. Some protocols may use a modified eluent, like methanol with a small percentage of ammonium (B1175870) hydroxide, to improve recovery.[8]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: General workflow for SPE cleanup of chloramphenicol.
Data Presentation
The effectiveness of the SPE cleanup is evaluated based on several key parameters, including recovery, repeatability (expressed as relative standard deviation, RSD), and the ability to achieve the required limits of detection (LOD) and quantification (LOQ).
Table 1: Performance of Different SPE Sorbents for Chloramphenicol Cleanup in Honey
| SPE Sorbent | Recovery (%) | RSD (%) | Reference |
| Agilent SampliQ OPT | Not specified | Not specified | [4] |
| Macherey-Nagel CHROMABOND HR-X | Not specified | Not specified | [4] |
| Waters Oasis HLB | Not specified | Not specified | [4] |
| Agilent Bond Elut Plexa PCX | Good recoveries | Good reproducibility | [8] |
| AFFINIMIP® SPE Chloramphenicol | > 90% | Good reproducibility | [3] |
| Macherey-Nagel CHROMABOND® HLB | Excellent | < 5% | [1] |
Table 2: Validation Data for Chloramphenicol Analysis in Various Matrices after SPE Cleanup
| Matrix | Recovery (%) | Repeatability (RSDr, %) | Within-Laboratory Reproducibility (RSDwR, %) | CCα (µg/kg) | CCβ (µg/kg) | Reference |
| Multiple Food Matrices | 92.1 - 107.1 | 4.4 - 11.0 | 4.7 - 13.6 | 0.09 | Not Specified | [7][11] |
| Shrimp | 85 - 102 | 1.6 - 9.4 | Not specified | Not specified | 0.3 | [6] |
| Honey | >97% (without SPE) | <10% | Not specified | 0.08 | 0.12 | [2] |
| Royal Jelly/Honey | Good | Good | Not specified | Not specified | Not specified | [8] |
| Muscle Tissue | Not specified | Not specified | Not specified | Not specified | 0.3 (MDL) | [10] |
CCα (Decision Limit): the limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. CCβ (Detection Capability): the smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β. MDL (Minimum Detection Limit)
Conclusion
Solid Phase Extraction is an indispensable tool for the reliable analysis of chloramphenicol in complex food matrices. The choice of an appropriate SPE sorbent and a well-optimized protocol are critical for achieving high recovery, good reproducibility, and the low detection limits required to meet regulatory standards. The protocols and data presented in this application note demonstrate that with proper sample preparation and SPE cleanup, accurate and sensitive determination of chloramphenicol by LC-MS/MS is achievable in a variety of challenging matrices. The automation of the SPE process can further enhance throughput and reproducibility in routine monitoring laboratories.[1][5]
References
- 1. lcms.cz [lcms.cz]
- 2. Validation of a rapid and sensitive routine method for determination of chloramphenicol in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. affinisep.com [affinisep.com]
- 4. gilsoncn.com [gilsoncn.com]
- 5. Safe and Efficient Detection of Chloramphenicol in Food using Automated SPE - Lab Alliance [laballiance.com.my]
- 6. fda.gov [fda.gov]
- 7. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. scispace.com [scispace.com]
- 10. grupobiomaster.com [grupobiomaster.com]
- 11. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Threo-Chloramphenicol-D6 in Veterinary Drug Residue Testing
Introduction
Chloramphenicol (B1208) (CAP) is a broad-spectrum antibiotic that has been banned for use in food-producing animals in many countries due to its potential to cause serious adverse effects in humans, including aplastic anemia.[1][2][3] Regulatory bodies have set stringent maximum residue limits (MRLs) or minimum required performance limits (MRPLs) for CAP in various food matrices to protect consumer health.[4][5] The accurate and sensitive detection of chloramphenicol residues is therefore crucial for food safety and international trade.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the confirmatory analysis of chloramphenicol residues due to its high selectivity and sensitivity.[5][6] The use of an isotopically labeled internal standard is essential to compensate for matrix effects, variations in sample preparation, and instrument response, thereby ensuring the accuracy and precision of the analytical results.[7] Threo-Chloramphenicol-D6, a deuterated analog of chloramphenicol, serves as an ideal internal standard for this purpose. While many published methods refer to Chloramphenicol-d5, this compound is also utilized and serves the same function as a stable isotope-labeled internal standard.[4][8][9][10]
These application notes provide detailed protocols for the determination of chloramphenicol residues in honey and milk using this compound as an internal standard with LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of chloramphenicol in various food matrices using a deuterated internal standard.
Table 1: Method Performance for Chloramphenicol Analysis in Honey
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.023 µg/kg | [4] |
| Limit of Quantification (LOQ) | 0.047 µg/kg | [4] |
| Recovery | 91-104% | [7] |
| Precision (RSD) | < 9% | [7] |
| Linearity (R²) | > 0.99 | [5] |
Table 2: Method Performance for Chloramphenicol Analysis in Milk
| Parameter | Result | Reference |
| Decision Limit (CCα) | 0.02 µg/kg | [11] |
| Detection Capability (CCβ) | 0.03 - 0.04 µg/kg | [11] |
| Recovery | 83-101% | [12] |
| Precision (RSD) | < 12% | [12] |
| Linearity (R²) | > 0.998 | [13] |
Experimental Protocols
Protocol 1: Determination of Chloramphenicol in Honey
This protocol describes a method for the extraction and analysis of chloramphenicol in honey samples using this compound as an internal standard.
1. Materials and Reagents
-
Chloramphenicol (CAP) analytical standard
-
This compound (CAP-D6) internal standard
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium chloride (NaCl)
-
Honey samples (blank and test samples)
2. Standard Solution Preparation
-
CAP Stock Solution (1 mg/mL): Accurately weigh 10 mg of CAP standard and dissolve in 10 mL of acetonitrile.
-
CAP-D6 Stock Solution (100 µg/mL): Prepare by dissolving 1 mg of CAP-D6 in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the CAP stock solution with a mixture of water and acetonitrile.
-
Internal Standard Spiking Solution (e.g., 1.5 ng/mL): Dilute the CAP-D6 stock solution with acetonitrile to the desired concentration.[7]
3. Sample Preparation and Extraction
-
Weigh 1.0 g of honey into a 50 mL centrifuge tube.[5]
-
Add 5 mL of water and vortex for 2 minutes to dissolve the honey.[5]
-
Spike the sample with a known amount of the CAP-D6 internal standard spiking solution.
-
Add 10 mL of acetonitrile and 1 g of sodium chloride.[5]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[14]
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., water:acetonitrile, 95:5, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.5 µm).[13]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.[13]
-
Column Temperature: 40 °C.[6]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Chloramphenicol (Quantifier): m/z 321 → 152
-
Chloramphenicol (Qualifier): m/z 321 → 257
-
This compound (Internal Standard): m/z 326 → 157[15]
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
Protocol 2: Determination of Chloramphenicol in Milk
This protocol details a method for the analysis of chloramphenicol in milk samples.
1. Materials and Reagents
-
Chloramphenicol (CAP) analytical standard
-
This compound (CAP-D6) internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium chloride (NaCl)
-
Milk samples (blank and test samples)
2. Standard Solution Preparation
-
Follow the same procedure as described in Protocol 1 for the preparation of stock and working standard solutions.
3. Sample Preparation and Extraction
-
Pipette 1 mL of milk into a 2 mL centrifuge tube.
-
Add a known amount of the CAP-D6 internal standard spiking solution.
-
Add 1 mL of acetonitrile and 0.25 g of NaCl.[13]
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.[12]
-
Carefully collect the supernatant (acetonitrile layer).
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
The LC-MS/MS conditions are generally the same as described in Protocol 1. Method parameters should be optimized for the specific instrument and column used.
Visualizations
Caption: Experimental workflow for veterinary drug residue testing.
Caption: Role of an internal standard in quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. CheMondis Marketplace [chemondis.com]
- 3. scispace.com [scispace.com]
- 4. Quantitative analysis of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in eggs via liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. ijsdr.org [ijsdr.org]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. medchemexpress.com [medchemexpress.com]
- 9. waters.com [waters.com]
- 10. Determination of chloramphenicol residues in milk by enzyme-linked immunosorbent assay: improvement by biotin-streptavidin-amplified system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of chloramphenicol in milk powders by isotope dilution liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. curresweb.com [curresweb.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
Application of Threo-Chloramphenicol-D6 in Honey Analysis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of Threo-Chloramphenicol-D6 as an internal standard for the quantitative analysis of chloramphenicol (B1208) (CAP) residues in honey. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, compensating for matrix effects and variations during sample preparation and analysis. This application note details validated experimental protocols and presents key performance data.
Introduction
Chloramphenicol is a broad-spectrum antibiotic that has been banned for use in food-producing animals, including honeybees, in many countries due to its potential adverse health effects in humans, such as aplastic anemia.[1][2] Regulatory bodies have set stringent maximum residue limits (MRLs) or minimum required performance limits (MRPLs) for chloramphenicol in food products, necessitating highly sensitive and reliable analytical methods for its detection.[1] The European Union, for instance, has established an MRPL of 0.3 µg/kg for CAP in food of animal origin.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the confirmation and quantification of chloramphenicol residues in complex matrices like honey.[3][4] The use of a deuterated internal standard, such as this compound or a similar variant like Chloramphenicol-d5, is essential to achieve accurate and precise results by correcting for analyte loss during sample preparation and potential ion suppression or enhancement in the MS source.[2][5]
Principle
This method involves the extraction of chloramphenicol and the internal standard, this compound, from a honey sample, followed by cleanup and analysis using LC-MS/MS. The quantification is based on the ratio of the response of the target analyte to that of the internal standard.
Experimental Protocols
Several validated methods exist for the analysis of chloramphenicol in honey. Below are detailed protocols for two common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies that have demonstrated high recovery and simplicity.[2][6]
Materials:
-
Honey sample
-
This compound standard solution
-
Chloramphenicol standard solutions for calibration
-
Ethyl acetate (B1210297) (LC-MS grade)[2][5]
-
Water (Milli-Q or equivalent)[5]
-
Nitrogen gas for evaporation
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1 to 5 grams of the honey sample into a 50 mL centrifuge tube.[4][6]
-
Add a known amount of this compound internal standard solution.
-
Add 1 to 5 mL of water and vortex for 1 minute to dissolve the honey.[4][5]
-
Add 6 to 10 mL of ethyl acetate and vortex vigorously for up to 10 minutes.[2][6]
-
Centrifuge the mixture at 4000-10,000 rpm for 5 to 10 minutes to separate the layers.[5][6]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40-50 °C.[5][6]
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol (B129727) or 90:10 water:acetonitrile).[4][6]
-
Filter the reconstituted solution through a 0.2 µm syringe filter into an LC vial for analysis.[6]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup, which can be beneficial for complex honey matrices.[7][8]
Materials:
-
Honey sample
-
This compound standard solution
-
Chloramphenicol standard solutions for calibration
-
Ethyl acetate (LC-MS grade)[8]
-
Methanol (LC-MS grade)[7]
-
Water (Milli-Q or equivalent)
-
Ammonium (B1175870) hydroxide[7]
-
SPE cartridges (e.g., Agilent Bond Elut Plexa PCX)[7]
-
SPE vacuum manifold
-
Nitrogen gas for evaporation
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 5 grams of the honey sample into a 50 mL centrifuge tube.[7]
-
Add 20 mL of pure water, vortex to dissolve, and centrifuge for 10 minutes at 4000 rpm.[7]
-
The supernatant is used for the SPE cleanup.[7]
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol and water.[7]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow flow rate.[7]
-
Washing: Wash the cartridge with warm water to remove interferences.[7]
-
Elution: Elute the chloramphenicol and internal standard with a suitable solvent, such as methanol containing 8% ammonium hydroxide.[7]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase and filter into an LC vial.[7]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5][7]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[3][9]
Typical LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 100 × 3.00 mm, 2.7 µm).[7]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like 0.1% formic acid.[7]
-
Flow Rate: Typically in the range of 0.3 to 0.5 mL/min.[7]
Typical MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two transitions for chloramphenicol (quantifier and qualifier) and one for this compound are monitored. Common transitions for chloramphenicol are m/z 321 → 152 and 321 → 257.[3][9]
Data Presentation
The performance of the analytical method is crucial for ensuring reliable results. The following tables summarize typical validation data for the analysis of chloramphenicol in honey using a deuterated internal standard.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.023 - 0.025 µg/kg | [1][6] |
| Limit of Quantification (LOQ) | 0.047 - 0.15 µg/kg | [1][5] |
| Linearity (r²) | > 0.99 | [1][5] |
| Recovery | 80 - 115% | [1][4] |
| Precision (RSD) | < 15% | [1] |
Table 2: Comparison of Sample Preparation Methods
| Method | Sample Preparation Time | Key Advantages | Reference |
| Automated Online Extraction | ~5 minutes | Fast, high throughput | [1] |
| Liquid-Liquid Extraction (LLE) | 30 - 60 minutes | Simple, low cost | [2][6] |
| Solid-Phase Extraction (SPE) | 60 - 120 minutes | Cleaner extracts | [1][7] |
| QuEChERS | 30 - 60 minutes | Fast, high throughput | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of chloramphenicol in honey using a deuterated internal standard.
Caption: General workflow for honey analysis.
Logical Relationship for Quantification
This diagram illustrates the principle of using an internal standard for quantification.
Caption: Internal standard quantification logic.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of chloramphenicol residues in honey by LC-MS/MS. The detailed protocols and performance data presented in this application note serve as a valuable resource for laboratories involved in food safety testing and drug residue analysis. The choice of sample preparation technique can be tailored to the specific laboratory workflow and throughput requirements, with both LLE and SPE offering validated and effective approaches.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Validation of a rapid and sensitive routine method for determination of chloramphenicol in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiitea.org [fiitea.org]
- 4. sciex.com [sciex.com]
- 5. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Peer validation of a method to confirm chloramphenicol in honey by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Quantification of Chloramphenicol in Shrimp Tissue Using a d6-Chloramphenicol Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) (CAP) is a broad-spectrum antibiotic that has been historically used in veterinary medicine.[1][2] However, due to its potential to cause serious adverse effects in humans, including aplastic anemia, its use in food-producing animals has been banned in many countries, including the European Union and the United States.[1][2][3] Despite the ban, illegal use of chloramphenicol persists due to its low cost and high effectiveness.[1][3] This necessitates sensitive and reliable analytical methods for monitoring its residues in food products, particularly in seafood like shrimp, to ensure consumer safety.[1][3]
This application note details a robust and sensitive method for the quantification of chloramphenicol in shrimp tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (d6-chloramphenicol). The use of an isotopic internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Principle
The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of d6-chloramphenicol, a stable isotope-labeled internal standard, is added to the shrimp tissue sample prior to extraction. The sample is then homogenized and chloramphenicol is extracted using an organic solvent. After a clean-up step to remove interfering matrix components, the extract is analyzed by LC-MS/MS.
The liquid chromatography system separates chloramphenicol and d6-chloramphenicol from other components in the extract. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for the detection and quantification of the target analytes. By comparing the peak area ratio of the native chloramphenicol to the d6-chloramphenicol internal standard against a calibration curve, the concentration of chloramphenicol in the original shrimp sample can be accurately determined.
Materials and Reagents
-
Standards: Chloramphenicol (CAP) and d6-Chloramphenicol (d6-CAP) reference standards (Sigma-Aldrich or equivalent)
-
Solvents: Acetonitrile, Methanol (B129727), Ethyl Acetate (B1210297), Hexane (all LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate, Ultrapure water
-
Solid Phase Extraction (SPE): C18 cartridges (if required for cleanup)
-
Equipment:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve chloramphenicol and d6-chloramphenicol in methanol to prepare individual stock solutions.
-
Intermediate Solutions (1 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the chloramphenicol intermediate solution into a blank matrix extract. The concentration of the internal standard (d6-chloramphenicol) should be kept constant across all calibration standards and samples. A typical calibration range is 0.05 to 20 ng/mL.[1]
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and efficient approach for sample preparation.[1]
-
Homogenization: Weigh 2 g of homogenized shrimp tissue into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of the d6-chloramphenicol internal standard solution.
-
Extraction: Add 10 mL of ethyl acetate and homogenize for 1-2 minutes.
-
Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride, vortex thoroughly for 1 minute, and then centrifuge.
-
Cleanup (d-SPE): Transfer the supernatant (ethyl acetate layer) to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 1 minute and centrifuge.
-
Evaporation and Reconstitution: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Caption: Workflow for shrimp tissue sample preparation.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. These may need to be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
Table 3: MRM Transitions for Chloramphenicol and d6-Chloramphenicol
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Chloramphenicol (Quantifier) | 321 | 152 | 100 | -22 |
| Chloramphenicol (Qualifier) | 321 | 194 | 100 | -18 |
| d6-Chloramphenicol (Internal Standard) | 327 | 157 | 100 | -22 |
Note: The precursor ion for d6-chloramphenicol may be represented as 326 in some literature depending on the exact deuteration pattern. The transition m/z 326 -> 157 is also commonly used for d5-chloramphenicol.[4]
Caption: Schematic of the LC-MS/MS analytical workflow.
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of chloramphenicol to d6-chloramphenicol against the concentration of the chloramphenicol calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: The concentration of chloramphenicol in the shrimp samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.
Method Performance
The performance of the method should be validated according to regulatory guidelines (e.g., European Commission Decision 2002/657/EC).[2][4]
Table 4: Typical Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.01 - 0.08 µg/kg[5][6] |
| Limit of Quantification (LOQ) | 0.02 - 0.3 µg/kg[1][5][6] |
| Accuracy (Recovery) | 85 - 110%[5] |
| Precision (RSD) | < 15% |
The Minimum Required Performance Limit (MRPL) set by the European Union for chloramphenicol is 0.3 µg/kg.[1][2] The described method is capable of achieving a limit of quantification well below this level.
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of chloramphenicol in shrimp tissue using LC-MS/MS with a d6-chloramphenicol internal standard. The method is robust, reliable, and meets the stringent requirements for food safety monitoring. The use of an isotope-labeled internal standard is crucial for minimizing matrix effects and ensuring the high quality of the analytical data. This methodology is suitable for routine monitoring programs to ensure that shrimp and other seafood products are free from illegal chloramphenicol residues.
References
- 1. shimadzu.com [shimadzu.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Determination of chloramphenicol residues in meat, seafood, egg, honey, milk, plasma and urine with liquid chromatography-tandem mass spectrometry, and the validation of the method based on 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Determination of the antibiotic chloramphenicol in meat and seafood products by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Chloramphenicol in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) with a Stable Isotope Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of chloramphenicol (B1208) (CAP) in various food matrices, such as shrimp and meat, using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard (d5-Chloramphenicol). The protocol includes a comprehensive sample preparation procedure involving liquid-liquid extraction and solid-phase extraction (SPE) for cleanup, followed by derivatization to enhance the volatility and thermal stability of the analyte. The use of an isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the reliable detection and quantification of chloramphenicol residues.
Introduction
Chloramphenicol is a broad-spectrum antibiotic that has been widely used in veterinary medicine. However, due to its potential adverse effects on human health, including aplastic anemia, its use in food-producing animals is banned in many countries.[1] Consequently, regulatory bodies have set stringent maximum residue limits (MRLs) for chloramphenicol in food products.[1] This necessitates the availability of highly sensitive and specific analytical methods for monitoring its presence. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of chloramphenicol, and the use of a stable isotope-labeled internal standard, such as d5-Chloramphenicol (d5-CAP), significantly improves the accuracy and reliability of quantification.[2]
This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of chloramphenicol in food matrices.
Experimental Protocol
Materials and Reagents
-
Chloramphenicol (CAP) standard
-
d5-Chloramphenicol (d5-CAP) internal standard
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Sylon BFT (N,O-bis(trimethylsilyl)trifluoroacetamide [BSTFA] + trimethylchlorosilane [TMCS], 99:1)
-
Nitrogen gas, high purity
Sample Preparation
-
Homogenization: Homogenize 5 g of the tissue sample (e.g., shrimp, meat).
-
Spiking: Spike the homogenized sample with a known concentration of the d5-CAP internal standard.
-
Extraction:
-
Add 10 mL of ethyl acetate to the spiked sample.
-
Vortex or shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction process twice more and combine the ethyl acetate extracts.
-
-
Defatting:
-
Add 10 mL of hexane to the combined extract.
-
Shake for 2 minutes and allow the layers to separate.
-
Discard the upper hexane layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Add 100 µL of Sylon BFT to the dried extract.
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (TMS-CAP) | m/z 225, 323, 468 |
| Monitored Ions (TMS-d5-CAP) | m/z 230, 328, 473 |
Quantitative Data Summary
The performance of the method should be evaluated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical quantitative data obtained using this protocol.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/g |
| Limit of Quantification (LOQ) | 0.15 ng/g |
| Recovery (at 0.5 ng/g) | 92% |
| Precision (RSD %) | < 10% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of chloramphenicol.
Chloramphenicol Mechanism of Action
Caption: Mechanism of action of chloramphenicol in inhibiting bacterial protein synthesis.
Conclusion
The GC-MS method described in this application note, utilizing a stable isotope-labeled internal standard, provides a reliable and sensitive approach for the quantification of chloramphenicol in food matrices. The detailed protocol for sample preparation, including liquid-liquid extraction, SPE cleanup, and derivatization, ensures the removal of interfering matrix components and enhances the analytical performance. This method is well-suited for routine monitoring and regulatory compliance testing of chloramphenicol residues in the food industry.
References
- 1. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
Preparing Stock Solutions of Threo-Chloramphenicol-D6: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of Threo-Chloramphenicol-D6. This deuterated analog of chloramphenicol (B1208) is primarily utilized as an internal standard (IS) in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Accurate preparation of the internal standard stock solution is a critical step for ensuring the precision and reliability of analytical data.[2][3]
Introduction to this compound
This compound is a stable isotope-labeled version of chloramphenicol, a broad-spectrum antibiotic.[4] In this analog, six hydrogen atoms have been replaced by deuterium. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while exhibiting nearly identical chemical and physical properties.[5] These characteristics make it an ideal internal standard to compensate for variations during sample preparation, injection, and ionization in LC-MS analysis.[5][6]
Physicochemical Properties and Solubility
Proper solvent selection is crucial for preparing a stable and accurate stock solution. The solubility of this compound is expected to be very similar to its non-deuterated counterpart, chloramphenicol.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆D₆Cl₂N₂O₅ | [7] |
| Molecular Weight | ~329.19 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Storage (Solid) | -20°C for up to 3 years | [7] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [7] |
Solubility Data (for Chloramphenicol, applicable to this compound)
| Solvent | Solubility (mg/mL) | Notes |
| Methanol (B129727) | Very Soluble | A common solvent for preparing stock solutions for LC-MS.[8][9] |
| Acetonitrile (B52724) | Soluble | Often used as a solvent for commercially available solutions.[10][11][12] |
| Ethanol | ~10 - 100 | Readily dissolves chloramphenicol at high concentrations.[9] |
| Dimethyl Sulfoxide (DMSO) | ~12.5 - 250 | A good alternative solvent for high concentration stocks.[9] |
| Water | ~2.5 (at 25°C) | Low solubility, generally not recommended for high concentration stock solutions.[9] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol is suitable for creating a primary stock solution that can be further diluted to working concentrations for LC-MS analysis.
Materials:
-
This compound powder
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of LC-MS grade methanol to the flask (approximately 5-7 mL) and gently swirl to dissolve the powder.
-
Vortexing: Once the powder is mostly dissolved, use a vortex mixer to ensure complete dissolution.
-
Bringing to Volume: Carefully add methanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into amber glass vials in appropriate smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7]
Protocol 2: Preparation of a 10 µg/mL Working Internal Standard Solution
This protocol describes the dilution of the primary stock solution to a typical working concentration for spiking into analytical samples.
Materials:
-
1 mg/mL this compound stock solution
-
LC-MS grade methanol or acetonitrile
-
Calibrated pipettes and sterile tips
-
Volumetric flask (e.g., 10 mL)
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Pipetting: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilution: Add LC-MS grade methanol or acetonitrile to the flask, bringing the total volume to the 10 mL mark.
-
Homogenization: Cap the flask and vortex thoroughly to ensure a uniform concentration.
-
Storage: Store the working solution in an amber glass vial at a refrigerated temperature (e.g., 4°C) for short-term use or at -20°C for longer periods. The stability of working solutions in methanol at <6°C has been noted for up to six months.[8]
Quality Control
To ensure the accuracy of quantitative results, the concentration and purity of the prepared stock solutions should be verified.
| QC Parameter | Method | Acceptance Criteria |
| Concentration Verification | Reverse calibration curve against a certified reference material. | Calculated concentration should be within ±10% of the nominal concentration. |
| Purity Assessment | LC-MS analysis of the stock solution. | The deuterated standard should have high isotopic enrichment (typically >98%) and chemical purity (>99%).[6][7] |
| Stability Assessment | Periodic re-analysis of the stock solution against a freshly prepared standard. | No significant degradation products should be observed, and the concentration should remain within acceptable limits over time. |
Application in Research: Use as an Internal Standard
The primary application of this compound is as an internal standard in quantitative bioanalysis. A fixed amount of the internal standard working solution is added to all samples, calibration standards, and quality control samples.[2] The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.[13] This method corrects for variability in sample extraction, matrix effects, and instrument response.[6]
Visualization of Workflows and Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Logic diagram for the use of this compound as an internal standard.
While this compound is primarily used as an internal standard, it's important to be aware of the biological activities of chloramphenicol, especially when used in cell-based assays. Chloramphenicol has been shown to inhibit the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway.[4][14][15]
Caption: Simplified signaling pathway of Chloramphenicol's effect on HIF-1α.
References
- 1. clearsynth.com [clearsynth.com]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. hpc-standards.com [hpc-standards.com]
- 12. threo-Chloramphenicol-D5; 100 μg/ml in acetonitrile ISO 17034 - Certified Reference Material for traceable LC-MS/MS Quantification and Calibration [witega.de]
- 13. researchgate.net [researchgate.net]
- 14. Chloramphenicol Induces Autophagy and Inhibits the Hypoxia Inducible Factor-1 Alpha Pathway in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Threo-Chloramphenicol-D6 in Metabolism and Biotransformation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Threo-Chloramphenicol-D6 as an internal standard for the accurate quantification of chloramphenicol (B1208) in metabolism and biotransformation studies. Detailed protocols for in vitro metabolism assays using liver microsomes and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.
Introduction
Chloramphenicol is a broad-spectrum antibiotic whose use in food-producing animals is banned in many countries due to its potential for serious adverse effects in humans, including aplastic anemia.[1] Understanding the metabolism and biotransformation of chloramphenicol is crucial for toxicological assessment and ensuring food safety. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard for quantitative bioanalysis using LC-MS/MS.[2][3] The near-identical physicochemical properties of a deuterated standard to its unlabeled counterpart allow it to effectively compensate for variability during sample preparation and analysis, thereby enhancing data accuracy and reliability.
Key Applications
This compound is an invaluable tool for:
-
In vitro metabolism studies: Investigating the metabolic fate of chloramphenicol in liver microsomes from various species.
-
Metabolite identification and quantification: Accurately identifying and quantifying metabolites of chloramphenicol in complex biological matrices.
-
Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of chloramphenicol in animal models.
-
Regulatory compliance: Ensuring the accuracy and reliability of data for submission to regulatory agencies.
Quantitative Data Summary
Pharmacokinetic Parameters of Chloramphenicol
The following table summarizes key pharmacokinetic parameters of chloramphenicol in various species. These values can vary depending on the formulation, route of administration, and individual animal physiology.
| Species | Dosage | Cmax (µg/mL) | Tmax (hr) | Elimination Half-life (hr) | AUC (hr*µg/mL) | Bioavailability (%) | Reference |
| Human (Adult) | 15 mg/kg (oral) | 10 - 20 | 2 - 3 | 1.6 - 4.6 | - | ~80 | [2][4] |
| Human (Neonate) | 40 mg/kg (oral) | 20 - 24 | - | - | - | - | [4] |
| Horse | 50 mg/kg (oral tablets) | 5.25 ± 4.07 | 4.89 | 2.65 ± 0.75 | 17.93 ± 7.69 | 28 ± 10 | [5][6] |
| Horse | 50 mg/kg (compounded paste) | 4.96 ± 3.31 | 4.14 | 3.47 ± 1.47 | 16.25 ± 1.85 | 90.6 (relative) | [5] |
| Horse | 50 mg/kg (compounded suspension) | 3.84 ± 2.96 | 4.39 | 4.36 ± 4.54 | 14.00 ± 5.47 | 78.1 (relative) | [5] |
| Dog | 50 mg/kg (oral) | 16.5 | 2 | - | - | - | [4] |
| Cat | 13-20 mg/kg (oral) | - | - | - | - | - | [1] |
In Vitro Glucuronidation Kinetics of Chloramphenicol in Human Liver Microsomes
The formation of chloramphenicol glucuronides is a major metabolic pathway. The following table presents the Michaelis-Menten kinetic parameters for the two main glucuronide metabolites formed in human liver microsomes (HLM).[7]
| Metabolite | Km (µM) | Vmax (nmol/min/mg) |
| 3-O-CPGlu (major) | 650 | 0.26 |
| 1-O-CPGlu (minor) | 301 | 0.014 |
Michaelis-Menten Kinetics of Chloramphenicol Reduction by NfsB Homologs
Nitroreductases, such as NfsB, can metabolize chloramphenicol. The kinetic parameters for chloramphenicol reduction by different NfsB enzyme homologs are shown below.[8][9]
| Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Hi 12 NfsB | 160 | - | - |
| Nm Z2491 NfsB | 1300 | - | - |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Chloramphenicol in Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of chloramphenicol in HLM.
1. Materials and Reagents:
-
Chloramphenicol
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
2. Preparation of Solutions:
-
Chloramphenicol Stock Solution (10 mM): Dissolve an appropriate amount of chloramphenicol in methanol.
-
This compound (IS) Working Solution (1 µg/mL): Prepare by diluting a stock solution in methanol.
-
HLM Suspension: Dilute the HLM stock to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Incubation Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the HLM suspension.
-
Add the chloramphenicol working solution to initiate the reaction (final concentration typically 1-10 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the this compound internal standard.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining chloramphenicol against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vetmeds.org [vetmeds.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Identification and characterization of two chloramphenicol glucuronides from the in vitro glucuronidation of chloramphenicol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Threo-Chloramphenicol-D6 in Multi-Residue Method Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Threo-Chloramphenicol-D6 as an internal standard in the development of multi-residue methods for the quantification of chloramphenicol (B1208) in various biological matrices. The methodologies outlined are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for residue analysis.[1][2]
Introduction
Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been banned for use in food-producing animals in many countries due to its potential adverse effects on human health, including aplastic anemia.[3][4] Consequently, regulatory bodies have set stringent minimum required performance limits (MRPLs) for CAP in food products, necessitating highly sensitive and reliable analytical methods for its detection.[3][4][5][6]
The development of robust multi-residue methods is crucial for the efficient screening of a wide range of veterinary drugs in diverse and complex food matrices.[1][7] The use of a stable isotope-labeled internal standard, such as this compound (or the commonly used penta-deuterated chloramphenicol, CAP-D5), is essential to ensure the accuracy and precision of quantification by compensating for matrix effects and variations during sample preparation and analysis.[8][9]
Principle of the Method
The core of the methodology involves the extraction of chloramphenicol and the internal standard from the sample matrix, followed by cleanup, chromatographic separation, and detection by tandem mass spectrometry. The quantification is achieved by comparing the response of the native chloramphenicol to that of the known concentration of the deuterated internal standard.
Experimental Workflows
The following diagrams illustrate the general workflows for sample preparation and analysis.
Caption: General workflow for chloramphenicol residue analysis.
Detailed Experimental Protocols
The following are example protocols for different matrices. It is crucial to validate the method for each specific matrix of interest.
Protocol 1: Analysis of Chloramphenicol in Honey
This protocol is adapted from methodologies employing liquid-liquid extraction and LC-MS/MS analysis.[5][6][9]
1. Sample Preparation: a. Weigh 2 g of a homogenized honey sample into a 50 mL centrifuge tube.[9] b. Add a known amount of this compound working solution. c. Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute.[9] d. Add 10 mL of ethyl acetate (B1210297) and centrifuge at 4500 rpm for 5 minutes.[9] e. Transfer the upper ethyl acetate layer to a clean tube. f. Repeat the extraction (steps d-e) two more times and combine the extracts.[9] g. Evaporate the combined extract to dryness at 40°C under a gentle stream of nitrogen.[9] h. Reconstitute the residue in 1 mL of a mixture of Milli-Q water and n-Hexane/CCl4 (50:50).[9] i. The aqueous layer is then transferred to a UPLC vial for analysis.[9]
2. LC-MS/MS Conditions:
-
LC System: UPLC system[9]
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent[9]
-
Mobile Phase: Gradient elution with water and acetonitrile[9]
-
MS System: Triple quadrupole mass spectrometer[10]
-
Ionization: Electrospray ionization in negative mode (ESI-)[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[11]
Protocol 2: Multi-Matrix Method for Animal Tissues (Muscle, Liver, Kidney)
This protocol utilizes a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for broader applicability.[12]
1. Sample Preparation: a. Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.[12] b. Add a known amount of this compound internal standard solution.[12] c. For matrices like liver, kidney, and urine, an initial hydrolysis step with β-glucuronidase at 50°C for 1 hour may be necessary.[11][12] d. Add 10 mL of acetonitrile.[12] e. Add QuEChERS salts (e.g., NaCl and MgSO4). f. Shake vigorously and centrifuge. g. The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE). h. Evaporate the final extract and reconstitute in the initial mobile phase for LC-MS/MS analysis.[5][6]
2. LC-MS/MS Conditions:
-
LC System: HPLC or UPLC system[12]
-
Column: C18 reversed-phase column[11]
-
Mobile Phase: A common mobile phase consists of a gradient of 0.1% acetic acid in water and methanol (B129727) or acetonitrile.[11][12]
-
MS System: Triple quadrupole mass spectrometer[11]
-
Ionization: ESI-[12]
-
Detection Mode: MRM[11]
Quantitative Data Summary
The following tables summarize typical validation parameters and MRM transitions for chloramphenicol analysis.
Table 1: Method Performance Characteristics
| Parameter | Honey | Milk | Muscle |
| LOD (µg/kg) | 0.09 - 0.1 | 0.07 | ~0.1 |
| LOQ (µg/kg) | 0.15 - 0.3 | 0.11 | ~0.3 |
| Recovery (%) | 85 - 111 | 90 - 105 | 92.1 - 107.1 |
| RSD (%) | < 13 | < 10 | < 11 |
Data compiled from multiple sources for illustrative purposes.[5][6][11][13]
Table 2: Example MRM Transitions for Chloramphenicol and its Deuterated Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Chloramphenicol | 321 | 152 | 194 | -22 / -18 |
| This compound | 326 (or 327 for D5) | 157 | 199 | Similar to native |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.[11]
Logical Relationship for Method Validation
The validation of the analytical method is a critical step to ensure reliable results and is typically performed following guidelines such as those from the European Commission Decision 2002/657/EC.[3][9]
Caption: Key parameters for analytical method validation.
Conclusion
The use of this compound as an internal standard is a cornerstone in the development of accurate and reliable multi-residue methods for the determination of chloramphenicol in a variety of food matrices. The protocols and data presented here provide a solid foundation for researchers and analytical scientists to establish and validate their own methods, ensuring compliance with global food safety regulations. The adaptability of these methods, particularly with the use of techniques like QuEChERS, allows for efficient and comprehensive screening of veterinary drug residues.
References
- 1. hkstmpress.oss-ap-southeast-1.aliyuncs.com [hkstmpress.oss-ap-southeast-1.aliyuncs.com]
- 2. Assessment of various veterinary drug residues in animal originated food products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid multi-class multi-residue method for the confirmation of chloramphenicol and eleven nitroimidazoles in milk and honey by liquid chromatography-tandem mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sitesv2.anses.fr [sitesv2.anses.fr]
- 9. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 10. agilent.com [agilent.com]
- 11. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Threo-Chloramphenicol-D6 Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low recovery of Threo-Chloramphenicol-D6, a deuterated internal standard used in the quantitative analysis of chloramphenicol (B1208).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery critical?
This compound is the deuterium-labeled form of Chloramphenicol, an antibiotic.[1] In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, it serves as an internal standard (IS).[2] An IS is a known concentration of a substance added to a sample to correct for the loss of analyte during sample preparation and analysis.[3] Low or inconsistent recovery of the internal standard is a critical issue because it indicates that the method is not reliably correcting for experimental variations, which can lead to inaccurate quantification of the target analyte (Chloramphenicol).[2][4]
Q2: What are the primary causes of low recovery for this compound?
Low recovery typically stems from issues within the analytical workflow. The most common causes can be grouped into three categories:
-
Inefficient Sample Preparation: This is the most frequent cause and includes suboptimal Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) procedures, leading to incomplete extraction of the standard from the sample matrix.[5]
-
Analyte Degradation: Chloramphenicol is susceptible to degradation under certain conditions.[6] Key factors include pH (instability in alkaline conditions), temperature, and light exposure (photodegradation).[6][7][8] Since the internal standard is chemically almost identical to the analyte, it is susceptible to the same degradation pathways.
-
Instrumental or Chromatographic Issues: Problems such as ion suppression in the mass spectrometer source due to complex sample matrices (e.g., honey, milk), improper LC conditions, or instrument contamination can lead to a suppressed signal, which appears as low recovery.[9][10]
Q3: How do I know if my internal standard stock solution is viable?
The stability of your stock solution is paramount. Chloramphenicol solutions can degrade over time, especially if not stored correctly.[6]
-
Storage: Stock solutions should be stored at recommended temperatures (typically 2-8°C for short-term or -20°C for long-term) and protected from light by using amber vials or wrapping containers in foil.[6]
-
Visual Inspection: Any discoloration (yellowing) or precipitation in the solution is a sign of degradation.[6]
-
Verification: If you suspect degradation, prepare a fresh working standard from your stock solution and inject it directly into the LC-MS/MS system. The response should be strong and the peak shape symmetrical. Compare the response to a newly prepared standard from a fresh stock vial if available.
Q4: Can the sample matrix be the source of the problem?
Yes, complex matrices are a common source of low recovery and signal variability. This is known as "matrix effect."[3]
-
Ion Suppression/Enhancement: Co-eluting compounds from the matrix (e.g., salts, lipids, sugars in food samples) can interfere with the ionization of the internal standard in the MS source, leading to a suppressed (or enhanced) signal.[9][10]
-
Binding: The internal standard may bind irreversibly to components within the sample matrix, preventing its complete extraction.
-
Troubleshooting: To test for matrix effects, you can perform a post-extraction spike experiment. Compare the signal of the IS spiked into a clean solvent against the signal of the IS spiked into a blank sample extract after it has gone through the entire preparation process. A significant difference in signal indicates a matrix effect.[3]
Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Low Recovery
When encountering low recovery, a systematic approach is crucial to pinpoint the source of the error. The following workflow provides a logical sequence of steps to diagnose the issue.
Guide 2: Optimizing Sample Preparation
Most recovery issues originate from the sample preparation step. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) must be optimized for your specific sample matrix.
LLE separates compounds based on their relative solubilities in two different immiscible liquids. For chloramphenicol, ethyl acetate (B1210297) is a commonly used extraction solvent.[11][12]
Troubleshooting LLE:
-
Incorrect pH: The pH of the aqueous phase can affect the charge state of chloramphenicol and its solubility in the organic solvent. Ensure the pH is in a range where chloramphenicol is neutral (its stability is highest between pH 2 and 7).[6]
-
Insufficient Mixing: Ensure vigorous mixing (e.g., vortexing) for an adequate duration to allow the internal standard to partition from the aqueous phase to the organic phase.[13]
-
Emulsion Formation: Emulsions can trap the analyte at the interface, preventing efficient extraction. To break emulsions, try adding salt (salting out), centrifuging at higher speeds, or heating/cooling the sample.[13]
-
Solvent Choice: The polarity of the extraction solvent is critical. If recovery is low with ethyl acetate, consider other solvents or mixtures.
| Solvent | Polarity Index | Usage Notes |
| Ethyl Acetate | 4.4 | Commonly used, good for moderately polar compounds.[12][14] |
| Dichloromethane | 3.1 | Can be effective but is more toxic. |
| Acetonitrile (B52724) | 5.8 | Often used for initial extraction from tissue before a cleanup step.[14] Miscible with water, often used with a "salting-out" step.[13] |
| Hexane | 0.1 | Used for defatting/cleanup, not for extracting chloramphenicol itself.[14] |
SPE is a common cleanup step after initial extraction to remove matrix interferences.[9] The process involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then selectively eluted.
Troubleshooting SPE:
-
Improper Conditioning/Equilibration: Failure to properly condition the sorbent with a solvent like methanol (B129727) and then equilibrate with an aqueous solution can lead to poor analyte retention.[15][16]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte and internal standard to break through during the loading step.
-
Incorrect Flow Rate: Loading the sample too quickly can prevent efficient binding of the analyte to the sorbent.[15]
-
Inappropriate Wash/Elution Solvents: A wash solvent that is too strong can prematurely elute the internal standard. An elution solvent that is too weak will result in incomplete recovery.[17]
-
Drying Step: For some polymeric sorbents, ensuring the cartridge is sufficiently dry after the wash step is critical for efficient elution with an organic solvent.[16]
| SPE Sorbent Type | Mechanism | Recommended Use for Chloramphenicol | Typical Recovery |
| Polymeric Reversed-Phase (e.g., Oasis HLB) | Hydrophobic Interaction | Excellent for complex aqueous samples like honey or milk.[9] | >90%[15] |
| Polymeric Cation Exchange (e.g., Plexa PCX) | Mixed-Mode (Hydrophobic & Ion-Exchange) | Used for analytes with basic functional groups.[16] | >85%[16] |
| Molecularly Imprinted Polymer (MIP) | Specific Molecular Recognition | Highly selective for chloramphenicol, reducing matrix effects significantly.[17][18] | >90%[17] |
| Recovery rates are highly dependent on the matrix and specific protocol. |
Key Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Honey
This protocol is a starting point and may require optimization.
-
Sample Preparation: Weigh 2.5 g of honey into a 50 mL centrifuge tube.[9]
-
Spiking: Add a known volume of this compound working solution.
-
Dilution: Add 5 mL of deionized water and vortex until the honey is fully dissolved.
-
Extraction: Add 5 mL of ethyl acetate, cap the tube, and shake vigorously for 5 minutes.[9]
-
Phase Separation: Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.[9]
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Re-extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer with another 2.5 mL of ethyl acetate to maximize recovery.[9]
-
Evaporation & Reconstitution: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[9][14] Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) Cleanup
This protocol typically follows an initial extraction and is based on a polymeric reversed-phase cartridge.
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge.[15]
-
Equilibration: Pass 3 mL of deionized water through the cartridge. Do not let the sorbent go dry.[15]
-
Loading: Load the reconstituted sample extract from the LLE step onto the cartridge at a slow, steady drip rate (approx. 1-2 drops per second).[15]
-
Washing: Pass 5 mL of deionized water through the cartridge to wash away polar interferences.[15]
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove all water.
-
Elution: Elute the this compound and analyte by passing 4 mL of methanol or acetonitrile through the cartridge.[16]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. benchchem.com [benchchem.com]
- 4. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 5. welchlab.com [welchlab.com]
- 6. benchchem.com [benchchem.com]
- 7. journal.uii.ac.id [journal.uii.ac.id]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. gilsoncn.com [gilsoncn.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. fda.gov [fda.gov]
- 13. Determination of Chloramphenicol in Honey Using Salting-Out Assisted Liquid-Liquid Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry and Validation According to 2002/657 European Commission Decision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. affinisep.com [affinisep.com]
- 18. Highly selective solid-phase extraction sorbents for chloramphenicol determination in food and urine by ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Chloramphenicol Analysis using a Deuterated Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Chloramphenicol, utilizing a deuterated internal standard such as Threo-Chloramphenicol-D6.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Chloramphenicol and its deuterated internal standard in negative ion mode ESI-MS/MS?
When analyzing Chloramphenicol (CAP) and its deuterated internal standard (e.g., CAP-d5) using electrospray ionization in negative mode (ESI-), the deprotonated molecule [M-H]⁻ is selected as the precursor ion. The most common product ions result from characteristic fragmentation of the parent molecule.
Table 1: Common MRM Transitions for Chloramphenicol (CAP) and Deuterated Internal Standard (CAP-d5)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Chloramphenicol | 321 | 152 | 194, 257 |
| Chloramphenicol-d5 | 326 | 157 | 199, 262 |
Note: The specific m/z for this compound may differ slightly, and it is crucial to confirm the exact mass of the standard being used. The fragmentation pattern, however, is expected to be analogous to CAP-d5. The product ion m/z=152 is frequently used for quantification due to its high abundance and specificity.[1][2]
Q2: Which ionization mode is optimal for Chloramphenicol analysis?
Negative ion electrospray ionization (ESI-) is the most common and effective ionization mode for Chloramphenicol analysis.[3][4][5] The presence of two chlorine atoms and the nitro group facilitates the formation of a stable negative ion, leading to high sensitivity.[4]
Q3: What type of LC column is recommended for Chloramphenicol separation?
A reverse-phase C18 column is the most widely used stationary phase for the chromatographic separation of Chloramphenicol.[3][5][6] Various manufacturers offer suitable C18 columns that provide good peak shape and resolution.
Table 2: Example LC Columns for Chloramphenicol Analysis
| Column Name | Dimensions | Particle Size |
| Agilent InfinityLab Poroshell 120 EC-C18 | 100 x 3.00 mm | 2.7 µm |
| Hypersil GOLD™ | 50 mm x 2.1 mm | 1.9 µm |
| Acquity UPLC BEH C18 | 100 mm x 2.1 mm | 1.7 µm |
| Gemini C-18 | - | - |
Q4: What are common mobile phases for Chloramphenicol analysis?
A gradient elution using a combination of an aqueous phase and an organic solvent is typically employed.
-
Aqueous Phase (A): Water, often with additives like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.[7]
-
Organic Phase (B): Acetonitrile (B52724) or methanol (B129727) are the most common organic modifiers.[6][7]
A typical gradient might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute the analyte.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape.
-
Possible Cause 1: Column Contamination or Degradation: The analytical column can accumulate matrix components over time, leading to active sites that cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Possible Cause 2: Mobile Phase Issues: An incorrect pH or degraded mobile phase can affect the ionization state of Chloramphenicol and its interaction with the stationary phase.
-
Solution: Prepare fresh mobile phases and ensure the pH is appropriate for the analyte and column chemistry.
-
-
Possible Cause 3: Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final sample extract in the initial mobile phase conditions or a weaker solvent.
-
Issue 2: Low or No Signal for Analyte and/or Internal Standard
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no signal.
-
Possible Cause 1: Mass Spectrometer Not Optimized: Incorrect tuning parameters or wrong MRM transitions will lead to a loss of signal.
-
Solution: Perform a system tune and calibration. Infuse a standard solution of Chloramphenicol to directly optimize MS parameters like collision energy and cone voltage.[8]
-
-
Possible Cause 2: LC System Issues: Leaks in the LC system can lead to inconsistent flow rates and reduced sample introduction into the MS.
-
Solution: Systematically check for leaks from the pump to the MS inlet.
-
-
Possible Cause 3: Sample Preparation Errors: Inefficient extraction can result in low recovery of the analyte and internal standard.
-
Solution: Review the sample preparation protocol. Ensure correct pH adjustments, solvent volumes, and mixing times are used. Prepare a spiked blank sample to verify the extraction efficiency.
-
Issue 3: High Variability in Internal Standard Response
-
Possible Cause 1: Inconsistent Internal Standard Spiking: Inaccurate or inconsistent addition of the internal standard is a common source of variability.
-
Solution: Use a calibrated pipette and add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
-
Possible Cause 2: Matrix Effects: Ion suppression or enhancement can affect the internal standard differently if it does not co-elute perfectly with the analyte or if the matrix composition varies significantly between samples.[9] Deuterium-labeled internal standards may have slightly different retention times than their native analogs, which can reduce the benefits of isotope dilution if matrix effects are severe.[10]
-
Solution: Optimize the chromatographic separation to better separate analytes from interfering matrix components.[10] Diluting the sample extract can also mitigate matrix effects.
-
-
Possible Cause 3: Carry-over: Residual analyte or internal standard from a previous high-concentration sample can be carried over to the next injection, causing artificially high responses in subsequent blanks or low-concentration samples.[11]
-
Solution: Optimize the autosampler wash sequence with a strong, appropriate solvent. Check for carry-over by injecting a blank after a high-concentration standard.[11]
-
Experimental Protocols
Sample Preparation: QuEChERS for Shrimp Samples
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for the extraction of Chloramphenicol from shrimp.[12]
Sample Preparation Workflow
Caption: QuEChERS sample preparation workflow.
-
Homogenization: Homogenize a known weight of the shrimp sample.
-
Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.
-
Extraction: Add acetonitrile and pre-weighed QuEChERS extraction salts.
-
Centrifugation: Vortex thoroughly and centrifuge to separate the organic layer.
-
Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a tube containing dispersive SPE sorbents to remove interfering matrix components.
-
Final Preparation: Centrifuge, collect the cleaned supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.[12]
LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Chloramphenicol. These should be optimized for the specific instrument and application.
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 5 min |
| MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Note: Parameters such as gas flows, desolvation temperature, and collision energy should be optimized to achieve the best signal-to-noise ratio for both Chloramphenicol and its deuterated internal standard.[3][8]
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. agilent.com [agilent.com]
- 3. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Addressing Matrix Effects with Threo-Chloramphenicol-D6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Threo-Chloramphenicol-D6 as a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Question: Why am I seeing poor reproducibility and accuracy in my quantification of Threo-Chloramphenicol, even with an internal standard?
Answer:
Poor reproducibility and accuracy, despite using this compound, can stem from several factors related to matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2][3] While SIL-IS are the gold standard for mitigating these effects, their effectiveness can be compromised under certain conditions.[1][4]
Potential Causes and Solutions:
-
Differential Matrix Effects: The analyte and the internal standard may not be experiencing the exact same degree of matrix effect. This can happen if they do not perfectly co-elute. Even a slight shift in retention time can expose the two compounds to different co-eluting matrix components.
-
Solution: Optimize your chromatographic conditions to ensure the analyte and this compound co-elute as closely as possible.[4] This may involve adjusting the mobile phase gradient, flow rate, or trying a different column chemistry.
-
-
High Concentration of Matrix Components: In highly complex matrices, the sheer volume of co-eluting substances can lead to significant and variable ion suppression that even a SIL-IS cannot fully compensate for.
-
Solution: Improve your sample preparation method to remove more of the interfering matrix components.[3][5] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.[3] If sensitivity allows, diluting the sample can also reduce the concentration of matrix components.[2][6]
-
-
Internal Standard Purity: The presence of unlabeled Threo-Chloramphenicol in your this compound standard can lead to an overestimation of the analyte concentration.[1]
-
Solution: Ensure the isotopic purity of your this compound is high (ideally ≥98%).[1]
-
-
H/D Exchange: In some instances, deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions.[7] This would alter the mass of the internal standard and affect quantification.
Question: My internal standard signal for this compound is inconsistent or unexpectedly low. What should I investigate?
Answer:
An inconsistent or low internal standard signal can undermine the reliability of your quantitative analysis. Here are the primary areas to troubleshoot:
Potential Causes and Solutions:
-
Inconsistent Spiking: Inaccurate or inconsistent addition of the internal standard to your samples is a common source of error.
-
Solution: Ensure your pipetting techniques are accurate and precise. Add the internal standard to all samples, calibrators, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process to account for analyte loss during extraction.
-
-
Severe Ion Suppression: A very "dirty" sample matrix can cause significant ion suppression that affects the internal standard as well as the analyte.
-
Internal Standard Degradation: this compound, like the parent compound, may be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure).
-
Solution: Check the stability and storage conditions of your this compound standard.[7] Prepare fresh working solutions regularly.
-
-
Mass Spectrometer Issues: Problems with the mass spectrometer, such as a dirty ion source or incorrect instrument parameters, can lead to poor signal intensity for both the analyte and the internal standard.
-
Solution: Perform routine maintenance on your mass spectrometer, including cleaning the ion source.[3] Ensure that the instrument parameters (e.g., collision energy, declustering potential) are optimized for this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][4] This interference can either decrease the analyte signal, a phenomenon known as ion suppression , or increase it, which is called ion enhancement .[1][4] These effects are a major source of inaccuracy and imprecision in quantitative LC-MS/MS assays because they can vary from sample to sample.[4]
Q2: How does this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically and structurally almost identical to the unlabeled Threo-Chloramphenicol, it exhibits very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer's ion source.[1] By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same degree of ion suppression or enhancement as the target analyte.[4] The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thus normalizing the results and leading to more accurate and precise measurements.[1][4]
Q3: What are the key characteristics of a good stable isotope-labeled internal standard?
A3: A high-quality SIL-IS should possess the following characteristics:
-
High Isotopic Purity: The standard should have a high degree of isotopic enrichment (ideally ≥98%) to minimize the contribution of any unlabeled analyte, which could lead to an overestimation of the analyte concentration.[1]
-
Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis.[7]
-
Co-elution: The SIL-IS should co-elute with the analyte under the applied chromatographic conditions to ensure both are subjected to the same matrix effects.[4]
-
Stable Isotope Labeling: The isotopic labels (e.g., deuterium) should be in a stable position within the molecule to prevent H/D exchange with the solvent.[4]
Q4: How can I experimentally quantify the extent of matrix effects in my assay?
A4: The most common method for quantifying matrix effects is the post-extraction addition protocol.[4] This involves comparing the signal of the analyte in a clean solution to its signal in a sample matrix extract to which the analyte has been added after the extraction process. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Example of Matrix Effect and Its Correction with this compound in Human Plasma
| Sample Set | Analyte Peak Area (Threo-Chloramphenicol) | IS Peak Area (this compound) | Analyte/IS Ratio | Matrix Effect (%) |
| Set 1: Neat Solution | 1,250,000 | 1,300,000 | 0.96 | N/A |
| Set 2: Post-Extraction Spike (Plasma Lot A) | 650,000 | 680,000 | 0.95 | 52% (Suppression) |
| Set 2: Post-Extraction Spike (Plasma Lot B) | 875,000 | 910,000 | 0.96 | 70% (Suppression) |
This table illustrates a hypothetical scenario. The Matrix Effect (%) is calculated as: (Peak Area in Set 2 / Peak Area in Set 1) * 100. A value below 100% indicates ion suppression.[1] Note that while the absolute peak areas are significantly reduced due to matrix effects and vary between different plasma lots, the Analyte/IS ratio remains consistent, demonstrating the effective compensation by the SIL-IS.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
This protocol allows for the quantitative assessment of matrix effects (ME) for Threo-Chloramphenicol using this compound as the internal standard.
1. Preparation of Sample Sets:
-
Set 1 (Neat Solution):
-
Prepare a standard solution of Threo-Chloramphenicol and this compound in the final mobile phase solvent (or a solvent that mimics it). The concentration should be at a relevant level, for example, a mid-point in your calibration curve.
-
-
Set 2 (Post-Extraction Spike):
-
Take at least six different lots of blank biological matrix (e.g., human plasma).
-
Process these blank matrix samples through your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE).
-
After the final extraction and evaporation step, reconstitute the clean extracts with the same standard solution prepared for Set 1. This ensures the analyte and internal standard are added to the matrix after the extraction process.[1]
-
-
Set 3 (Pre-Extraction Spike):
-
Spike the blank matrix from the same lots used in Set 2 with the Threo-Chloramphenicol and this compound standard before the extraction process begins. This set is used to determine recovery, not the matrix effect itself.
-
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using your developed and optimized LC-MS/MS method.
3. Data Analysis:
-
Calculate the Matrix Effect (ME %):
-
ME % = (Mean Peak Area of Analyte in Set 2 / Mean Peak Area of Analyte in Set 1) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor (MF):
-
MF = ( (Peak Area of Analyte in Set 2 / Peak Area of IS in Set 2) / (Mean Peak Area of Analyte in Set 1 / Mean Peak Area of IS in Set 1) )
-
An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[4]
-
Visualizations
Caption: Mechanism of matrix effect correction using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the assessment of matrix effects and recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
Threo-Chloramphenicol-D6 stability and degradation issues
Welcome to the technical support center for Threo-Chloramphenicol-D6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this isotopically labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions depend on the physical state of the compound.
-
Solid Form: this compound is stable in its solid, crystalline state.[1] It should be stored in a locked, well-ventilated, cool, and dry place, protected from light and moisture.[1][2] It should be kept away from heat sources, strong oxidizing agents, and strong acids or bases.[2][3][4]
-
In Solution: Solutions of this compound are susceptible to degradation.[1] To minimize thermal degradation, solutions should be stored under refrigeration at 2°C to 8°C (35.6°F to 46.4°F).[5][6][7]
Q2: My this compound solution was accidentally left at room temperature. Can I still use it?
A2: Use of a solution left at room temperature is not recommended without verification. Chloramphenicol (B1208) is thermolabile, and storage at ambient temperatures (20-25°C) leads to a significantly higher rate of degradation compared to refrigerated storage.[6] The extent of degradation depends on the duration of exposure and the specific temperature. It is crucial to verify the concentration and purity of the standard using a calibrated analytical method, such as HPLC, before use.[8]
Q3: I suspect my this compound standard solution has degraded. How can I confirm this?
A3: Suspected degradation can be confirmed by analytical means. The most common approach is to use a stability-indicating chromatographic method, like High-Performance Liquid Chromatography (HPLC).[9][10] This involves comparing the chromatogram of your suspect solution to that of a freshly prepared, reliable standard. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: What are the primary degradation pathways and products for this compound?
A4: The degradation of this compound mirrors that of unlabeled chloramphenicol. The main pathways include:
-
Hydrolysis: The amide bond is susceptible to hydrolysis, especially under alkaline conditions, yielding 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) (AMPD) and dichloroacetic acid.[9][11][12]
-
Thermal Degradation: Heat accelerates hydrolysis and other decomposition reactions.[6][13]
-
Photodegradation: Exposure to UV or natural solar radiation can cause degradation.[14]
-
Oxidation: Advanced oxidation processes can break down the molecule.[14]
-
Microbial Degradation: In non-sterile environments, enzymes from microorganisms can metabolize the compound through oxidation, reduction of the nitro group, or hydrolysis.[15][16]
Q5: How does pH affect the stability of this compound in solution?
A5: pH is a critical factor. The compound is significantly more stable in neutral to acidic conditions.[12] In alkaline solutions (pH > 8), the rate of hydrolysis increases considerably, leading to rapid degradation.[12][17][18] Forced degradation studies show 100% degradation in 0.1N NaOH, whereas the compound remains relatively stable in 1N HCl.[12][18]
Q6: Is this compound sensitive to light?
A6: Yes. Chloramphenicol undergoes photolysis and reasonable precautions should be taken to prevent excessive exposure to light, especially UV radiation.[1] Degradation can occur under both artificial UV lamps and natural sunlight. For this reason, solutions should be stored in amber vials or otherwise protected from light.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or drifting calibration curve | Degradation of stock or working standard solutions. | Prepare fresh standards from solid material. Ensure proper refrigerated and light-protected storage of all solutions. Verify the purity of the new standard against a certified reference material if available. |
| Appearance of unknown peaks in chromatograms | Sample/standard degradation. | Identify the retention times of common degradation products like AMPD. Perform a forced degradation study (see Protocol 1) on a fresh standard to confirm the identity of the degradation peaks. |
| Low recovery of internal standard | Degradation of the this compound standard in the prepared sample matrix before analysis. | Investigate the pH and storage temperature of your processed samples. Ensure samples are analyzed promptly after preparation or stored under conditions known to be stable (e.g., refrigerated, protected from light). |
| Failure to meet system suitability requirements | Widespread degradation of the standard. | Discard all current solutions and prepare new stock and working standards from the original solid material. Re-evaluate your solution preparation and storage protocols. |
Quantitative Data on Degradation
The following table summarizes results from forced degradation studies on chloramphenicol, which is indicative of the behavior of its deuterated analogue.
| Stress Condition | Reagent/Parameters | Degradation (%) | Key Degradation Products (by Rf) | Reference |
| Acidic Hydrolysis | 1N HCl, 80°C, 2 hrs | 23.7% | 0.01, 0.04 | [18] |
| 5N HCl, 80°C, 2 hrs | 69.3% | 0.01, 0.04, 0.81 | [18] | |
| Alkaline Hydrolysis | 0.1N NaOH, 80°C, 2 hrs | 100% | 0.01, 0.44, 0.79 | [12][18] |
| 1N NaOH, 80°C, 2 hrs | 100% | 0.01, 0.44, 0.79, 0.81 | [18] | |
| Neutral Hydrolysis | Water, 80°C, 2 hrs | Minimal | 0.01 | [18] |
| Oxidative | 30% H2O2 | Variable | 0.12, 0.31 | [18] |
| Thermal (Wet Heat) | Water, 80°C, 2 hrs | 24% | - | [12] |
| Photochemical | UV Light | Variable | 0.01, 0.15 | [18] |
Visualizations
Caption: Major degradation pathways for this compound.
Caption: A logical workflow for troubleshooting suspected degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.[18]
2. Stress Conditions:
-
For each condition, transfer a known volume of the stock solution into a suitable flask.
-
Acid Hydrolysis: Add an equal volume of 1N HCl. Reflux at 80°C for 2 hours.[18][19] Cool and neutralize with an equivalent amount of 1N NaOH.
-
Alkaline Hydrolysis: Add an equal volume of 0.1N NaOH. Reflux at 80°C for 2 hours.[18][19] Cool and neutralize with an equivalent amount of 0.1N HCl.
-
Oxidative Degradation: Add an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with purified water. Reflux at 90°C for 4 hours.[12]
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or suitable transparent container to a photostability chamber with a UV light source for 24 hours.
3. Sample Analysis:
-
After exposure, dilute all stressed samples to a suitable final concentration with the mobile phase.
-
Analyze the samples using a stability-indicating method (e.g., HPLC-UV, Protocol 2) alongside an unstressed control sample.
-
Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a reliable method for separating and quantifying this compound from its primary hydrolysis product, AMPD.[9][10]
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: Isocratic elution using a mixture of acetonitrile (B52724) and aqueous buffer. A typical mobile phase is a mixture of 0.012 M sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v/v).[9] Alternatively, a mix of acetonitrile and 0.05 M phosphate (B84403) buffer (pH 4.0) (30:70, v/v) can be used.[10]
-
Flow Rate: 1.0 mL/minute.[10]
-
Column Temperature: 40°C.[10]
-
Detection Wavelength: 278 nm.[9]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol.
-
Serially dilute the stock solution to create calibration standards over the desired concentration range (e.g., 0.04–0.16 mg/mL).[9]
-
Dilute experimental or unknown samples with the mobile phase to fall within the calibration range.
3. Analysis and Validation:
-
Inject the standards to establish a calibration curve.
-
Inject the samples to be tested.
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is suitable for its intended purpose. The method is considered stability-indicating if it can resolve the main analyte peak from all degradation product peaks.[9]
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. quora.com [quora.com]
- 6. scite.ai [scite.ai]
- 7. clearsynth.com [clearsynth.com]
- 8. bjo.bmj.com [bjo.bmj.com]
- 9. scispace.com [scispace.com]
- 10. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journal.uii.ac.id [journal.uii.ac.id]
- 13. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inactivation of chloramphenicol and florfenicol by a novel chloramphenicol hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
Proper storage conditions for Threo-Chloramphenicol-D6 standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of Threo-Chloramphenicol-D6 standards. Adherence to these guidelines is crucial for maintaining the integrity of the standard and ensuring accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound standards?
Proper storage is critical for maintaining the chemical and isotopic purity of this compound. For the solid, powdered form, storage at -20°C is recommended. When in solution, it is best to store it at -80°C for up to six months or at -20°C for up to one month.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[2]
Q2: How should I prepare solutions of this compound?
It is recommended to dissolve the solid standard in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide.[3] For aqueous solutions, it is best to prepare them fresh for each use, as the compound is unstable in aqueous media and prolonged storage is not recommended.[3][4]
Q3: Is this compound sensitive to light?
Yes, chloramphenicol (B1208) and its deuterated analogues are sensitive to light.[5] Exposure to light can cause photochemical decomposition.[5] Therefore, it is essential to store both solid standards and solutions in amber vials or otherwise protected from light.[2]
Q4: What is deuterium-hydrogen (H/D) exchange, and how can I prevent it?
Deuterium-hydrogen exchange is a process where deuterium (B1214612) atoms on the standard are replaced by hydrogen atoms from the surrounding environment, such as from solvents or moisture.[2] This can compromise the isotopic purity of the standard and lead to inaccurate quantification.[2] To prevent this, use aprotic solvents for reconstitution and storage whenever possible, maintain a neutral pH, and store solutions at low temperatures.[6]
Storage Condition Summary
| Form | Storage Temperature | Duration | Protection |
| Solid (Powder) | -20°C | Up to 3 years[1] | Protect from moisture |
| In Solvent | -80°C | Up to 6 months[1] | Protect from light[2] |
| In Solvent | -20°C | Up to 1 month[1] | Protect from light[2] |
| Aqueous Solution | 2-8°C or -20°C | Prepare fresh, do not store for more than one day[3] | Protect from light[2] |
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound standards in experiments.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Inconsistent quantitative results can stem from several factors related to the internal standard.
References
Avoiding signal suppression in chloramphenicol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in chloramphenicol (B1208) analysis, with a specific focus on avoiding signal suppression in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is signal suppression and why is it a problem in chloramphenicol analysis?
A1: Signal suppression is a type of matrix effect where the signal intensity of the target analyte, in this case, chloramphenicol, is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1] In electrospray ionization (ESI), which is commonly used for chloramphenicol analysis, co-eluting matrix components can compete with chloramphenicol for ionization, leading to a reduced number of ionized chloramphenicol molecules reaching the detector.[2]
Q2: How can I determine if my chloramphenicol signal is being suppressed?
A2: A common and effective method to assess signal suppression is through a post-column infusion experiment.[1] This involves continuously infusing a solution of chloramphenicol into the mobile phase flow after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. A significant dip in the constant chloramphenicol signal at the retention time where your analyte would typically elute indicates the presence of co-eluting matrix components that are causing signal suppression.[1]
Another approach is to compare the signal response of a standard in a pure solvent to that of a standard spiked into a prepared sample matrix. A lower response in the matrix indicates suppression.
Q3: I've confirmed signal suppression. What are the primary strategies to mitigate it?
A3: There are three main strategies to combat signal suppression in chloramphenicol analysis:
-
Chromatographic Optimization: Adjusting the liquid chromatography method to separate chloramphenicol from the interfering matrix components.
-
Sample Preparation and Cleanup: Implementing more rigorous sample preparation techniques to remove matrix interferences before LC-MS analysis.[3]
-
Use of an Appropriate Internal Standard: Incorporating a stable isotope-labeled internal standard to compensate for signal loss.
The following troubleshooting guide provides a step-by-step approach to addressing signal suppression.
Troubleshooting Workflow for Signal Suppression
This workflow will guide you through the process of identifying and resolving signal suppression issues.
Caption: A decision tree for troubleshooting signal suppression in chloramphenicol analysis.
Detailed Mitigation Strategies
Chromatographic Optimization
If signal suppression is confirmed, optimizing the liquid chromatography method is a primary strategy to separate chloramphenicol from interfering matrix components.[1]
-
Gradient Modification: Adjusting the mobile phase gradient can help to chromatographically separate the analyte from matrix components.
-
Column Selection: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can alter selectivity and improve separation.
-
Mobile Phase Additives: The choice of mobile phase additives can influence ionization efficiency. While trifluoroacetic acid (TFA) can improve peak shape, it is known to cause significant signal suppression in ESI-MS.[4] Formic acid or ammonium (B1175870) formate (B1220265) are generally preferred for LC-MS applications as they are more volatile and less likely to cause suppression.[4][5]
Enhanced Sample Preparation
Improving the sample preparation method to remove matrix interferences before LC-MS analysis is a crucial step if chromatographic optimization is insufficient.[1]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte from the sample matrix into an immiscible organic solvent. For chloramphenicol, ethyl acetate (B1210297) is a commonly used extraction solvent.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique. For chloramphenicol, C18 cartridges are often used.[6][7] The process involves conditioning the cartridge, loading the sample, washing away interferences, and then eluting the analyte.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for complex matrices and involves an extraction and partitioning step followed by dispersive SPE for cleanup.[8]
Use of Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS analysis as it can effectively compensate for matrix effects.[9] For chloramphenicol, deuterated chloramphenicol (CAP-d5) is commonly used.[10][11] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience similar signal suppression, allowing for accurate quantification based on the ratio of the analyte to the internal standard.[9]
Quantitative Data Summary
The effectiveness of different sample preparation methods can be evaluated by recovery and matrix effect studies. The following table summarizes recovery data for chloramphenicol in honey using an automated online sample preparation method compared to a simple dilution.
| Method | Analyte Concentration (µg/kg) | Average Recovery (Corrected by Internal Standard) | Reference |
| TurboFlow™ Automated Sample Preparation | 0.19 | 80.9% | [10] |
| 0.38 | 96.0% | [10] | |
| 1.5 | 92.1% | [10] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
This protocol is a general guide to identify regions of signal suppression in your chromatogram.
-
Prepare a standard solution of chloramphenicol at a concentration that gives a stable and robust signal on your mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the chloramphenicol solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.
-
Equilibrate the system: Begin the infusion and allow the MS signal for chloramphenicol to stabilize.
-
Inject a blank matrix extract: Prepare a sample of the matrix without chloramphenicol using your standard sample preparation method. Inject this blank extract onto the LC system.
-
Monitor the signal: Monitor the chloramphenicol signal throughout the chromatographic run. A negative peak (dip) in the signal indicates the elution of matrix components causing signal suppression.[1]
Caption: Workflow for a post-column infusion experiment to detect signal suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Chloramphenicol
This is a general protocol for the cleanup of chloramphenicol from a liquid sample extract using a C18 SPE cartridge.
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of 4% NaCl solution through it.[6][8]
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 6 mL of water to remove polar interferences, followed by 3 mL of 20% methanol to remove less polar interferences.[6][8]
-
Drying: Dry the cartridge under reduced pressure for 5 minutes.[8]
-
Elution: Elute the chloramphenicol from the cartridge using 3 mL of 60% methanol.[6][8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[1]
Caption: A typical Solid-Phase Extraction (SPE) workflow for chloramphenicol cleanup.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantitative determination of chloramphenicol in milk powders by isotope dilution liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peak Identification with Deuterated Chloramphenicol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated chloramphenicol (B1208) as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the role of deuterated chloramphenicol in quantitative analysis?
Deuterated chloramphenicol (d-CAP) serves as an ideal internal standard (IS) for the quantitative analysis of chloramphenicol (CAP) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because it is chemically almost identical to the analyte, it is expected to behave similarly during sample extraction, chromatography, and ionization.[2][3] By adding a known amount of d-CAP to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This helps to correct for variations during sample preparation and analysis, leading to more accurate and precise results.[2][4]
Q2: What are the ideal characteristics for a deuterated internal standard like deuterated chloramphenicol?
For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity.[2][4] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.[2][4] It is also important that the deuterium (B1214612) labels are on stable positions of the molecule to minimize the risk of isotopic exchange with protons from the solvent or matrix.[2]
Q3: Why are my deuterated chloramphenicol and chloramphenicol peaks showing different retention times?
This phenomenon is known as the "chromatographic isotope effect".[2] In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[2] This is attributed to subtle changes in the molecule's physicochemical properties, such as lipophilicity, when hydrogen is replaced by deuterium. While often a minor shift, this can become a significant issue if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[2][4]
Q4: Can deuterated chloramphenicol always correct for matrix effects?
No, it cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[2][4] If the analyte and the deuterated internal standard do not co-elute perfectly, they can be exposed to different co-eluting matrix components as they enter the mass spectrometer.[2][4] This can lead to differential ion suppression or enhancement, compromising the accuracy of the results.[4]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Poor accuracy and precision can arise even when using a deuterated internal standard. The following workflow can help troubleshoot this issue.
Issue 2: Isotopic Exchange (H/D Back-Exchange)
Deuterium atoms on the chloramphenicol standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are on labile positions, such as hydroxyl or amine groups. This can lead to a decreased signal for the internal standard and an artificially high signal for the unlabeled analyte.
Experimental Protocols
Protocol 1: Sample Preparation for Chloramphenicol in Eggs
This protocol is adapted from a method for the simultaneous determination of chloramphenicol and other related compounds in eggs.[5]
-
Sample Homogenization: Homogenize a representative sample of the egg matrix.
-
Extraction:
-
To 5 g of the homogenized sample, add the deuterated chloramphenicol-d5 (B1429905) internal standard.
-
Add 10 mL of an extraction solvent mixture of ethyl acetate-acetonitrile-ammonium hydroxide (B78521) (49:49:2, v/v/v).
-
Vortex or homogenize thoroughly.
-
Centrifuge to separate the layers.
-
-
Defatting:
-
Collect the supernatant (organic layer).
-
Add hexane (B92381) saturated with acetonitrile (B52724) to the supernatant for defatting.
-
Vortex and centrifuge.
-
-
Evaporation and Reconstitution:
-
Transfer the purified extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Chloramphenicol
The following are typical starting parameters for the LC-MS/MS analysis of chloramphenicol. Optimization will be required for specific instruments and matrices.[6]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., 75 mm × 2.1 mm, 2.6 µm particle size).[6]
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% acetic acid) and methanol (B129727) or acetonitrile is typical.[6]
-
Flow Rate: Approximately 0.4 mL/min.[6]
-
Column Temperature: Maintained at around 40°C.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is standard for chloramphenicol.[6]
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both chloramphenicol and its deuterated internal standard. Common transitions for chloramphenicol (m/z 321) are to product ions m/z 152 and m/z 194.[6][7]
-
Quantitative Data Summary
Table 1: Performance Characteristics of a Validated Method for Chloramphenicol Analysis in Eggs [5]
| Parameter | Value |
| Limits of Detection (LOD) | 0.04 - 0.5 µg/kg |
| Limits of Quantification (LOQ) | 0.1 - 1.5 µg/kg |
| Average Recoveries | 90.84 - 108.23% |
| Intra-day Variation (RSD) | < 8.11% |
| Inter-day Variation (RSD) | < 11.30% |
Table 2: Typical Mass Spectrometry Parameters for Chloramphenicol Analysis [6]
| Parameter | Typical Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -4.5 kV |
| Desolvation Temperature | 400°C |
| Precursor Ion (Chloramphenicol) | m/z 321 |
| Product Ion 1 (Quantification) | m/z 152 |
| Product Ion 2 (Confirmation) | m/z 194 |
| Precursor Ion (d5-Chloramphenicol) | m/z 326 |
| Product Ion (d5-Chloramphenicol) | m/z 157 |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in eggs via liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Threo-Chloramphenicol-D6 purity issues and purification methods
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address purity issues and purification methods for Threo-Chloramphenicol-D6. All experimental protocols and data are collated to assist in achieving high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the common purity issues associated with this compound?
A1: Purity issues with this compound can be categorized into two main types: isotopic and chemical impurities.
-
Isotopic Impurities: These relate to the deuterium (B1214612) labeling itself. It is practically impossible to synthesize a compound with 100% isotopic purity.[1]
-
Incomplete Deuteration: The final product will inevitably contain a small population of molecules with fewer than six deuterium atoms (e.g., d5, d4 isotopologues).[1] Regulatory agencies require rigorous analysis and quantification of these isotopologues.[1]
-
Isotopic Enrichment vs. Species Abundance: It's crucial to distinguish between isotopic enrichment (the percentage of deuterium at a specific labeled position) and species abundance (the percentage of molecules with a specific total number of deuterium atoms). A high isotopic enrichment does not guarantee that 100% of the molecules are the desired d6 species.[1]
-
-
Chemical Impurities: These are similar to those found in non-labeled Chloramphenicol (B1208).
-
Stereoisomers: Of the four possible stereoisomers, only the D-threo form is biologically active.[2] The presence of other isomers (e.g., L-threo, D-erythro, L-erythro) is a critical purity concern.[2][3]
-
Degradation Products: Chloramphenicol can degrade, particularly through hydrolysis of the amide group, to form 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[4] This can occur under harsh pH conditions (especially alkaline) or high temperatures.[4][5]
-
Synthesis-Related Impurities: Residual starting materials, intermediates, or reagents from the synthesis process can also be present.[2]
-
Q2: How is the purity of this compound typically assessed?
A2: A combination of analytical techniques is employed to provide a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a primary method for assessing chemical purity. It can effectively separate the main compound from stereoisomers and degradation products. A reversed-phase C18 column is commonly used.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for analyzing both chemical and isotopic purity. It provides the sensitivity and specificity needed to identify and quantify low-level impurities and to determine the distribution of isotopologues (d0 through d6).[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative 1H NMR (qHNMR) is a powerful tool for determining absolute purity and can also provide information on the degree of deuteration at specific sites.[8][11]
Q3: What are the primary methods for purifying this compound?
A3: The two most common and effective purification methods are recrystallization and preparative HPLC.
-
Recrystallization: This is a widely used technique for purifying active pharmaceutical ingredients (APIs).[12] It involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the desired compound to crystallize out, leaving impurities behind in the solvent.[2][13]
-
Preparative High-Performance Liquid Chromatography (Preparative HPLC): This technique is used for isolating pure compounds from a mixture. It is particularly useful for separating closely related impurities like stereoisomers that may be difficult to remove by recrystallization.[1]
Troubleshooting Guides
Issue 1: Poor Isotopic Purity Detected by LC-MS/MS
| Symptom | Potential Cause | Troubleshooting Steps |
| High abundance of d5, d4, or lower isotopologues. | Incomplete deuteration during synthesis. | This is an inherent aspect of the synthesis of deuterated compounds.[1] Further purification will not change the isotopic distribution within the molecules. If a higher isotopic purity is required, a different synthesis route or starting materials with higher deuterium enrichment may be necessary. |
| Presence of unlabeled (d0) Chloramphenicol. | Contamination with non-deuterated material. | Review synthesis and handling procedures to identify potential sources of contamination. If levels are significant, purification by preparative HPLC may be required to separate the d0 from the deuterated species, although this can be challenging and may lead to some loss of the desired d6 compound. |
Issue 2: Chemical Impurities Detected by HPLC
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of stereoisomers (e.g., L-threo, erythro isomers). | 1. Ineffective chiral resolution during synthesis.[2]2. Racemization under harsh reaction or purification conditions.[2] | 1. Preparative HPLC: This is the most effective method for separating stereoisomers. See Experimental Protocol 2 for a detailed methodology.[1]2. Recrystallization: May provide some enrichment of the desired D-threo isomer, but may not be sufficient to remove all other stereoisomers.[14] |
| Peak corresponding to 2-amino-1-(4-nitrophenyl)propane-1,3-diol. | Hydrolysis of the amide bond due to exposure to high pH, low pH, or excessive heat.[4][5] | 1. Recrystallization: This is often effective at removing this more polar degradation product. See Experimental Protocol 3.[2]2. pH Control: Ensure all solutions and solvents used during workup and purification are within a neutral pH range (approximately pH 2-7) where Chloramphenicol is more stable.[5]3. Temperature Control: Avoid excessive heat during purification steps like solvent evaporation. |
| Multiple unidentified peaks. | Residual starting materials, reagents, or other side-products from synthesis. | 1. Recrystallization: A good first step for general purification.[12]2. Preparative HPLC: For more challenging impurity profiles.[5]3. Review Synthesis: Re-examine the synthetic route and workup procedures to identify potential sources of these impurities. |
Issue 3: Problems During Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor recovery after recrystallization. | 1. Excessive Solvent: Too much solvent was used, leaving a significant amount of product in the mother liquor.[2]2. Inappropriate Cooling: Rapid cooling can lead to the formation of fine crystals that are difficult to filter or can trap impurities.[2]3. Suboptimal Solvent System: The chosen solvent may not have the ideal solubility profile for your compound. | 1. Concentrate the mother liquor and attempt a second crystallization. Optimize solvent volume in subsequent batches.[2]2. Implement a slower, controlled cooling profile.[2]3. Perform solvent screening to find a solvent or solvent mixture in which the compound has high solubility when hot and low solubility when cold. |
| Poor separation (co-elution) in preparative HPLC. | 1. Suboptimal Mobile Phase: The solvent system does not provide adequate selectivity for the components.[1]2. Incorrect Stationary Phase: The column chemistry is not suitable for the separation.[1]3. Column Overload: Too much sample has been injected, exceeding the column's capacity. | 1. Optimize Mobile Phase: Adjust the ratio of organic modifier to the aqueous phase. Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol). Adjust the pH if dealing with ionizable compounds.[1]2. Change Column: Consider a column with different selectivity (e.g., a phenyl-hexyl or cyano phase instead of C18).[1]3. Reduce Sample Load: Decrease the amount of material injected onto the column. |
Data Presentation
Table 1: Typical Impurity Profile of this compound
| Impurity Type | Common Impurities | Typical Analytical Method | Acceptance Criteria (Example) |
| Isotopic | Isotopologues (d0-d5) | LC-MS/MS | Isotopic Purity: ≥ 98% (d6) |
| Chemical | L-(+)-threo-Chloramphenicol[3] | Chiral HPLC | ≤ 0.5% |
| Erythro Diastereomers[3] | HPLC | ≤ 0.5% | |
| 2-amino-1-(4-nitrophenyl)propane-1,3-diol | HPLC | ≤ 0.2% | |
| Other unidentified impurities | HPLC | Each ≤ 0.1%, Total ≤ 1.0% |
Table 2: Purity Analysis Method Parameters
| Parameter | HPLC Method for Chemical Purity | LC-MS/MS Method for Isotopic Purity |
| Column | C18, 150 mm x 4.6 mm, 5 µm[6] | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 278 nm[6] | ESI-Negative, Multiple Reaction Monitoring (MRM) |
| Column Temp. | 40 °C[3] | 40 °C |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC-UV
This protocol outlines a general method for determining the chemical purity of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard stock solution and dilute to a final concentration of approximately 100 µg/mL.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the diluent as a blank, followed by replicate injections of the working standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the percentage of impurities by area normalization.
-
Protocol 2: Purification by Preparative HPLC
This protocol is designed to separate stereoisomers and other closely related impurities.
-
Sample Preparation:
-
Dissolve the crude this compound in the minimum amount of a strong solvent like methanol (B129727) or dimethylformamide (DMF).
-
Dilute the solution with the initial mobile phase until the sample is fully dissolved. The final concentration will depend on the column size and loading capacity.
-
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 mm x 21.2 mm, 10 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio should be optimized based on an analytical scale scouting run to achieve good separation (resolution > 1.5) between the desired peak and impurities.
-
Flow Rate: Appropriate for the column dimension (e.g., 15-20 mL/min).
-
Injection Volume: Varies based on concentration and column size. Start with a small injection to confirm retention times before scaling up.
-
Detection: UV at 278 nm.
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal threshold or time windows corresponding to the elution of the main this compound peak.
-
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
If the product is water-soluble, it may be isolated by lyophilization. If it is poorly soluble in water, it may precipitate and can be collected by filtration. Alternatively, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
-
Analyze the purity of the isolated material using the analytical HPLC method described in Protocol 1.
-
Protocol 3: Purification by Recrystallization
This protocol is effective for removing impurities with different solubility profiles than the target compound.
-
Solvent Selection:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid is completely dissolved. If necessary, add small portions of additional hot solvent until a clear solution is obtained.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.[2]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product and analyze its purity by HPLC as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for purity analysis and purification.
Caption: Troubleshooting workflow for purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. akjournals.com [akjournals.com]
- 4. journal.uii.ac.id [journal.uii.ac.id]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. High-performance liquid chromatographic assay of chloramphenicol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. longdom.org [longdom.org]
- 14. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 15. US2483892A - Process for the manufacture of chloramphenicol - Google Patents [patents.google.com]
- 16. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
Technical Support Center: Mass Spectrometric Analysis of Chloramphenicol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interferences during the mass spectrometric analysis of chloramphenicol (B1208) (CAP).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the mass spectrometric analysis of chloramphenicol?
The most prevalent interferences in chloramphenicol analysis originate from the sample matrix, especially in complex biological and food samples like milk, shrimp, meat, and honey.[1][2][3] These matrix components can co-elute with chloramphenicol and cause ion suppression or enhancement, leading to inaccurate quantification.[4] Isobaric interference from chloramphenicol isomers can also be a complicating factor, as they produce the same precursor ion.
Q2: What is ion suppression and how does it affect chloramphenicol analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (chloramphenicol) in the mass spectrometer's ion source.[4] This leads to a decreased signal intensity for chloramphenicol, which can result in poor sensitivity, higher limits of detection (LOD), and inaccurate quantification.[5]
Q3: How can I minimize matrix effects in my chloramphenicol analysis?
Minimizing matrix effects is crucial for accurate and sensitive analysis. Key strategies include:
-
Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to remove interfering matrix components before LC-MS/MS analysis.[1][6][7]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between chloramphenicol and matrix components can significantly reduce ion suppression.[8]
-
Use of Internal Standards: Stable isotope-labeled internal standards, such as CAP-D5, are highly recommended.[9] These standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[3][4]
Q4: What are the typical precursor and product ions for chloramphenicol in MS/MS analysis?
In negative ion electrospray ionization (ESI) mode, the deprotonated molecule [M-H]⁻ of chloramphenicol is typically selected as the precursor ion at an m/z of 321.[2][3][9] Common product ions used for quantification and confirmation include m/z 152, 194, and 257.[2][3][9][10] The transition m/z 321 → 152 is frequently used for quantification.[2][3]
Q5: Are there any issues with chloramphenicol isomers?
Yes, chloramphenicol has eight isomeric configurations, with only the RR-p-CAP isomer possessing antimicrobial properties. These isomers can produce the same precursor ion in the mass spectrometer, leading to potential isobaric interference. While some isomers can be distinguished by carefully selecting product ions, chiral liquid chromatography may be necessary for complete separation and specific confirmation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of chloramphenicol.
Issue 1: Poor Signal Intensity or No Peak for Chloramphenicol
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sample Preparation Issues | - Verify Extraction Recovery: Spike a blank sample with a known amount of chloramphenicol before extraction and analyze it to check the recovery. Low recovery indicates a problem with the extraction procedure.[2][3] - Optimize SPE/LLE: Ensure the correct sorbent and elution solvents are used for SPE. For LLE, check the pH and solvent ratios. |
| Ion Suppression | - Dilute the Sample: A simple first step is to dilute the sample extract to reduce the concentration of interfering matrix components. - Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to better separate chloramphenicol from co-eluting matrix components.[8] - Check for Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.[8] |
| Instrumental Problems | - Check Instrument Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.[5] - Inspect the Ion Source: A dirty ion source can lead to poor ionization efficiency. Clean the ESI probe and source components as per the manufacturer's instructions. - Verify LC System Performance: Check for leaks, ensure proper solvent flow, and confirm the autosampler is injecting correctly.[11] |
Issue 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. - Run a Blank: Inject a solvent blank to identify any background contamination from the system or solvents. |
| Matrix Interferences | - Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as using a different SPE sorbent or performing an additional cleanup step.[1][6] - Enhance Chromatographic Selectivity: Use a column with a different stationary phase or modify the mobile phase to resolve the interfering peaks from the chloramphenicol peak. |
| Isobaric Interference | - Select Specific Product Ions: If interference is from an isomer, try to find a product ion that is unique to the chloramphenicol isomer of interest. - Employ Chiral Chromatography: For complete separation of isomers, a chiral LC column may be necessary. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on chloramphenicol analysis.
Table 1: Recovery of Chloramphenicol in Spiked Shrimp Samples
| Spiked Concentration (ppb) | Average Recovery (%) | % RSD |
| 0.10 | 85 | 9.4 |
| 0.25 | 92 | 1.6 |
| 0.50 | 85 | 3.1 |
| 1.0 | 102 | 2.5 |
| Data from FDA Laboratory Information Bulletin No. 4290.[2] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Chloramphenicol in Various Matrices
| Matrix | LOD | LOQ | Reference |
| Shrimp | 0.08 ppb | 0.3 ppb | [2] |
| Meat (Poultry and Beef) | 0.16 ng/g | 0.50 ng/g | [3][7] |
| Milk | - | <0.3 ppb | [1] |
| Shrimp (Improved Method) | - | 0.001 ng/g | [12] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Chloramphenicol in Milk
This protocol is a simplified representation of a common SPE workflow.
-
Sample Pre-treatment:
-
To 5 mL of milk, add an internal standard (e.g., CAP-D5).
-
Precipitate proteins by adding 10 mL of acetonitrile. Vortex and centrifuge.
-
Collect the supernatant.[1]
-
-
SPE Column Conditioning:
-
Condition an octadecyl (C18) SPE column by passing 3 mL of methanol (B129727) followed by 3 mL of 4% NaCl solution.[6]
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 6 mL of water to remove polar interferences.
-
Wash the column with 3 mL of 20% methanol to remove less polar interferences.[6]
-
-
Elution:
-
Elute the chloramphenicol with 3 mL of 60% methanol.[6]
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Chloramphenicol in Shrimp
This protocol is based on the method described by the FDA.[2]
-
Homogenization:
-
Homogenize shrimp tissue with dry ice.
-
-
Extraction:
-
Extract a portion of the homogenized tissue with ethyl acetate (B1210297).
-
Centrifuge and collect the ethyl acetate layer.
-
-
Washing:
-
Wash the ethyl acetate extract with an aqueous NaCl solution to remove water-soluble impurities.
-
-
Back Extraction:
-
The details of back-extraction are not fully specified in the abstract but would typically involve partitioning the analyte back into an aqueous phase under specific pH conditions if necessary, followed by re-extraction into an organic solvent. A more direct approach is to evaporate the initial organic extract.
-
-
Evaporation and Reconstitution:
-
Evaporate the final ethyl acetate extract to dryness under nitrogen.
-
Dissolve the residue in a methanol-water mixture for injection into the LC-MS/MS system.[2]
-
Visual Diagrams
Caption: General workflow for chloramphenicol analysis.
Caption: Troubleshooting logic for signal loss issues.
References
- 1. lcms.cz [lcms.cz]
- 2. fda.gov [fda.gov]
- 3. Determination of chloramphenicol in meat samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. Chloramphenicol from Shrimp by LC-MS/MS | Phenomenex [phenomenex.com]
Technical Support Center: Threo-Chloramphenicol-D6 in Solution
This technical support center provides guidance on the long-term stability of Threo-Chloramphenicol-D6 in solution, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. The main degradation pathways are hydrolysis and photodegradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -20°C.[1] For shorter periods, refrigeration at 2-8°C is acceptable.[1] Solutions should always be protected from light.
Q3: In which solvents is this compound typically dissolved and what is its stability in them?
A3: this compound is commonly dissolved in organic solvents such as acetonitrile (B52724) and methanol (B129727). While specific long-term stability data for this compound in these solvents is not extensively published, data for the non-deuterated form, chloramphenicol (B1208), in methanol indicates good stability when stored under appropriate conditions. For instance, a stock solution of chloramphenicol in methanol is stable for one year when stored in amber glassware at less than -10°C.[2] Intermediate and working solutions in methanol also show stability for 3 to 6 months under the same conditions.[2] It is reasonable to expect similar stability for this compound.
Q4: What are the common degradation products of Chloramphenicol?
A4: Under alkaline conditions, the primary degradation product of chloramphenicol is 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[3] Other degradation products can be formed under acidic, oxidative, and photolytic stress conditions.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in LC-MS) | Degradation of the this compound internal standard solution. | 1. Prepare fresh working solutions: Prepare fresh working solutions from a stock solution that has been stored correctly. 2. Verify storage conditions: Ensure that stock and working solutions are stored at the recommended temperature (-20°C for long-term) and protected from light. 3. Check solvent quality: Use high-purity, LC-MS grade solvents for solution preparation. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | 1. Perform a forced degradation study: Subject a sample of the solution to stress conditions (e.g., heat, light, acid, base) to identify the retention times of potential degradation products. 2. Optimize chromatography: Adjust the chromatographic method to ensure separation of the parent compound from any degradation products. |
| Loss of signal intensity over time | Adsorption of the analyte to the container surface or gradual degradation. | 1. Use appropriate containers: Store solutions in amber glass vials to protect from light and minimize adsorption. 2. Re-evaluate solution stability: If using for an extended period, re-verify the concentration of the stock solution periodically. |
Quantitative Stability Data
The following tables summarize the stability of non-deuterated chloramphenicol in solution under various conditions. This data can serve as a reference for the expected stability of this compound, although direct studies on the deuterated compound are limited.
Table 1: Stability of Chloramphenicol Stock and Working Solutions in Methanol [2]
| Solution Type | Concentration | Storage Temperature | Storage Duration | Stability |
| Stock Solution | 500 µg/mL | < -10°C (in amber glassware) | 1 year | Stable |
| Intermediate Solution | 50 µg/mL | < -10°C (in amber glassware) | 6 months | Stable |
| Working Solution | 100 ng/mL | < -10°C (in amber glassware) | 3 months | Stable |
Table 2: Degradation of Chloramphenicol under Forced Conditions [5]
| Stress Condition | Incubation Time | Temperature | % Degradation |
| 1N HCl | 2 hours | 80°C | 23.75 |
| 5N HCl | 2 hours | 80°C | 69.36 |
| 0.1N NaOH | 2 hours | 80°C | 100 |
| 1N NaOH | 2 hours | 80°C | 100 |
| 5N NaOH | 2 hours | 80°C | 100 |
| Neutral (Water) | 2 hours | 80°C | 24.00 |
| Oxidation (H₂O₂) | 2 hours | 80°C | 12.50 |
| Photochemical | - | - | Significant |
Experimental Protocols
Protocol for Stability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the long-term stability of this compound in a specific solvent.
1. Materials:
-
This compound certified reference material
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-MS/MS system
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent in a volumetric flask to achieve the desired stock concentration.
-
Aliquot the stock solution into several amber glass vials for storage at different conditions.
3. Storage Conditions:
-
Store aliquots of the solution at a minimum of three different temperatures:
-
-20°C (for long-term reference)
-
2-8°C (refrigerated)
-
Room temperature (e.g., 20-25°C)
-
-
Ensure all samples are protected from light.
4. Time Points for Analysis:
-
Analyze the solutions at predetermined time intervals, for example:
-
Time 0 (immediately after preparation)
-
1 week
-
1 month
-
3 months
-
6 months
-
1 year
-
5. Analytical Method:
-
Use a validated stability-indicating HPLC-MS/MS method for the analysis.
-
The method should be able to separate this compound from its potential degradation products.
-
Prepare a fresh calibration curve for each analysis.
6. Data Analysis:
-
Calculate the concentration of this compound in each sample at each time point.
-
Determine the percentage of the initial concentration remaining.
-
A common criterion for stability is the retention of at least 90% of the initial concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Chloramphenicol VETRANAL , analytical standard 56-75-7 [sigmaaldrich.com]
- 4. Chloramphenicol – CRM LABSTANDARD [crmlabstandard.com]
- 5. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
Impact of storage temperature on chloramphenicol stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of storage temperature on chloramphenicol (B1208) stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of chloramphenicol in solution?
The stability of chloramphenicol in solution is mainly influenced by three factors: pH, temperature, and exposure to light.[1] The primary degradation pathways are hydrolysis and photodegradation.[1]
Q2: What is the optimal pH range for chloramphenicol stability?
Chloramphenicol is most stable in a pH range of 2 to 7.[1][2] Within this range, the rate of degradation is largely independent of pH.[1][2] However, its stability decreases significantly in alkaline conditions (pH above 7).[1][3]
Q3: How does storage temperature impact the stability of chloramphenicol solutions?
Elevated temperatures accelerate the degradation of chloramphenicol.[1][4][5] Storing chloramphenicol solutions at room temperature for extended periods can lead to significant degradation.[1][4] For long-term stability, it is recommended to store stock solutions at 2-8°C or frozen at -20°C.[1][6][7][8] For instance, after one year of storage, chloramphenicol eye drops stored at room temperature (20-25°C) showed nearly 20% more degradation compared to those stored under refrigeration (0-4°C).[4]
Q4: I left my chloramphenicol eye drops out of the fridge overnight. Are they still usable?
While prolonged exposure to room temperature can cause degradation, some formulations may allow for short-term storage at room temperature.[9] However, this should not be assumed.[9] It is best to consult the product's specific guidelines or a pharmacist.[9] Studies on some eye drop formulations have shown no significant difference in drug content after 6 months of storage at either 4°C or 25°C.[10][11]
Q5: Is chloramphenicol sensitive to light?
Yes, chloramphenicol is sensitive to light.[1][6] Exposure to sunlight, UV light, or even tungsten light can lead to photochemical decomposition.[1][12] This degradation may be indicated by a yellowing of the solution and the formation of an orange-yellow precipitate.[1] Therefore, it is crucial to protect chloramphenicol solutions from light during preparation and storage.[1][13]
Q6: What are the common degradation products of chloramphenicol?
The primary degradation product of chloramphenicol, particularly through hydrolysis in alkaline conditions, is 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940).[1][14] Other degradation products can also be formed through photodegradation and oxidation.[1]
Q7: How should I prepare and store a chloramphenicol stock solution for laboratory use?
A common method is to dissolve chloramphenicol in ethanol (B145695) to create a stock solution (e.g., at a concentration of 34 mg/mL).[12] When prepared in ethanol, sterilization by filtration may not be necessary.[12] Stock solutions should be stored at 2-8°C and are generally stable for up to 30 days.[7][13] For long-term storage (up to one year), freezing at -20°C is recommended.[8] Aqueous solutions are not recommended for storage for more than a day.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low antibiotic activity in experiments. | Degradation of chloramphenicol due to improper storage. | Verify the storage conditions (temperature and light protection) of the stock solution. Prepare a fresh stock solution and repeat the experiment. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Visible yellowing or precipitate in the chloramphenicol solution. | Photodegradation or chemical decomposition. | Discard the solution. Prepare a new solution and ensure it is stored in a light-protected container (e.g., amber vial) at the recommended temperature. |
| Inconsistent results between experimental batches. | Instability of the working solution. | Prepare fresh working dilutions from a properly stored stock solution for each experiment. Avoid using old working solutions. |
Quantitative Data on Chloramphenicol Degradation
The following tables summarize the degradation of chloramphenicol under various temperature and storage conditions.
Table 1: Degradation of Chloramphenicol in Aqueous Solutions
| Storage Condition | Duration | Approximate Degradation (%) | Reference |
| Unbuffered Aqueous Solution, 20-22°C | 290 days | ~50% | [2] |
| Borax Buffered Solution (pH 7.4), 20-22°C | 290 days | ~14% | [2] |
| Aqueous Solution, 115°C | 30 minutes | ~10% | [1][2][13] |
| Aqueous Solution, 100°C | 60 minutes | ~14.2% | [16] |
| Acidic (0.1 N HCl), 80°C | 2 hours | ~1.9% | [14] |
| Alkaline (0.1 N NaOH), 80°C | 2 hours | ~16.1% | [14] |
| Thermal, 90°C | 4 hours | ~9.7% | [14] |
Table 2: Thermal Degradation of Chloramphenicol in Shrimp
| Heating Method | Temperature | Duration | Loss of Chloramphenicol (%) | Reference |
| Cooking | 100°C | 10 min | 6% | [17] |
| Cooking | 100°C | 20 min | 12% | [17] |
| Cooking | 100°C | 30 min | 29% | [17] |
| Retorting | 121°C | 10 min | 9% | [17] |
| Retorting | 121°C | 15 min | 16% | [17] |
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution
This protocol describes the preparation of a chloramphenicol stock solution for general laboratory use.
-
Materials:
-
Chloramphenicol powder (≥98% purity)
-
Ethanol (95% or absolute)
-
Sterile, light-protected storage vials (e.g., amber microcentrifuge tubes)
-
Sterile membrane filter (0.22 µm porosity) and syringe (optional)
-
-
Procedure:
-
Weigh out the desired amount of chloramphenicol powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of ethanol to achieve the desired concentration (e.g., 34 mg/mL).[12] Ensure the powder is completely dissolved.
-
(Optional) For applications requiring absolute sterility, filter the solution through a 0.22 µm sterile membrane filter into a sterile container.
-
Aliquot the stock solution into sterile, light-protected vials.
-
Label the vials with the name of the compound, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use (up to 30 days).[7][8]
-
Protocol 2: Stability Testing of Chloramphenicol by HPLC
This protocol provides a general framework for assessing the stability of a chloramphenicol solution using High-Performance Liquid Chromatography (HPLC).
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[18]
-
Chloramphenicol reference standard
-
2-amino-1-(4-nitrophenyl)propane-1,3-diol reference standard (degradation product)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.05 M, pH 4.0)[18]
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chromatographic Conditions (Example): [18]
-
Mobile Phase: Acetonitrile: 0.05 M Phosphate buffer pH 4.0 (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 230 nm or 278 nm[19]
-
Injection Volume: 20 µL
-
-
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the chloramphenicol reference standard in the mobile phase.
-
Prepare a stock solution of the 2-amino-1-(4-nitrophenyl)propane-1,3-diol reference standard.
-
From the stock solutions, prepare a series of calibration standards of known concentrations by diluting with the mobile phase.
-
-
Sample Preparation:
-
Prepare the chloramphenicol solution to be tested at a known concentration in the mobile phase.
-
-
Forced Degradation Study (Optional):
-
To demonstrate the stability-indicating nature of the method, subject the chloramphenicol solution to stress conditions (e.g., heat, acid, base, oxidation, light) to generate degradation products.[14]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test sample and any forced degradation samples.
-
Monitor the chromatograms for the peak corresponding to chloramphenicol and any degradation products.
-
-
Data Analysis:
-
Quantify the amount of chloramphenicol remaining in the test sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of degradation.
-
-
Visualizations
Caption: Workflow for assessing chloramphenicol stability.
Caption: Primary hydrolysis pathway of chloramphenicol.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. d.docksci.com [d.docksci.com]
- 4. scite.ai [scite.ai]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. huarongpharma.com [huarongpharma.com]
- 7. labmart.id [labmart.id]
- 8. goldbio.com [goldbio.com]
- 9. 4allfamily.com.au [4allfamily.com.au]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. ibisci.com [ibisci.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. journal.uii.ac.id [journal.uii.ac.id]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of chloramphenicol residues in shrimp subjected to heat processing treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Technical Support Center: Minimizing Analyte Loss During Sample Preparation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize analyte loss during critical sample preparation steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of analyte loss during sample preparation?
A1: Analyte loss can occur through several mechanisms:
-
Adsorption: Analytes can bind to the surfaces of sample containers, pipette tips, and chromatography columns. This is particularly problematic for hydrophobic compounds and basic compounds in glass vials.
-
Degradation: Analytes can be sensitive to pH, temperature, light, and enzymatic activity, leading to their breakdown before analysis.
-
Volatilization: Volatile or semi-volatile analytes can be lost during steps involving heating, such as solvent evaporation.
-
Incomplete Elution/Extraction: The analyte may not be fully recovered from an extraction phase (e.g., SPE sorbent, LLE solvent) due to suboptimal conditions.
-
Co-precipitation: Analytes can be unintentionally removed along with precipitated proteins or other matrix components.
Q2: How can I prevent my analyte from adsorbing to sample vials?
A2: To minimize analyte adsorption, consider the following strategies:
-
Vial Selection: Choose vials made of appropriate materials. Polypropylene (B1209903) vials can reduce the adsorption of basic compounds compared to glass vials. For hydrophobic peptides, low-adsorption polypropylene vials are often a good choice, while low-adsorption glass vials can inhibit the adsorption of basic compounds.[1][2]
-
Silanization: Treating glassware with a silanizing agent can mask active silanol (B1196071) groups that bind basic analytes.
-
Sample pH Adjustment: Adjusting the pH of the sample can change the charge of the analyte and the surface of the container, which can help to reduce ionic adsorption.
-
Solvent Composition: Adding a small amount of organic solvent or a non-ionic surfactant to your sample can help to reduce hydrophobic interactions with container surfaces.[1]
Q3: My analyte is degrading during sample preparation. What can I do?
A3: To prevent analyte degradation, it is important to control the sample environment:
-
Temperature Control: Keep samples on ice or at a controlled low temperature to slow down chemical reactions and enzymatic activity.[3][4][5]
-
pH Control: Maintain the pH of the sample within a range where the analyte is stable. This may require the use of buffers.
-
Light Protection: Use amber vials or protect samples from light if your analyte is light-sensitive.
-
Use of Inhibitors: For biological samples, adding protease or other enzyme inhibitors can prevent the enzymatic degradation of your analyte.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation.
Q4: I am losing a volatile analyte during the solvent evaporation step. How can I minimize this?
A4: To reduce the loss of volatile analytes during evaporation:
-
Gentle Evaporation Conditions: Use the lowest possible temperature and a gentle stream of nitrogen for evaporation.
-
Solvent Choice: If possible, use a more volatile solvent for the final extraction step to allow for milder evaporation conditions.
-
Kuderna-Danish (KD) Concentrator: For larger volumes, a KD concentrator can be used to minimize the loss of volatile analytes.
-
Careful Monitoring: Do not allow the sample to go to complete dryness, as this can increase the loss of volatile compounds. Reconstitute the sample in a suitable solvent immediately after evaporation.
Troubleshooting Guides
Guide 1: Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low analyte recovery during SPE, use the following troubleshooting guide to identify and resolve the issue.
Caption: Troubleshooting decision tree for low analyte recovery in SPE.
This protocol will help you systematically identify the step in your SPE procedure where analyte loss is occurring.
Materials:
-
Your analyte standard of a known concentration.
-
Blank matrix (the same type as your samples, but without the analyte).
-
All solvents and reagents used in your SPE protocol.
-
Collection tubes for each step of the SPE process.
-
Analytical instrument for analyte quantification (e.g., LC-MS, GC-MS).
Methodology:
-
Prepare a Spiked Sample: Spike a known amount of your analyte into the blank matrix at a concentration representative of your typical samples.
-
Perform SPE and Collect Fractions:
-
Load: Collect the fraction that passes through the SPE cartridge during the sample loading step.
-
Wash 1: Collect the first wash fraction.
-
Wash 2 (if applicable): Collect any subsequent wash fractions.
-
Elution: Collect the final elution fraction.
-
-
Analyze All Fractions: Quantify the amount of analyte in each collected fraction using your analytical method.
-
Analyze the Cartridge (Optional but Recommended): If possible, perform a very strong elution of the used SPE cartridge with a solvent known to fully dissolve the analyte to check for any retained analyte.
-
Calculate Recovery:
-
Determine the percentage of your analyte in each fraction.
-
The sum of the analyte in all fractions should ideally be close to 100% of the initial spiked amount.
-
Low recovery in the elution fraction accompanied by high amounts in the load or wash fractions indicates a problem with retention.
-
Low recovery in all fractions, but a significant amount recovered from the cartridge in the final strong wash, indicates a problem with elution.
-
The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can significantly impact analyte recovery. The following table summarizes recovery data for a variety of compounds from plasma and urine.
| Analyte Type | Matrix | SPE Recovery (%) | LLE Recovery (%) | Reference |
| Acidic | Plasma | High & Consistent | Lower | [6] |
| Basic | Urine | Higher | Lower | [6] |
| Neutral | Plasma | Acceptable | Acceptable | [6] |
| Morphine | Urine | Higher | Lower | [7] |
Note: Recovery can be highly dependent on the specific analyte and the optimization of the extraction protocol.
Guide 2: Low Recovery in Liquid-Liquid Extraction (LLE)
Low recovery in LLE is often related to the partitioning of the analyte between the two immiscible phases.
Caption: Troubleshooting decision tree for low analyte recovery in LLE.
This protocol will guide you through optimizing the pH and solvent selection for your LLE procedure.
Materials:
-
Your analyte standard.
-
Blank matrix.
-
A selection of immiscible organic solvents with varying polarities (e.g., hexane, methyl tert-butyl ether, ethyl acetate, dichloromethane).
-
Buffers of various pH values.
-
pH meter.
Methodology:
-
pH Optimization (for ionizable analytes):
-
Prepare several aliquots of your spiked blank matrix.
-
Adjust the pH of each aliquot to a different value, covering a range around the pKa of your analyte. A general rule is to adjust the pH to at least 2 units below the pKa for acidic analytes and 2 units above the pKa for basic analytes to ensure they are in their neutral form.
-
Perform the LLE with your standard organic solvent for each pH-adjusted sample.
-
Analyze the organic phase and determine the pH that yields the highest recovery.
-
-
Solvent Selection:
-
Using the optimal pH determined in the previous step, prepare several aliquots of your spiked blank matrix.
-
Perform the LLE on each aliquot using a different organic solvent.
-
Analyze the organic phase from each extraction and identify the solvent that provides the best recovery.
-
-
Salting Out (for polar analytes):
-
If your analyte is polar and recovery is still low, try adding a salt (e.g., sodium chloride) to the aqueous phase before extraction. This can increase the partitioning of polar analytes into the organic phase.
-
Guide 3: Low Recovery after Protein Precipitation
Protein precipitation is a common method for sample cleanup, but it can lead to analyte loss through co-precipitation.
Caption: Troubleshooting decision tree for low analyte recovery after protein precipitation.
This protocol helps determine if your analyte is being lost due to co-precipitation.
Materials:
-
Your analyte standard.
-
Blank matrix (e.g., plasma).
-
Precipitating solvent (e.g., acetonitrile).
-
Re-solubilization buffer (a buffer in which your protein pellet is soluble, e.g., containing urea (B33335) or another denaturant).
Methodology:
-
Spike and Precipitate: Spike a known amount of your analyte into the blank matrix. Add the precipitating solvent and vortex.
-
Separate Supernatant and Pellet: Centrifuge the sample to pellet the precipitated protein. Carefully transfer the supernatant to a new tube.
-
Analyze Supernatant: Quantify the analyte concentration in the supernatant. This represents the recovered analyte.
-
Re-solubilize and Analyze Pellet: Re-solubilize the protein pellet in the re-solubilization buffer.
-
Quantify Analyte in Pellet: Analyze the re-solubilized pellet solution to determine the amount of analyte that was co-precipitated.
-
Calculate Mass Balance: The sum of the analyte in the supernatant and the pellet should account for the total amount initially spiked. A significant amount of analyte in the pellet confirms co-precipitation.
Data Tables
Table 1: Analyte Adsorption to Different Vial Types
This table presents the recovery rates of various compounds in different types of vials, highlighting the importance of vial selection.
| Analyte | Vial Type | Recovery Rate (%) | Reference |
| Amitriptyline (basic) | Standard Glass | 37-42 | [1][2][8] |
| Amitriptyline (basic) | Low-Adsorption Glass | 85-100 | [1][2][8] |
| Amitriptyline (basic) | Polypropylene | Higher than standard glass | [1][2][8] |
| Hydrophobic Peptides | Standard Glass | Adsorption observed | [2] |
| Hydrophobic Peptides | Polypropylene | Less adsorption than glass | [2] |
| Hydrophobic Peptides | Low-Adsorption Polypropylene | Minimal adsorption | [2] |
| Benzalkonium Chloride | Glass | Prone to adsorption | [9] |
| Benzalkonium Chloride | Polypropylene | Minimal adsorption | [9] |
Table 2: Effect of Storage Temperature on Analyte Stability in Serum
This table summarizes the stability of various serum analytes at different storage temperatures over time.
| Analyte | 4°C (Refrigerated) | -20°C (Frozen) | -70°C (Deep Frozen) | Reference |
| Creatine Kinase | Decreased by 11.1% after 7 days | Decreased by 59% after 360 days (frost-free) | Stable | [10] |
| Alanine Aminotransferase | Stable for 7 days | Decreased by 54% after 360 days (frost-free) | Stable | [10] |
| Carbon Dioxide | Decreased by 9.4% after 7 days | Significant decrease by day 30 | Stable | [10] |
| Urea | Stable | Stable | Stable | [4] |
| Total Protein | Moderately affected at room temp | Stable | Stable | [4] |
| Glucose | Stable up to 30 days at 2-8°C | Stable | Stable | [3] |
Note: The stability of analytes can be matrix-dependent and should be experimentally verified for your specific conditions. Temperature fluctuations, such as those in frost-free freezers, can impact analyte stability over long-term storage.[5][11]
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. The effect of storage temperature fluctuations on the stability of biochemical analytes in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effects of Storage Temperature and Time on Clinical Biochemical Parameters from Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Threo-Chloramphenicol-D6 handling and safety precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Threo-Chloramphenicol-D6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Chloramphenicol, a broad-spectrum antibiotic. In a research setting, it is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium (B1214612) labeling allows it to be distinguished from the non-labeled analyte in a sample, ensuring accurate quantification.
Q2: What are the main hazards associated with this compound?
The primary hazards of this compound are associated with the parent compound, Chloramphenicol. It is suspected of causing cancer and may damage fertility or the unborn child. It can also cause serious eye damage. Therefore, it is crucial to handle this compound with appropriate safety precautions.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
To ensure personal safety, the following personal protective equipment (PPE) is recommended when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) and wear a lab coat or other protective clothing.
-
Respiratory Protection: Use a fume hood or other local exhaust ventilation to avoid inhalation. If ventilation is inadequate, a suitable respirator should be worn.
Q4: How should I store this compound?
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.
-
Stock Solutions: Individual stock standard solutions (e.g., 1 mg/mL in methanol) should be stored in the dark at ≤–18°C for a maximum of one year.[2]
-
Working Solutions: Working standard solutions (e.g., 0.01 µg/mL in methanol) should be stored in the dark at <6°C for no longer than six months.[2]
Q5: How do I properly dispose of this compound waste?
Dispose of this compound and its waste in accordance with local, state, and federal regulations for hazardous chemical waste. Avoid discharge into the environment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound as an internal standard in LC-MS analysis.
Issue 1: No or low signal from the internal standard (IS).
-
Possible Cause 1: Degradation of the IS.
-
Solution: Prepare fresh working solutions from your stock solution. Ensure that stock solutions have been stored correctly and are within their expiration date. Chloramphenicol is susceptible to hydrolysis and photolysis.[3]
-
-
Possible Cause 2: Incorrect concentration.
-
Solution: Verify the concentration of your stock and working solutions. Double-check all dilution calculations and ensure accurate pipetting.
-
-
Possible Cause 3: MS instrument parameters are not optimized.
-
Solution: Infuse a fresh solution of the IS directly into the mass spectrometer to optimize parameters such as collision energy and precursor/product ion selection.
-
Issue 2: High variability in the internal standard signal across samples.
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Ensure the internal standard is added consistently to every sample and standard. Use a precise and calibrated pipette. Review the entire sample extraction procedure for any inconsistencies.
-
-
Possible Cause 2: Matrix effects.
-
Solution: The sample matrix can suppress or enhance the ionization of the IS. To mitigate this, you can try further dilution of the sample extract or use a matrix-matched calibration curve.[4]
-
-
Possible Cause 3: Adsorption to vials or tubing.
-
Solution: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. Check the LC system for any potential areas of adsorption.
-
Issue 3: Presence of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination of the IS or solvent.
-
Solution: Run a blank (solvent only) to check for contamination. If peaks are present, use fresh, high-purity solvents to prepare your solutions.
-
-
Possible Cause 2: Isotopic impurities.
-
Solution: While isotopic standards are highly enriched, minor isotopic impurities may be present. Consult the certificate of analysis for your standard to confirm its isotopic purity.
-
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage of Solid Compound | Cool, dry, well-ventilated, protected from light | General laboratory practice |
| Stock Solution Storage | ≤–18°C, in the dark, for up to 1 year | [2] |
| Working Solution Storage | <6°C, in the dark, for up to 6 months | [2] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat, fume hood | General SDS guidelines |
Experimental Protocols
Preparation of Stock and Working Solutions for LC-MS
This protocol provides a general guideline for preparing this compound solutions for use as an internal standard.
-
Stock Solution (1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh a precise amount of the solid compound.
-
Dissolve the solid in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL.
-
Transfer the solution to an amber glass vial, seal tightly, and store at ≤–18°C.[2]
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform serial dilutions of the stock solution using the same high-purity solvent to achieve the desired final concentration.
-
Store the working solution in a tightly sealed amber vial at <6°C.[2]
-
-
Sample Fortification:
-
Add a small, precise volume of the working solution to all standards, quality controls, and unknown samples to achieve the desired final internal standard concentration in each sample. For example, adding 30 µL of a working solution to a 5g sample.[2]
-
Visualizations
Caption: Workflow for safe handling of this compound.
Caption: Troubleshooting common internal standard issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Threo-Chloramphenicol-D6 and Threo-Chloramphenicol-d5 as Internal Standards
In the realm of quantitative analysis by mass spectrometry, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. For the quantification of the broad-spectrum antibiotic threo-chloramphenicol, deuterated analogs are the internal standards of choice, owing to their similar physicochemical properties to the analyte. This guide provides a detailed comparison of two such standards: Threo-Chloramphenicol-D6 and Threo-Chloramphenicol-d5, offering insights into their structural differences, performance characteristics, and practical applications in analytical workflows.
Structural and Isotopic Properties
The key differentiator between these two internal standards is the number and location of deuterium (B1214612) atoms. The stability and performance of a deuterated internal standard are significantly influenced by the position of the isotopic labels.
Threo-Chloramphenicol-d5 has a well-documented labeling pattern. A certificate of analysis for DL-threo-Chloramphenicol-d5 reveals that the five deuterium atoms are strategically placed on the phenyl ring and the propanediol (B1597323) backbone, specifically as 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl-2,3,5,6-d4)propan-2-yl-1-d)acetamide.[1] This placement on stable, non-exchangeable positions is crucial to prevent the loss of deuterium atoms, which would compromise the accuracy of quantification.[1]
The exact location of the six deuterium atoms in This compound is not as consistently documented in publicly available sources. However, it is reasonable to assume that the additional deuterium atom would also be placed in a non-exchangeable position to ensure its stability and utility as an internal standard.
| Property | Threo-Chloramphenicol-d5 | This compound (Hypothetical) | Reference(s) |
| Chemical Formula | C₁₁H₇D₅Cl₂N₂O₅ | C₁₁H₆D₆Cl₂N₂O₅ | [1] |
| Molecular Weight | Approximately 328.16 g/mol | Approximately 329.17 g/mol | [1] |
| Deuterium Labeling | Four deuterium atoms on the phenyl ring and one on the propanediol backbone. | Six deuterium atoms in stable positions. | [1] |
| Isotopic Purity | Typically >98% | Assumed to be >98% for reliable use. | [1] |
Performance in Mass Spectrometry-Based Assays
The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency to effectively compensate for matrix effects and variations in instrument response. While direct comparative data is lacking, we can infer performance characteristics based on the properties of Threo-Chloramphenicol-d5 and general principles of deuterated standards.
Threo-Chloramphenicol-d5 has been successfully employed in numerous validated LC-MS/MS methods for the determination of chloramphenicol (B1208) in complex matrices such as honey and poultry meal. These studies demonstrate its ability to provide accurate and precise quantification.
A potential advantage of This compound would be a greater mass difference from the native analyte. A larger mass shift can be beneficial in minimizing potential spectral overlap or crosstalk between the analyte and the internal standard, especially in high-resolution mass spectrometry. However, the addition of more deuterium atoms can sometimes lead to a more pronounced "isotope effect," potentially causing a slight chromatographic shift relative to the unlabeled analyte.[2] This could be a disadvantage if the separation is not optimized, as it might lead to differential matrix effects for the analyte and the internal standard.
Experimental Protocols and Data
Below are representative experimental protocols and data for the use of Threo-Chloramphenicol-d5 as an internal standard in LC-MS/MS analysis.
Sample Preparation (Honey Matrix)
A validated method for the determination of chloramphenicol in honey utilizes the following sample preparation procedure:
-
Weigh 2 grams of a homogenized honey sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of deionized water and vortex to dissolve the honey.
-
Spike the sample with a known concentration of Threo-Chloramphenicol-d5 solution.
-
Add 10 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of chloramphenicol and its internal standard. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Chloramphenicol: 321.0 > 152.0 (Quantifier), 321.0 > 194.0 (Qualifier) Chloramphenicol-d5: 326.0 > 157.0 |
Data Presentation
The performance of an analytical method using Threo-Chloramphenicol-d5 can be summarized by key validation parameters:
| Validation Parameter | Typical Performance Data (Honey Matrix) |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 µg/kg |
| Accuracy (Recovery %) | 90-110% |
| Precision (RSD %) | < 15% |
Workflow and Logic Diagrams
Experimental Workflow for Chloramphenicol Analysis
Caption: Workflow for the analysis of chloramphenicol in honey using Threo-Chloramphenicol-d5 internal standard.
Logic Diagram for Internal Standard Selection
Caption: Decision logic for selecting a deuterated internal standard for chloramphenicol analysis.
Conclusion
Threo-Chloramphenicol-d5 is a well-characterized and validated internal standard for the quantitative analysis of chloramphenicol by LC-MS/MS. Its defined isotopic labeling in stable positions ensures reliable performance. While this compound theoretically offers a larger mass shift, which could be advantageous in certain applications, the lack of readily available documentation and direct comparative performance data makes Threo-Chloramphenicol-d5 the more established and dependable choice for routine analytical methods.
Researchers and drug development professionals should prioritize the use of internal standards with comprehensive documentation, including a Certificate of Analysis that specifies the location and isotopic purity of the labels. When considering a new internal standard like a D6 variant, it is crucial to perform thorough validation to assess its performance against established standards and ensure the accuracy and reliability of the analytical data.
References
Comparative Guide to Threo-Chloramphenicol Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Threo-Chloramphenicol-D6 and its alternatives used as internal standards in quantitative analytical methods. The information is intended to help researchers make informed decisions when selecting the most suitable standard for their specific application.
Product Comparison
The selection of an appropriate internal standard is critical for achieving accurate and reproducible results in mass spectrometry-based quantification. Key parameters for consideration include chemical purity and isotopic enrichment. Below is a summary of the specifications for this compound, a commonly used deuterated standard, alongside its D5 counterpart and the non-deuterated Threo-Chloramphenicol.
Data Presentation: Quantitative Specifications
| Product Name | Supplier | Chemical Purity (by HPLC) | Isotopic Enrichment |
| This compound | Multiple Suppliers | Data not available in public Certificates of Analysis | Data not available in public Certificates of Analysis |
| DL-threo-Chloramphenicol-d5 | MedchemExpress | 99.2%[1] | >98%[1] |
| Chloramphenicol | Santa Cruz Biotechnology | ≥98%[2] | Not Applicable |
Note: Despite extensive searches, a public Certificate of Analysis with specific purity and isotopic enrichment data for this compound could not be located from major suppliers.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of Chloramphenicol in a biological matrix using a deuterated internal standard, such as this compound or -d5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of Chloramphenicol in a sample by using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response.
Materials:
-
Chloramphenicol analytical standard
-
This compound (or -d5) internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of both Chloramphenicol and the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by spiking a known amount of the Chloramphenicol stock solution into a blank matrix.
-
Add a constant concentration of the deuterated internal standard to each calibration standard and sample.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.
-
Add the internal standard solution to each sample.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant. For cleaner samples, an optional Solid Phase Extraction (SPE) step can be performed.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a small percentage of formic acid is typically used.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Chloramphenicol: Monitor the transition from the precursor ion (m/z 321) to specific product ions (e.g., m/z 152 and m/z 257).
-
This compound/d5: Monitor the corresponding transition for the deuterated standard (e.g., m/z 326 to m/z 157 and m/z 262 for d5).
-
-
Optimize instrument parameters such as cone voltage and collision energy for each transition.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of Chloramphenicol in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Mandatory Visualization
Experimental Workflow for Quantitative Analysis using an Internal Standard
Caption: Workflow for LC-MS/MS quantification using an internal standard.
References
Comparative Guide to Method Validation for Chloramphenicol Analysis Using a Deuterated Internal Standard
This guide provides a comprehensive comparison of method validation parameters for the analysis of chloramphenicol (B1208) (CAP) utilizing a deuterated internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The information is intended for researchers, scientists, and drug development professionals to facilitate the development and validation of robust analytical methods for chloramphenicol quantification in various matrices.
Introduction to Chloramphenicol Analysis and the Role of Internal Standards
Chloramphenicol is a broad-spectrum antibiotic that is banned for use in food-producing animals in many countries due to its potential to cause serious adverse effects in humans, such as aplastic anemia.[1] Consequently, highly sensitive and specific analytical methods are required to detect its residues in food matrices and biological samples.
The use of a stable isotope-labeled internal standard, such as deuterated chloramphenicol (d5-CAP or a similar d6 variant), is crucial for accurate quantification in complex matrices.[2][3][4] The internal standard, which has a similar chemical structure and physicochemical properties to the analyte, is added to samples at a known concentration before sample preparation. It helps to compensate for variations in sample extraction, cleanup, matrix effects, and instrument response, thereby improving the accuracy and precision of the method.[5]
Regulatory Framework for Bioanalytical Method Validation
The validation of bioanalytical methods is a critical requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability and integrity of the data.[6][7][8][9][10][11][12] These agencies provide detailed guidelines on the parameters that must be evaluated during method validation.[13][14][15]
Comparison of Method Validation Parameters
The following tables summarize key validation parameters from various published LC-MS/MS methods for the analysis of chloramphenicol. These examples demonstrate the expected performance of a validated method.
Table 1: Linearity and Sensitivity of Chloramphenicol LC-MS/MS Methods
| Matrix | Linearity Range (µg/kg) | R² Value | LOQ (µg/kg) | LOD (µg/kg) | Reference |
| Poultry Meal | 0.25 - 5.0 | > 0.999 | 0.29 (CCα) | 0.32 (CCβ) | [16][17] |
| Milk | 0.1 - 2.0 | > 0.99 | 0.1 | - | [18] |
| Honey | 0.1 - 10.0 | 0.99 - 0.998 | - | - | [2] |
| Honey | 0.024 - 1.5 | - | 0.047 | 0.023 | [19] |
| Meat | 0.01 - 1.0 | > 0.99 | < 0.01 | - | [20] |
CCα (Decision Limit) and CCβ (Detection Capability) are terms often used in the context of residue analysis as per European Commission Decision 2002/657/EC.
Table 2: Accuracy and Precision of Chloramphenicol LC-MS/MS Methods
| Matrix | Spiking Levels (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| Poultry Meal | 0.25, 0.5, 1.0 | 94 - 100 | < 11 | [16][17] |
| Milk | 0.1, 0.3, 0.5, 1.0 | 96.5 ± 10.59 | 10.6 (Repeatability) | [18] |
| Honey | 0.1, 0.2, 0.5 | Within 15% of nominal | < 12 (Repeatability), < 18 (Within-lab reproducibility) | [4] |
| Honey | - | > 97 | < 10 (Within-lab reproducibility) | [1] |
| Meat | 0.01, 0.1, 0.3 | 93.02 - 109.57 | < 5 | [20] |
Experimental Protocols
General Experimental Workflow
The analysis of chloramphenicol in complex matrices typically involves sample preparation followed by LC-MS/MS analysis. A deuterated internal standard is added at the beginning of the sample preparation process.
Caption: General workflow for chloramphenicol analysis.
Example Protocol: Chloramphenicol in Honey
This protocol is a generalized example based on common practices.[1][4][19][21]
-
Sample Preparation:
-
Weigh 5 g of honey into a centrifuge tube.
-
Add a known amount of d5-chloramphenicol internal standard solution.
-
Dissolve the honey in 10 mL of water.
-
Perform liquid-liquid extraction with 10 mL of ethyl acetate (B1210297) by vortexing for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction step.
-
Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Chloramphenicol transitions: m/z 321 -> 152 (quantifier), 321 -> 194 (qualifier).[2]
-
d5-Chloramphenicol transition: m/z 326 -> 157.
-
-
Logical Relationships in Method Validation
The validation of an analytical method is a structured process where different parameters are interconnected to ensure the overall reliability of the method.
Caption: Interrelationship of method validation parameters.
Conclusion
The validation of analytical methods for chloramphenicol is essential for ensuring food safety and for use in clinical and preclinical studies. The use of a deuterated internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of this compound. The data presented in this guide, compiled from various studies, demonstrates that well-validated methods can achieve low limits of quantification, high accuracy, and excellent precision, meeting the stringent requirements of regulatory agencies. Researchers can use this guide as a reference for developing and validating their own methods for chloramphenicol analysis.
References
- 1. Validation of a rapid and sensitive routine method for determination of chloramphenicol in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. moh.gov.bw [moh.gov.bw]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. bioanalysisforum.jp [bioanalysisforum.jp]
- 16. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 17. researchgate.net [researchgate.net]
- 18. fimek.edu.rs [fimek.edu.rs]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sciex.com [sciex.com]
- 21. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
A Head-to-Head Comparison: Threo-Chloramphenicol-D6 and 14C-Labeled Chloramphenicol in Research Applications
For researchers, scientists, and drug development professionals, the choice between stable isotope-labeled and radioisotope-labeled compounds is a critical decision that impacts experimental design, data quality, and safety. This guide provides an objective comparison of Threo-Chloramphenicol-D6 and 14C-labeled chloramphenicol (B1208), offering insights into their respective performances, supported by experimental data and detailed methodologies.
This document will delve into the distinct applications of this compound as an internal standard in mass spectrometry and 14C-labeled chloramphenicol as a tracer in radiometric assays. We will explore the strengths and limitations of each, enabling you to make an informed decision for your specific research needs.
At a Glance: Key Differences and Applications
| Feature | This compound | 14C-Labeled Chloramphenicol |
| Isotope Type | Stable Isotope (Deuterium) | Radioisotope (Carbon-14) |
| Primary Application | Internal Standard for Quantitative Mass Spectrometry (LC-MS/MS) | Tracer for Pharmacokinetic and Metabolism Studies |
| Detection Method | Mass Spectrometry | Liquid Scintillation Counting (LSC) |
| Key Advantage | High precision and accuracy in quantification by correcting for matrix effects and instrument variability.[1][2] | High sensitivity for detecting minute quantities of the compound and its metabolites.[3] |
| Safety Profile | Non-radioactive, posing no radiation risk.[1] | Radioactive, requiring specialized handling, licensing, and disposal procedures. |
| Typical Use Case | Quantifying chloramphenicol levels in complex biological matrices like plasma, urine, and tissue.[4][5][6][7] | Investigating absorption, distribution, metabolism, and excretion (ADME) of chloramphenicol.[3] |
Performance Characteristics: A Quantitative Comparison
The performance of each labeled compound is intrinsically linked to its detection methodology. Below is a summary of typical performance characteristics for the quantification of chloramphenicol using this compound with LC-MS/MS and 14C-labeled chloramphenicol with Liquid Scintillation Counting.
| Performance Metric | LC-MS/MS with this compound Internal Standard | Liquid Scintillation Counting with 14C-Labeled Chloramphenicol |
| Limit of Detection (LOD) | As low as <3 pg/g in shrimp.[8] Can reach sub-µg/kg levels in various matrices.[4][5][9] | Generally in the range of 20-70 dpm (disintegrations per minute).[4] |
| Limit of Quantitation (LOQ) | Typically around 0.15 to 0.3 µg/kg in food matrices.[5][9] | Dependent on specific activity and background levels. |
| Accuracy (Recovery) | Typically in the range of 85-110%.[5][6][7] | Can be affected by quenching; with proper correction, high accuracy is achievable.[10] |
| Precision (RSD) | Generally <15% for within-laboratory reproducibility.[6][7] | Dependent on counting statistics; longer counting times improve precision. |
| **Linearity (R²) ** | Excellent linearity over several orders of magnitude (R² > 0.99).[8] | N/A (measures total radioactivity) |
| Specificity | High, based on mass-to-charge ratio and fragmentation patterns. | Lower, measures total 14C activity, requiring chromatographic separation to differentiate parent drug from metabolites. |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Chloramphenicol exerts its antibiotic effect by inhibiting protein synthesis in bacteria. It specifically binds to the 50S ribosomal subunit and obstructs the peptidyl transferase center, preventing the formation of peptide bonds.[11][12][13] This action is primarily bacteriostatic.
Caption: Chloramphenicol binds to the 50S ribosomal subunit, inhibiting the peptidyl transferase center.
Experimental Protocols
Quantification of Chloramphenicol using this compound and LC-MS/MS
This protocol outlines a general procedure for the quantification of chloramphenicol in a biological matrix, such as plasma or tissue homogenate.
1. Sample Preparation:
-
To 1 g of homogenized sample, add a known amount of this compound as an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Centrifuge to separate the layers and transfer the organic phase to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid and acetonitrile.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both chloramphenicol and this compound. For example:
-
Chloramphenicol: m/z 321 → 152
-
This compound: m/z 327 → 157
-
-
Data Analysis: Quantify chloramphenicol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Caption: Workflow for chloramphenicol quantification using LC-MS/MS with a deuterated internal standard.
Pharmacokinetic Study using 14C-Labeled Chloramphenicol
This protocol describes a typical workflow for an in vivo pharmacokinetic study.
1. Dosing and Sample Collection:
-
Administer a known dose of 14C-labeled chloramphenicol to the test subject (e.g., intravenously or orally).
-
Collect biological samples (e.g., blood, urine, feces) at predetermined time points.
-
Process the samples as required (e.g., plasma separation, tissue homogenization).
2. Sample Analysis:
-
Aliquots of the collected samples are mixed with a scintillation cocktail in a vial. The cocktail contains fluors that emit light upon interaction with the beta particles emitted by the 14C.
-
The vials are placed in a Liquid Scintillation Counter (LSC).
-
The LSC detects and counts the light flashes, providing a measure of the total radioactivity in the sample (in counts per minute or disintegrations per minute).
-
For metabolite profiling, samples can be first separated by HPLC, and the fractions collected for LSC analysis.
3. Data Analysis:
-
The radioactivity measurements are used to determine the concentration of 14C-chloramphenicol and/or its metabolites in each sample over time.
-
Pharmacokinetic parameters such as half-life, volume of distribution, and clearance are then calculated.
Caption: General workflow for a pharmacokinetic study using 14C-labeled chloramphenicol.
Conclusion
The choice between this compound and 14C-labeled chloramphenicol is fundamentally driven by the research question. For precise and accurate quantification of chloramphenicol in complex biological samples, the use of this compound as an internal standard with LC-MS/MS is the superior method due to its ability to correct for analytical variability. Conversely, when the goal is to trace the fate of the chloramphenicol molecule in an organism, including its absorption, distribution, metabolism, and excretion, the high sensitivity of 14C-labeled chloramphenicol combined with radiometric detection is the preferred approach. Understanding the distinct advantages and methodologies associated with each of these labeled compounds will empower researchers to design more effective and robust experiments.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fda.gov [fda.gov]
- 6. scispace.com [scispace.com]
- 7. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. Radiotracers for the determination of the accuracy of trace element analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Threo-Chloramphenicol-D6 as an Internal Standard: A Guide to Accuracy and Precision in Bioanalysis
In the realm of quantitative bioanalysis, particularly in drug development and food safety monitoring, the accuracy and precision of analytical methods are paramount. The use of an internal standard is a critical component in liquid chromatography-mass spectrometry (LC-MS/MS) workflows to control for variability during sample preparation and analysis. This guide provides an objective comparison of Threo-Chloramphenicol-D6, a deuterated internal standard, with non-deuterated alternatives for the quantification of chloramphenicol (B1208), a broad-spectrum antibiotic with stringent regulatory limits due to its potential toxicity.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the gold standard for quantitative analysis in mass spectrometry.[1] In these standards, several hydrogen atoms are replaced by their heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate the internal standard from the target analyte, while their physicochemical properties remain nearly identical.[1] This similarity ensures that the deuterated standard behaves almost identically to the analyte during extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample processing.[2]
Advantages of this compound:
-
Enhanced Accuracy and Precision: By co-eluting with the analyte, deuterated standards provide superior correction for signal suppression or enhancement caused by the sample matrix, leading to more accurate and precise quantification.[3]
-
Improved Method Robustness: The use of a stable isotope-labeled internal standard like this compound makes the analytical method more rugged and less susceptible to variations in experimental conditions.[3]
-
Reduced Matrix Effects: Deuterium labeling helps to minimize the impact of interfering compounds in complex biological matrices, leading to a more reliable signal.[4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While direct head-to-head comparative studies detailing the performance of this compound against a non-deuterated standard in a single experiment are limited in publicly available literature, the general consensus and available data for the closely related Chloramphenicol-d5 overwhelmingly support the superiority of the deuterated form. Non-deuterated internal standards, often structural analogs like thiamphenicol (B1682257) or meta-chloramphenicol, may have different extraction efficiencies, chromatographic behaviors, and ionization responses compared to the analyte, potentially leading to less accurate correction.[5][6]
The following tables summarize performance data from various studies utilizing Chloramphenicol-d5 as an internal standard for the analysis of chloramphenicol in different biological matrices. This data serves as a strong indicator of the performance that can be expected from this compound.
Table 1: Performance of Chloramphenicol-d5 as an Internal Standard in Honey Analysis
| Parameter | Spiked Concentration | Mean Recovery (%) | Repeatability (%RSD) | Within-Laboratory Reproducibility (%RSD) | Reference |
| Recovery & Precision | 0.1 µg/kg | >97% | <10% | <12% | [7][8] |
| 0.2 µg/kg | >97% | <10% | <12% | [7][8] | |
| 0.5 µg/kg | >97% | <10% | <18% | [7][8] | |
| Automated SPE | 0.19 µg/kg | 80.9% | <8% | N/A | [4] |
| 0.38 µg/kg | 96.0% | <8% | N/A | [4] | |
| 1.5 µg/kg | 92.1% | <8% | N/A | [4] |
Table 2: Performance of Chloramphenicol-d5 as an Internal Standard in Milk and Animal Tissue
| Matrix | Spiked Concentration | Mean Recovery (%) | Repeatability (%RSD) | Intermediate Precision (%RSD) | Reference |
| Milk | 0.3 µg/kg | 94% - 114% | <6.7% | <7.3% | [2] |
| 1.0 µg/kg | 94% - 114% | <6.7% | <7.3% | [2] | |
| 3.0 µg/kg | 94% - 114% | <6.7% | <7.3% | [2] | |
| Animal Tissue | 0.1 - 10.0 µg/kg | 92.1% - 107.1% | 4.4% - 11.0% | 4.7% - 13.6% | [9] |
| Bovine Liver | 0.1 ng/g | >85% | 14% | N/A | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of chloramphenicol using a deuterated internal standard.
Experimental Protocol 1: Analysis of Chloramphenicol in Honey
This protocol is based on a validated method using Chloramphenicol-d5 as an internal standard.[3][7]
-
Sample Preparation:
-
Weigh 2 g of honey into a 50 mL centrifuge tube.
-
Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute.
-
Spike the sample with a known concentration of Chloramphenicol-d5 solution.
-
Add 10 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)
-
Mobile Phase A: Milli-Q Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: 90% A (0-1.5 min), ramp to 10% A (1.5-4.6 min), return to 90% A (4.6-7 min)
-
Flow Rate: 250 µL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: For Chloramphenicol and Chloramphenicol-d5, specific precursor to product ion transitions are monitored.
-
Experimental Protocol 2: Analysis of Chloramphenicol in Milk
This protocol utilizes liquid-liquid extraction with low-temperature partitioning (LLE-LTP) and Chloramphenicol-d5 as the internal standard.[2]
-
Sample Preparation:
-
Pipette 5 mL of milk into a 50 mL centrifuge tube.
-
Add a known amount of Chloramphenicol-d5 internal standard solution.
-
Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and freeze at -20°C for 30 minutes (low-temperature partitioning).
-
Decant the liquid acetonitrile extract, leaving the frozen fat behind.
-
Evaporate the extract to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
MS System: Tandem mass spectrometer with ESI in negative mode.
-
MRM Transitions: Monitor specific transitions for both chloramphenicol and its deuterated internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
References
- 1. Development of LC-MS/MS methodology for the detection/determination and confirmation of chloramphenicol, chloramphenicol 3-O-β-d-glucuronide, florfenicol, florfenicol amine and thiamphenicol residues in bovine, equine and porcine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The validation of a new high throughput method for determination of chloramphenicol in milk using liquid–liquid extraction with low temperature partitioning (LLE-LTP) and isotope-dilution liquid chromatography tandem mass spectrometry (ID-LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a rapid and sensitive routine method for determination of chloramphenicol in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Chloramphenicol Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of chloramphenicol (B1208) is critical due to its potential health risks, leading to a ban on its use in food-producing animals in many countries.[1] This guide provides an objective comparison of common analytical methods for chloramphenicol quantification, supported by experimental data from various validation studies. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), with additional context on other techniques.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for chloramphenicol quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., screening vs. confirmation). The following tables summarize the quantitative performance of different methods as reported in various studies.
Table 1: Performance of LC-MS/MS Methods for Chloramphenicol Quantification in Various Matrices
| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Precision (%RSD) | Reference |
| Poultry Meal | 0.29 (CCα) | 0.32 (CCβ) | 94 - 100 | < 11 | [2] |
| Honey | 0.08 (CCα) | 0.12 (CCβ) | > 97 | < 10 | [3] |
| Honey | < 0.1 (CCα & CCβ) | - | Accurate to within 15% | < 18 | [4] |
| Honey | 0.025 | 0.050 | 80 - 120 | - | [5] |
| Milk | - | 0.1 | 96.5 ± 10.59 | 10.6 | [6][7] |
| Milk | 0.087 (CCα) | 0.12 (CCβ) | Excellent | - | [8] |
| Chicken Muscle | 0.1 | - | Significantly higher with SIL-IS | - | [9] |
| Chicken Muscle | 0.03 (with SIL-IS) | - | Significantly higher with SIL-IS* | - | [9] |
| Meat (Poultry & Beef) | 0.16 ng/g | 0.50 ng/g | 99 - 111 | 0.48 - 12.48 | [10] |
| Various Biological Matrices | - | - | 92.1 - 107.1 | < 13.6 | [11][12] |
*SIL-IS: Stable Isotope Labeled Internal Standard
Table 2: Comparison of Screening (ELISA) and Confirmatory (LC-MS/MS) Methods
| Method | Typical Purpose | Detection Capability (CCβ) (µg/kg) | Notes | Reference |
| ELISA | Screening | 0.15 | Prone to false positives.[10] | [13][14] |
| LC-MS/MS | Confirmation | 0.02 | Highly selective and sensitive. | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each quantification approach.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used confirmatory method for the analysis of chloramphenicol residues due to its high sensitivity and selectivity.[10]
Sample Preparation (General Workflow for Honey): A common procedure involves solid-phase extraction (SPE) followed by liquid-liquid partitioning.[4]
-
Honey samples are diluted in water.[3]
-
An isotopically labeled internal standard (e.g., d5-CAP) is added to account for analyte loss and matrix effects.[4]
-
The sample is then subjected to solid-phase extraction.[4]
-
This is followed by a liquid-liquid extraction step, for example, with ethyl acetate (B1210297).[3]
-
The final extract is filtered before injection into the LC-MS/MS system.[4]
Sample Preparation (QuEChERS method for Meat): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is also utilized for sample extraction.[10]
-
Meat samples are homogenized and extracted with a water-acetonitrile mixture.[10]
-
The extract is then cleaned up using magnesium sulfate (B86663) (MgSO4), primary secondary amine (PSA), and C18 powder.[10]
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A reverse-phase C18 column is frequently used for chromatographic separation.[2]
-
Mobile Phase: A common mobile phase consists of a gradient of deionized water and acetonitrile.[2]
-
Ionization: Electrospray ionization (ESI) in negative mode is typically employed.[6][7]
-
Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both chloramphenicol and its internal standard, ensuring high selectivity and accurate quantification.[4][8][12]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening method for detecting chloramphenicol residues.[15] It is based on the principle of antigen-antibody reaction.
General Protocol:
-
Extraction: Samples (e.g., chicken meat) are typically extracted with a solvent like ethyl acetate and may undergo a defatting step with n-hexane.[16]
-
Assay: The extract is then added to microtiter plates pre-coated with antibodies specific to chloramphenicol.
-
Competition: Chloramphenicol in the sample competes with a known amount of enzyme-labeled chloramphenicol for binding to the antibodies.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a color change.
-
Detection: The intensity of the color is measured using a spectrophotometer, which is inversely proportional to the concentration of chloramphenicol in the sample.
It is important to note that ELISA results, particularly positive ones, often require confirmation by a more selective method like LC-MS/MS due to the possibility of false positives arising from matrix interference.[10][13][14]
Visualizing the Workflow
The following diagrams illustrate the logical flow of an inter-laboratory comparison for chloramphenicol quantification and a typical experimental workflow.
Caption: A flowchart illustrating the key stages of an inter-laboratory comparison study.
Caption: A typical experimental workflow for chloramphenicol quantification by LC-MS/MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 3. Validation of a rapid and sensitive routine method for determination of chloramphenicol in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of chloramphenicol in honeys of different geographical origin by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. fimek.edu.rs [fimek.edu.rs]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Comparison of different calibration approaches for chloramphenicol quantification in chicken muscle by ultra-high pressure liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of chloramphenicol in meat samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. real.mtak.hu [real.mtak.hu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ELISA screening and liquid chromatography-tandem mass spectrometry confirmation of chloramphenicol residues in chicken muscle, and the validation of a confirmatory method by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Validation Parameters for Regulated Bioanalytical Methods
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of bioanalytical methods is paramount. This guide provides a comprehensive comparison of the key validation parameters for regulated bioanalytical methods, in line with the harmonized ICH M10 guideline, as well as guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose, which is the quantitative determination of drugs and their metabolites in biological matrices.[1] Adherence to these validation principles ensures the quality and consistency of bioanalytical data, which forms the basis for crucial decisions in drug development and regulatory submissions.[2]
Core Validation Parameters: A Comparative Overview
Regulated bioanalytical method validation encompasses a series of experiments to assess the method's performance. The fundamental parameters include selectivity, sensitivity, accuracy, precision, stability, and the effect of the biological matrix.[3] The acceptance criteria for these parameters can differ between chromatographic methods (like LC-MS) and ligand-binding assays (LBAs).
The following table summarizes the key validation parameters and their typical acceptance criteria for both types of assays, based on the ICH M10 guideline.[4][5]
| Validation Parameter | Chromatographic Assays (e.g., LC-MS/MS) | Ligand-Binding Assays (LBAs) |
| Selectivity | No significant interference at the retention time of the analyte and internal standard (IS). Response in blank samples should be ≤20% of the Lower Limit of Quantitation (LLOQ) for the analyte and ≤5% for the IS.[3] | No significant interference from matrix components. The response of possible interfering substances should be below the LLOQ.[5] |
| Calibration Curve | A minimum of six non-zero standards. The deviation of back-calculated concentrations should be within ±15% of the nominal concentration (±20% at LLOQ). At least 75% of the standards must meet this criterion.[4] | A minimum of six non-zero standards. The deviation of back-calculated concentrations should be within ±20% of the nominal concentration (±25% at LLOQ and ULOQ). At least 75% of the standards must meet this criterion.[4] |
| Accuracy (Intra- and Inter-assay) | The mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples (±20% at LLOQ).[6] | The mean concentration should be within ±20% of the nominal value for QC samples (±25% at LLOQ and Upper Limit of Quantitation (ULOQ)).[4] |
| Precision (Intra- and Inter-assay) | The coefficient of variation (CV) should not exceed 15% for QC samples (20% at LLOQ).[7] | The CV should not exceed 20% for QC samples (25% at LLOQ and ULOQ).[4] |
| Stability (Freeze-Thaw, Short- & Long-Term, Stock Solution) | Analyte stability is demonstrated if the mean concentration of stability samples is within ±15% of the nominal concentration.[8] | Analyte stability is demonstrated if the mean concentration of stability samples is within ±20% of the nominal concentration. |
| Matrix Effect (for LC-MS/MS) | The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should not be greater than 15%.[9] | Not typically required in the same manner as for LC-MS/MS, but selectivity experiments address matrix interference. |
| Dilution Integrity/Linearity | If samples are diluted, the accuracy and precision of the diluted samples should be within ±15%. | If samples are diluted, the accuracy and precision of the diluted samples should be within ±20%. |
Bioanalytical Method Validation Workflow
The process of validating a bioanalytical method follows a logical progression of experiments designed to demonstrate its reliability. The following diagram illustrates a typical workflow for a full validation of a regulated bioanalytical method.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key validation experiments.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[10]
Protocol:
-
Sample Selection: Obtain at least six individual sources of the appropriate blank biological matrix.[3] Whenever possible, include hemolyzed and lipemic samples.
-
Blank Analysis: Analyze the blank matrix samples without the addition of the analyte or the internal standard (IS) to check for interfering peaks at their respective retention times or m/z transitions.
-
LLOQ Spike: Spike the blank matrix samples at the Lower Limit of Quantitation (LLOQ) concentration.
-
Analysis: Analyze the spiked samples.
-
Acceptance Criteria:
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[11]
Protocol:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.
-
Intra-assay (Within-run) Accuracy and Precision:
-
Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Calculate the mean concentration and the coefficient of variation (CV) for each QC level.
-
-
Inter-assay (Between-run) Accuracy and Precision:
-
Analyze at least three separate analytical runs on different days. Each run should contain a calibration curve and at least five replicates of each QC level.
-
Calculate the overall mean concentration and CV for each QC level across all runs.
-
-
Acceptance Criteria:
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.[12]
Protocol:
-
Prepare Stability Samples: Use QC samples at low and high concentrations for stability testing.
-
Freeze-Thaw Stability:
-
Subject the stability samples to at least three freeze-thaw cycles. A cycle consists of freezing the samples at the intended storage temperature for at least 12 hours and then thawing them at room temperature.[13]
-
Analyze the samples after the final thaw cycle.
-
-
Short-Term (Bench-Top) Stability:
-
Place stability samples at room temperature for a period that reflects the expected sample handling time.
-
Analyze the samples.
-
-
Long-Term Stability:
-
Store stability samples at the intended storage temperature for a period equal to or longer than the expected storage duration of study samples.
-
Analyze the samples at selected time points.
-
-
Stock Solution Stability:
-
Store stock solutions of the analyte and IS at appropriate temperatures.
-
Analyze diluted stock solutions at various time points and compare the response to that of a freshly prepared stock solution.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8]
Matrix Effect (for LC-MS/MS methods)
Objective: To assess the impact of matrix components on the ionization of the analyte and IS.[14]
Protocol:
-
Sample Preparation: Obtain at least six different lots of blank biological matrix.
-
Post-extraction Spike Method:
-
Set A: Prepare neat solutions of the analyte and IS in the mobile phase at low and high concentrations.
-
Set B: Extract blank matrix from each of the six lots and then spike the extracted matrix with the analyte and IS at the same low and high concentrations as in Set A.
-
-
Analysis: Analyze both sets of samples.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for each lot by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A.
-
IS-Normalized MF: Divide the MF of the analyte by the MF of the IS for each lot.
-
-
Acceptance Criteria: The CV of the IS-normalized MF across the six lots should not be greater than 15%.[9]
By rigorously adhering to these validation parameters and protocols, researchers and scientists can ensure the generation of high-quality, reliable bioanalytical data that can confidently support regulatory submissions and advance drug development programs.
References
- 1. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpsolutions.it [glpsolutions.it]
- 4. database.ich.org [database.ich.org]
- 5. scribd.com [scribd.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. japsonline.com [japsonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. anivet.au.dk [anivet.au.dk]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 14. researchgate.net [researchgate.net]
The Suitability of Threo-Chloramphenicol-D6 as an Internal Standard for Florfenicol Analysis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of florfenicol (B1672845), a broad-spectrum antibiotic widely used in veterinary medicine, is crucial for ensuring food safety and conducting pharmacokinetic studies. The use of a suitable internal standard is paramount for achieving reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it compensates for variability in sample preparation and matrix effects. This guide provides a comprehensive comparison of Threo-Chloramphenicol-D6 as a potential internal standard for florfenicol, evaluating its performance against the established "gold standard" and other alternatives based on available experimental data.
The Gold Standard: Stable Isotope-Labeled Analogs
In quantitative mass spectrometry, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself. For florfenicol analysis, florfenicol-d3 (B3026104) is considered the gold standard. Its chemical and physical properties are nearly identical to florfenicol, ensuring it co-elutes and experiences the same ionization and fragmentation behavior. This structural identity allows it to most effectively compensate for matrix effects and variations during sample processing, leading to the highest accuracy and precision.
This compound: A Structurally Related Alternative
This compound is a deuterated form of chloramphenicol (B1208), an antibiotic structurally related to florfenicol. While not a direct structural analog of florfenicol, its use as an internal standard is considered in some multi-residue methods that analyze for both compounds simultaneously. However, the suitability of this approach hinges on how closely its analytical behavior mimics that of florfenicol.
Significant structural differences exist between florfenicol and chloramphenicol, which can impact their chromatographic retention, ionization efficiency, and fragmentation patterns. The p-nitrophenyl group in chloramphenicol is replaced by a p-methylsulfonylphenyl group in florfenicol, and a hydroxyl group is substituted with a fluorine atom. These modifications can lead to differences in how the two compounds interact with the analytical system and the sample matrix.
Performance Comparison: Experimental Data Insights
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (R²) | Citation |
| Chloramphenicol-d5 | Florfenicol | Lobster & Crab Tissue | 71.5 - 99.9 | Not Specified | Not Specified | [1] |
| Chloramphenicol-d5 | Florfenicol, Chloramphenicol, Thiamphenicol, Florfenicol Amine | Eggs | 90.84 - 108.23 | < 9.61 | > 0.99 | [2] |
| Chloramphenicol-d5 | Florfenicol, Chloramphenicol | Liquid milk, milk powder, bovine muscle | Good accuracy and precision reported | Not Specified | Not Specified | [3] |
| Florfenicol-d3 | Florfenicol, Florfenicol Amine | Bull Serum and Seminal Plasma | Excellent accuracy and precision reported | < 15 | > 0.99 | [4] |
It is important to note that the results presented in the table are from different studies and not from a direct comparative experiment. Therefore, they should be interpreted with caution.
The data suggests that while Chloramphenicol-d5 can provide acceptable performance in some applications, with good recovery and precision reported in certain matrices, the use of a non-structurally identical internal standard can be less effective at compensating for matrix-specific effects.[5] This can potentially lead to greater variability in results compared to using a true stable isotope-labeled analog like florfenicol-d3.
Experimental Protocols
Below are generalized experimental protocols from studies that have utilized a deuterated chloramphenicol internal standard for the analysis of florfenicol. These should be optimized for specific laboratory conditions and matrices.
Sample Preparation (Based on Egg Matrix Protocol)[2]
Caption: General workflow for florfenicol extraction and cleanup from egg samples.
-
Extraction: Homogenized egg samples are extracted with a mixture of ethyl acetate (B1210297), acetonitrile, and ammonium (B1175870) hydroxide.
-
Cleanup: The supernatant is subjected to a liquid-liquid extraction with hexane saturated with acetonitrile to remove lipids. The acetonitrile layer is then evaporated to dryness.
-
Analysis: The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Generalized)[2][6]
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, often with additives like ammonium acetate or formic acid to improve peak shape and ionization.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific analytes and their fragmentation patterns.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Logical Relationship: Choosing an Internal Standard
The decision-making process for selecting a suitable internal standard for florfenicol analysis can be visualized as follows:
Caption: Decision tree for selecting an internal standard for florfenicol analysis.
Conclusion: Is this compound a Suitable Choice?
Based on the available evidence and the principles of analytical chemistry, This compound is considered a less suitable internal standard for the accurate quantification of florfenicol compared to its stable isotope-labeled counterpart, florfenicol-d3.
While deuterated chloramphenicol has been used in multi-analyte methods with some success, the significant structural differences between chloramphenicol and florfenicol mean that it cannot be expected to perfectly mimic the behavior of florfenicol during sample preparation, chromatography, and mass spectrometric detection. This can lead to inadequate compensation for matrix effects, potentially compromising the accuracy and precision of the results.
For methods requiring the highest level of accuracy and reliability, particularly for regulatory purposes or in complex matrices, florfenicol-d3 remains the unequivocally superior choice. The use of this compound may be considered in screening methods or when a florfenicol-specific internal standard is unavailable, but its performance must be thoroughly validated for each specific matrix and analytical condition to ensure the data generated is fit for purpose. Researchers should be aware of the potential limitations and the increased risk of analytical variability when employing a structurally different internal standard.
References
- 1. fda.gov [fda.gov]
- 2. Quantitative analysis of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in eggs via liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of chloramphenicol and florfenicol in liquid milk, milk powder and bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. benchchem.com [benchchem.com]
The Gold Standard of Bioanalysis: A Comparative Guide to the Selectivity and Specificity of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative analysis is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly influences data reliability. This guide provides an objective comparison of deuterated internal standards with their ¹³C-labeled and non-deuterated (structural analog) counterparts, supported by experimental data and detailed methodologies, to facilitate the selection of the most appropriate standard for your analytical needs.
Stable isotope-labeled internal standards (SIL-ISs) are the undisputed gold standard in quantitative mass spectrometry.[1] By incorporating a known quantity of an isotopically labeled analog of the analyte into a sample at the initial stage of analysis, variations arising from sample preparation, chromatographic separation, and mass spectrometric detection can be effectively normalized.[2] Deuterated internal standards, where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (B1214612) (²H), are a widely used form of SIL-IS. Their near-identical physicochemical properties to the analyte of interest allow them to closely mimic its behavior throughout the analytical workflow.[3]
Performance Comparison: Deuterated vs. Alternatives
The ideal internal standard should co-elute with the analyte, exhibit identical extraction recovery and ionization efficiency, and be distinguishable by the mass spectrometer.[3] While deuterated standards are a robust choice, they exhibit subtle differences compared to ¹³C-labeled and non-deuterated standards that can impact analytical performance.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance characteristics of deuterated, ¹³C-labeled, and non-deuterated internal standards based on key analytical parameters.
| Performance Parameter | Deuterated Internal Standard (D-IS) | ¹³C-Labeled Internal Standard (¹³C-IS) | Non-Deuterated (Structural Analog) IS |
| Chromatographic Co-elution | Generally good, but can exhibit a slight retention time shift (isotope effect), typically eluting earlier.[1][4] | Excellent, with near-perfect co-elution with the analyte.[1][4] | Variable; retention time can differ significantly from the analyte.[3] |
| Matrix Effect Compensation | Very good, but differential matrix effects can occur if there is a chromatographic shift. | Excellent, provides the most accurate compensation due to identical elution profiles.[4] | Variable and often incomplete, as it may not experience the same ion suppression or enhancement as the analyte.[3] |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH).[5] | Highly stable with no risk of isotopic exchange.[5] | Not applicable. |
| Extraction Recovery Correction | Excellent, due to nearly identical physicochemical properties. | Excellent, for the same reasons as D-IS. | Variable, as structural differences can lead to different extraction efficiencies. |
| Cost and Availability | Generally more affordable and widely available than ¹³C-IS. | Typically more expensive and may require custom synthesis.[6] | Often the most cost-effective and readily available option. |
Table 1: General Performance Comparison of Internal Standards
The subsequent table presents experimental data comparing the accuracy and precision of methods using different types of internal standards.
| Analyte | Internal Standard Type | Mean Accuracy (%) | Precision (%RSD / %CV) | Reference |
| Kahalalide F | Structural Analog | 96.8 | 8.6 | [7] |
| Kahalalide F | Deuterated (SIL-IS) | 100.3 | 7.6 | [7] |
| Imidacloprid | None | Accuracy differs by >60% | >50 | [8] |
| Imidacloprid | Deuterated | Accuracy within 25% | <20 | [8] |
| Sirolimus | Structural Analog (DMR) | Results consistently higher | 7.6 - 9.7 | [9] |
| Sirolimus | Deuterated (SIR-d₃) | - | 2.7 - 5.7 | [9] |
Table 2: Experimental Data on Accuracy and Precision
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods using internal standards.
Protocol 1: Evaluation of Matrix Effects
This protocol describes the post-extraction addition method to quantify the extent of ion suppression or enhancement and to assess the ability of the internal standard to compensate for these effects.
Objective: To quantitatively assess the matrix effect on an analyte and the normalization capability of its deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in a clean solvent (e.g., mobile phase) at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the analyte and deuterated internal standard into the clean extracts to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix before the extraction procedure. This set is used to determine extraction recovery.[10]
-
-
Analysis: Analyze all three sets of samples in triplicate within a single LC-MS/MS run.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement.[10]
-
IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of Deuterated IS). An IS-Normalized MF close to 1.0 indicates effective compensation for the matrix effect.[10]
-
Extraction Recovery (RE %): RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.[10]
Protocol 2: Quantitative Analysis of Tacrolimus (B1663567) in Whole Blood by LC-MS/MS
This protocol provides a specific example of a bioanalytical method using a deuterated internal standard.
Objective: To accurately quantify the concentration of tacrolimus in whole blood samples.
1. Sample Preparation (Protein Precipitation):
- Aliquot 50 µL of whole blood (calibrator, quality control, or patient sample) into a microcentrifuge tube.
- Add 100 µL of a working solution of the deuterated internal standard (e.g., [¹³C,D₂]-Tacrolimus) in methanol.
- Vigorously vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[11]
2. LC-MS/MS Conditions:
- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A suitable gradient to separate tacrolimus from potential interferences (e.g., linear gradient from 10% to 95% B over 3 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.[11]
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Optimized precursor-to-product ion transitions for both tacrolimus and its deuterated internal standard.
- Instrument Settings: Parameters such as collision energy, source temperature, and gas flows must be optimized for the specific instrument and analytes.[11]
3. Data Analysis:
- Integrate the peak areas of the analyte and the deuterated internal standard.
- Calculate the peak area ratio (analyte/internal standard).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of tacrolimus in the quality control and unknown samples by interpolation from the calibration curve.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the underlying principles and experimental processes.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative bioanalysis. Deuterated internal standards offer a significant improvement in accuracy and precision over non-deuterated structural analogs by effectively compensating for variability in sample preparation and analysis. However, the potential for chromatographic isotope effects and isotopic instability necessitates careful validation.
For assays requiring the highest level of accuracy and where matrix effects are a significant concern, ¹³C-labeled internal standards are the superior choice due to their perfect co-elution and high stability.[3] The choice between a deuterated and a ¹³C-labeled standard will ultimately depend on the specific requirements of the assay, including the complexity of the matrix, the required level of accuracy, and budgetary considerations. Regardless of the choice, thorough method validation is essential to ensure data of the highest quality and integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Establishing Linearity and Recovery with Threo-Chloramphenicol-D6: A Comparative Guide
For researchers and professionals in drug development and analytical science, the accurate quantification of analytes is paramount. In the analysis of the broad-spectrum antibiotic chloramphenicol (B1208), the use of a reliable internal standard is crucial for achieving precise and accurate results, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide provides a comprehensive comparison of Threo-Chloramphenicol-D6 as an internal standard, focusing on the critical validation parameters of linearity and recovery. The performance of this compound will be compared with its closely related alternative, Chloramphenicol-d5, supported by experimental data from various studies.
The Role of Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to co-elute and exhibit similar ionization behavior. This effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more robust and reliable quantification.[1] this compound, a deuterium-labeled version of chloramphenicol, serves this purpose by providing a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, enabling simultaneous detection and accurate ratio measurement.[2]
Performance Comparison: Linearity
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A linear response is typically evaluated by preparing a series of calibration standards of known concentrations and plotting the instrument response against the concentration. The linearity is then assessed by the correlation coefficient (R²) of the resulting calibration curve, with a value greater than 0.99 being desirable.[3]
The following table summarizes the linearity parameters for chloramphenicol quantification using deuterated internal standards from various studies.
| Analyte | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (R²) | Reference |
| Chloramphenicol | Chloramphenicol-d5 | Honey | 0.05 - 5.0 µg/kg | > 0.992 | [4][5] |
| Chloramphenicol | Chloramphenicol-d5 | Poultry Meal | 0.25 - 5.0 µg/kg | > 0.999 | |
| Chloramphenicol | Chloramphenicol-d5 | Various (animal origin) | 0.1 - 10.0 µg/kg | 0.99 - 0.998 | [6] |
| Zolpidem | Chloramphenicol | Rat Plasma | 0.15 - 0.6 µg/mL | Not Specified | [3] |
Performance Comparison: Recovery
Recovery experiments are essential to determine the efficiency of the extraction process of an analyte from a complex biological matrix.[7][8] The recovery of the analyte and the internal standard should be consistent and reproducible, although it does not need to be 100%.[8] It is calculated by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.[8][9]
The table below presents recovery data for chloramphenicol from different matrices using a deuterated internal standard.
| Analyte | Internal Standard | Matrix | Fortification Levels | Recovery (%) | Reference |
| Chloramphenicol | Chloramphenicol-d5 | Honey | 0.15, 0.3, 0.45, 0.6 µg/kg | 92 - 104 | [4] |
| Chloramphenicol | Chloramphenicol-d5 | Poultry Meal | Not Specified | 94 - 100 | |
| Chloramphenicol | Chloramphenicol-d5 | Various (animal origin) | 0.1 - 10.0 µg/kg | 92.1 - 107.1 | [6] |
| Chloramphenicol | Not Specified | Rat Plasma | Not Specified | 96.48 - 97.37 | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are generalized procedures based on published methods for the analysis of chloramphenicol using a deuterated internal standard and LC-MS/MS.
Protocol 1: Preparation of Standard and Internal Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Chloramphenicol and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with LC-MS grade methanol (B129727) or acetonitrile. Store these stock solutions at -20°C.
-
Intermediate Solutions (100 µg/mL): Prepare intermediate solutions by diluting the stock solutions with the same solvent.
-
Working Solutions: Prepare working standard solutions and the internal standard working solution by further diluting the intermediate solutions to the desired concentrations for spiking and calibration curve preparation. These are typically prepared daily.
Protocol 2: Sample Preparation and Extraction
The following is a general liquid-liquid extraction (LLE) procedure. The specific solvent and steps may vary depending on the matrix.
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, honey, plasma).[6][10]
-
Spiking: Spike the homogenized sample with a known amount of the this compound internal standard working solution.[6]
-
Extraction: Add an appropriate extraction solvent (e.g., ethyl acetate, acetonitrile) to the sample.[6][10] Vortex or shake vigorously to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.[6][10]
-
Collection and Evaporation: Carefully transfer the organic layer containing the analyte and internal standard to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-65°C).[6]
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[6]
Protocol 3: Linearity Assessment
-
Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking the blank matrix extract with known concentrations of the chloramphenicol working standard solutions. Also, add a constant amount of the this compound internal standard to each calibration standard.[4]
-
Analysis: Analyze the prepared calibration standards using the validated LC-MS/MS method.
-
Calibration Curve Construction: Plot the peak area ratio of chloramphenicol to this compound against the nominal concentration of chloramphenicol.
-
Linear Regression: Perform a linear regression analysis on the calibration curve and determine the correlation coefficient (R²).
Protocol 4: Recovery Assessment
-
Prepare Three Sets of Samples:
-
Set A (Extracted Samples): Spike the blank biological matrix with low, medium, and high concentrations of chloramphenicol and a constant concentration of this compound before the extraction procedure.
-
Set B (Post-Extraction Spiked Samples): Extract blank biological matrix. Spike the resulting extract with the same low, medium, and high concentrations of chloramphenicol and the same constant concentration of this compound after the extraction procedure. This set represents 100% recovery.[8]
-
Set C (Neat Standards): Prepare solutions of chloramphenicol and this compound in the mobile phase at the same concentrations as in Set A and B.
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the percent recovery using the following formula:
-
% Recovery = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) x 100
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for establishing linearity and recovery.
Caption: Workflow for Establishing Linearity.
Caption: Workflow for Assessing Recovery.
Conclusion
This compound stands as a robust internal standard for the accurate and precise quantification of chloramphenicol in various biological matrices. The data presented demonstrates that methods employing deuterated internal standards like this compound and Chloramphenicol-d5 consistently achieve excellent linearity (R² > 0.99) and high, reproducible recovery rates (typically >90%). The provided experimental protocols and workflows offer a foundational guide for researchers to establish and validate their own analytical methods. By adhering to these principles and meticulously validating for linearity and recovery, laboratories can ensure the generation of high-quality, reliable data in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. mhlw.go.jp [mhlw.go.jp]
A Comparative Guide to Cross-Validation of Analytical Methods: A Focus on Internal Standard Selection
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) is a critical decision in the development and validation of robust analytical methods, particularly in chromatography and mass spectrometry. An ideal internal standard mimics the analyte's behavior throughout sample processing and analysis, correcting for variability and ensuring accurate quantification.[1]
The two most common types of internal standards are stable isotope-labeled internal standards (SIL-IS) and structural analog internal standards. A SIL-IS is considered the "gold standard" due to its near-identical physicochemical properties to the analyte.[2][3] However, practical considerations such as cost and availability often lead to the use of a structural analog.[4] This guide provides an objective comparison of the performance of these two types of internal standards through a cross-validation approach, supported by experimental data and detailed methodologies.
Performance Showdown: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The cross-validation of analytical methods using different internal standards provides invaluable data for selecting the most appropriate IS for a particular assay. While SIL-ISs are generally preferred for their ability to accurately track the analyte, a well-chosen structural analog can also provide acceptable performance.[5] The decision should be based on a thorough evaluation of experimental data.[1]
Below is a summary of quantitative data from studies that have performed a direct comparison of a SIL-IS and a structural analog IS in the cross-validation of bioanalytical methods.
Table 1: Performance Comparison of a SIL-IS vs. a Structural Analog IS for the Anticancer Agent Kahalalide F
| Parameter | With SIL-IS (d4-Kahalalide F) | With Structural Analog IS (Butyric Acid Analog) | Conclusion |
| Mean Accuracy (Bias) | 100.3% | 96.8% | The SIL-IS provided a mean accuracy closer to the true value of 100%.[6] |
| Precision (Standard Deviation) | 7.6% | 8.6% | The use of the SIL-IS resulted in a significantly lower variance, indicating improved precision.[6] |
Table 2: Performance Comparison of SIL-ISs vs. Structural Analog ISs for Immunosuppressant Drugs in Whole Blood (LC-MS/MS)
| Parameter | Analyte | With SIL-IS | With Structural Analog IS | Conclusion |
| Within-day Imprecision (%CV) | Cyclosporin A | <10 | <10 | No significant difference observed.[7] |
| Everolimus (B549166) | <10 | <10 | No significant difference observed.[7] | |
| Sirolimus | <10 | <10 | No significant difference observed.[7] | |
| Tacrolimus (B1663567) | <10 | <10 | No significant difference observed.[7] | |
| Between-day Imprecision (%CV) | All Analytes | <8 | <8 | No significant difference observed.[7] |
| Trueness (Accuracy) | All Analytes | 91%-110% | 91%-110% | Both internal standards provided acceptable trueness.[7] |
| Median Accuracy | Cyclosporin A | -2.1% | -2.0% | No significant difference observed.[7] |
| Everolimus | 9.1% | 9.8% | No significant difference observed.[7] | |
| Sirolimus | 12.2% | 11.4% | No significant difference observed.[7] | |
| Tacrolimus | -1.2% | 0.2% | No significant difference observed.[7] |
Experimental Protocols
A rigorous cross-validation study is essential to compare the performance of different internal standards. The following is a generalized protocol based on regulatory guidelines and best practices.[1][5]
Objective
To compare the performance of two different internal standards (e.g., a SIL-IS and a structural analog IS) for the quantification of a specific analyte in a given biological matrix.
Materials
-
Blank biological matrix from at least six different sources.
-
Certified reference standards of the analyte.
-
Internal Standard 1 (e.g., SIL-IS).
-
Internal Standard 2 (e.g., Structural Analog IS).
-
All necessary reagents and solvents for the analytical method (e.g., LC-MS/MS).
Methodology
-
Preparation of Stock and Working Solutions : Prepare separate stock solutions of the analyte and each internal standard. From these, prepare working solutions for spiking into the biological matrix.
-
Preparation of Calibration Standards and Quality Control (QC) Samples :
-
Spike the blank biological matrix with the analyte to prepare calibration standards at a minimum of six concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
Divide the prepared calibration standards and QC samples into two sets.
-
-
Sample Processing and Analysis :
-
Set A : Add the working solution of Internal Standard 1 (SIL-IS) to this set of calibration standards and QC samples.
-
Set B : Add the working solution of Internal Standard 2 (Structural Analog IS) to this set of calibration standards and QC samples.
-
Process both sets of samples using the established analytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the processed samples using the intended analytical instrument (e.g., LC-MS/MS).
-
-
Data Analysis and Comparison :
-
For each set, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Calculate the concentration of the QC samples using the respective calibration curves.
-
Evaluate and compare the following validation parameters for each internal standard:
-
Accuracy : The closeness of the mean test results to the true value, expressed as a percentage.
-
Precision : The closeness of agreement among a series of measurements, expressed as the coefficient of variation (%CV).
-
Matrix Effect : The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Recovery : The extraction efficiency of an analytical method.
-
Stability : The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.
-
-
Visualizing the Workflow
Diagrams created using the DOT language illustrate the key workflows in the cross-validation process.
Caption: Workflow for cross-validation of different internal standards.
Caption: Decision-making flowchart for internal standard selection.
Conclusion
The cross-validation of analytical methods using different internal standards provides invaluable data for selecting the most appropriate IS for a particular assay.[1] While SIL-ISs are generally preferred and have been shown to be superior in challenging matrices or for analytes prone to degradation, a well-chosen structural analog can perform adequately, especially in less complex assays.[5][7] Ultimately, the decision should be based on a thorough evaluation of the experimental data. By following a rigorous cross-validation protocol, researchers can ensure the development of a robust and reliable bioanalytical method that meets regulatory expectations and provides high-quality data for drug development. This data-driven approach allows for a confident selection of an internal standard that is "fit-for-purpose," balancing performance with practical considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Chloramphenicol's Stable Isotope Standards
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. Their chemical and physical properties closely mimic the analyte of interest, allowing for accurate correction of variations that can occur during sample preparation and analysis. For chloramphenicol (B1208), a broad-spectrum antibiotic with regulated use due to potential toxicity, accurate quantification is crucial for food safety, environmental monitoring, and clinical research.
Chloramphenicol-d5: A Profile of Performance
Chloramphenicol-d5 (CAP-d5) is the most frequently cited stable isotope for the quantitative analysis of chloramphenicol. Its efficacy as an internal standard in isotope dilution mass spectrometry (IDMS) has been validated across numerous studies and complex matrices.
Quantitative Performance Data
The following table summarizes the performance of analytical methods utilizing Chloramphenicol-d5 as an internal standard, based on data from various published studies. These results demonstrate the robustness and reliability of CAP-d5 in achieving accurate and precise quantification of chloramphenicol.
| Performance Parameter | Matrix | Method | Result | Citation |
| Recovery | Milk | LC-MS/MS | 96.5 ± 10.59% | [1] |
| Poultry Meal | LC-MS/MS | 94% - 100% | [2] | |
| Multiple Food Matrices | LC-MS/MS | 92.1% - 107.1% | [3][4] | |
| Honey | Automated LC-MS/MS | 80.9% - 96.0% (corrected by IS) | [5] | |
| Drinking Water | UHPLC-MS/MS | 93.2% - 95.7% | [6] | |
| Linearity (R²) | Poultry Meal | LC-MS/MS | > 0.999 | [2] |
| Milk | LC-MS/MS | > 0.99 | [1] | |
| Multiple Food Matrices | LC-MS/MS | 0.99 - 0.998 | [3][4] | |
| Honey | UPLC-MS/MS | > 0.992 | [7] | |
| Honey | Automated LC-MS/MS | 0.9944 | [5] | |
| Precision (RSD) | Poultry Meal | LC-MS/MS | < 11% | [2] |
| Multiple Food Matrices | LC-MS/MS | Repeatability: < 11.0% Reproducibility: < 13.6% | [3][4] | |
| Drinking Water | UHPLC-MS/MS | Intra-day: < 6.7% Inter-day: < 8.2% | [6] | |
| Honey | UPLC-MS/MS | 11% | [7][8] | |
| Limit of Detection (LOD) | Honey | Automated LC-MS/MS | 0.023 µg/kg | [5] |
| Drinking Water | UHPLC-MS/MS | 0.002 ng/mL | [6] | |
| Limit of Quantitation (LOQ) | Milk | LC-MS/MS | 0.1 µg/kg | [1] |
| Honey | Automated LC-MS/MS | 0.047 µg/kg | [5] | |
| Honey | UPLC-MS/MS | 0.15 µg/kg | [7][8] | |
| Drinking Water | UHPLC-MS/MS | 0.007 ng/mL | [6] | |
| Matrix Effect Compensation | Multiple Food Matrices | LC-MS/MS | Ion suppression did not exceed 15% | [4] |
| Milk Powder | LC-MS/MS | Stable isotope-labeled internal standards do not always completely compensate for matrix effects, and the degree of compensation can be influenced by the instrument's ion source design.[9] |
Theoretical Comparison with other Stable Isotopes (e.g., ¹³C-Chloramphenicol)
While Chloramphenicol-d5 has demonstrated excellent performance, it is important for researchers to be aware of the potential advantages offered by other stable isotopes, such as those labeled with Carbon-13 (¹³C).
Chromatographic Co-elution: One of the most significant potential advantages of ¹³C-labeled standards is their tendency to co-elute perfectly with the unlabeled analyte.[10][11] Deuterated standards, due to the slightly different physicochemical properties of the carbon-deuterium bond compared to the carbon-hydrogen bond, can sometimes exhibit a slight retention time shift, typically eluting earlier in reversed-phase chromatography.[10][12][13] This phenomenon, known as the "isotope effect," can be problematic if the analyte and internal standard elute into regions with different levels of matrix-induced ion suppression or enhancement, potentially compromising accuracy.[13][14]
Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange with hydrogen atoms from the solvent or sample matrix.[14] Deuterium labels, particularly if located on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, can be at risk of back-exchange, which would compromise the integrity of the internal standard.[14]
In the absence of direct comparative studies for chloramphenicol, ¹³C-labeled chloramphenicol is theoretically the superior choice for an internal standard due to its higher isotopic stability and likelihood of perfect co-elution with the native analyte.[10][11][15] However, the widespread use and validated performance of Chloramphenicol-d5 across various matrices confirm its suitability for reliable quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the analysis of chloramphenicol using Chloramphenicol-d5 as an internal standard.
Sample Preparation and Extraction (General Protocol for Food Matrices)
-
Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of Chloramphenicol-d5 solution to the sample.
-
Extraction: Add 5 mL of water and 10 mL of ethyl acetate. Homogenize the mixture for 1 minute.
-
Centrifugation: Centrifuge the sample at approximately 3000 x g for 10 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution and Clean-up: Redissolve the residue in 6 mL of 4% NaCl solution. Add 3 mL of hexane (B92381), vortex, and discard the hexane layer. Repeat the hexane wash. The aqueous layer is then subjected to Solid Phase Extraction (SPE) for further cleanup.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C8 or C18 reversed-phase column is typically used. For example, a Kinetex C8 column (75 mm × 2.1 mm, 2.6 μm).[3]
-
Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% acetic acid and methanol (B129727) or acetonitrile.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both chloramphenicol and Chloramphenicol-d5 to ensure selectivity and accurate quantification. Common transitions for chloramphenicol are m/z 321 → 152 and 321 → 194.[3] For Chloramphenicol-d5, a common transition is m/z 326.2 > 157.[2]
Visualizing the Workflow and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the experimental workflow, the principle of isotope dilution, and the mechanism of action of chloramphenicol.
Conclusion
The selection of a stable isotope-labeled internal standard is a critical step in the development of robust and accurate quantitative analytical methods. Chloramphenicol-d5 has been extensively validated and has consistently demonstrated high performance in terms of recovery, linearity, and precision for the analysis of chloramphenicol in a variety of complex matrices. While theoretical considerations suggest that ¹³C-labeled chloramphenicol may offer advantages in terms of chromatographic co-elution and isotopic stability, the lack of direct comparative studies means that Chloramphenicol-d5 remains the well-established and reliable choice for most applications. Researchers should, however, always validate their methods carefully, paying close attention to potential matrix effects and ensuring the chosen internal standard is appropriate for their specific analytical conditions and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. qclabdls.portal.gov.bd [qclabdls.portal.gov.bd]
- 3. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 8. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 9. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukisotope.com [ukisotope.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of Threo-Chloramphenicol-D6: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Threo-Chloramphenicol-D6. Adherence to these procedures is critical to ensure personal safety, environmental protection, and regulatory compliance. This compound, like its parent compound chloramphenicol, should be handled as a hazardous substance due to its potential health risks.
Immediate Safety and Handling Protocols
Threo-Chloramphenicol is classified as a substance that may cause cancer and is suspected of damaging fertility or the unborn child.[1] It can also cause serious eye damage. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
All personnel handling this compound must use the appropriate personal protective equipment. Engineering controls, such as a chemical fume hood, should be the primary means of exposure control.
| Protection Type | Equipment Specification |
| Eye/Face | ANSI-approved safety glasses or goggles.[2] |
| Hand | Chemical-resistant gloves, such as nitrile or chloroprene. Gloves must be inspected before use and disposed of properly after handling.[2] |
| Body | A lab coat or disposable gown, worn at all times when handling the compound.[2] |
| Respiratory | A NIOSH-approved respirator is required when handling powders outside of a fume hood or when engineering controls are insufficient. |
Handling Procedures:
-
Always handle solid this compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust.[3]
-
Avoid generating dust.[3]
-
Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area.
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[3]
-
Decontaminate all work surfaces after use.[2]
Step-by-Step Disposal Plan
Contaminated materials and waste containing this compound must be disposed of as hazardous waste. Do not dispose of this material in the regular trash or down the drain.[4][5]
-
Waste Segregation:
-
Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Ensure waste containers are kept tightly closed when not in use.
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the waste through an approved waste disposal plant. Proper disposal typically requires a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the Safe Disposal of this compound.
References
Essential Safety and Operational Guide for Handling Threo-Chloramphenicol-D6
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical protocols for the handling and disposal of Threo-Chloramphenicol-D6. This compound is a deuterated analog of Chloramphenicol, a potent antibiotic. Due to its chemical similarity to Chloramphenicol, which is classified as a hazardous substance, a suspected carcinogen, and a reproductive toxin, stringent safety measures are mandatory to protect laboratory personnel and the environment.[1][2] Adherence to these guidelines is essential for all researchers, scientists, and drug development professionals.
Hazard Identification and Engineering Controls
This compound should be handled with the utmost care, assuming it carries similar risks to its non-deuterated counterpart. The primary hazards include potential carcinogenicity, reproductive toxicity, and serious eye damage.[1][2][3]
Engineering Controls are the primary line of defense:
-
Chemical Fume Hood: All work involving solid this compound and the preparation of its solutions must be conducted inside a certified chemical fume hood to prevent the inhalation of dust particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to minimize all potential routes of exposure.
| Protection Type | Equipment Specification |
| Eye/Face | ANSI-approved safety glasses or goggles are mandatory. A face shield should be used when there is a risk of splashing.[4] |
| Hand | Chemical-resistant gloves, such as nitrile or chloroprene, must be worn. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contact.[4] |
| Body | A properly fitting, buttoned lab coat must be worn at all times to protect against skin exposure. |
| Respiratory | In situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator is required. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound or a close analog like Threo-Chloramphenicol-d5.
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.
-
Don PPE: Correctly put on all required personal protective equipment as specified in the table above.
Handling:
-
Work within a Fume Hood: Conduct all handling of the solid compound and preparation of solutions inside a certified chemical fume hood.
-
Avoid Dust Generation: Handle the compound gently to avoid creating dust. Keep containers tightly sealed when not in use.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
Storage:
-
Proper Storage Conditions: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[6]
-
Labeling: The storage location should be clearly labeled as containing a hazardous compound.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[2][6]
Spill Management:
-
Alert Personnel: In the event of a spill, immediately alert others in the area.
-
Minor Spills: For small spills, wear appropriate PPE, dampen the spilled material with water to prevent dust from becoming airborne, and carefully sweep or vacuum the material into a designated hazardous waste container. Do not use air hoses for cleaning.
-
Major Spills: For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination. Standard laboratory sterilization methods such as autoclaving or boiling are ineffective at inactivating Chloramphenicol and its analogs.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, and vials) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container. Do not pour any solutions down the drain.[7]
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Professional Disposal: All waste containing this compound must be disposed of as hazardous waste through a licensed environmental waste management company. Chemical incineration with an afterburner and scrubber is the recommended disposal method.[8]
-
Consult Local Regulations: Always adhere to local and institutional regulations regarding hazardous waste disposal.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[9] |
graph "Handling_Threo_Chloramphenicol_D6_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Review_SDS" [label="Review SDS"]; "Verify_Controls" [label="Verify Engineering Controls"]; "Don_PPE" [label="Don PPE"]; }
subgraph "cluster_Handling" { label="Handling (in Fume Hood)"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Weigh_Compound" [label="Weigh Solid Compound"]; "Prepare_Solution" [label="Prepare Solution"]; }
subgraph "cluster_Post_Handling" { label="Post-Handling"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Store_Compound" [label="Store Compound"]; "Decontaminate_Area" [label="Decontaminate Work Area"]; "Doff_PPE" [label="Doff PPE"]; }
subgraph "cluster_Disposal" { label="Disposal"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Segregate_Waste" [label="Segregate Solid & Liquid Waste"]; "Label_Waste" [label="Label Hazardous Waste"]; "Dispose_Waste" [label="Dispose via Licensed Vendor"]; }
"Review_SDS" -> "Verify_Controls" -> "Don_PPE" -> "Weigh_Compound"; "Weigh_Compound" -> "Prepare_Solution"; "Prepare_Solution" -> "Store_Compound"; "Prepare_Solution" -> "Decontaminate_Area"; "Decontaminate_Area" -> "Doff_PPE"; "Doff_PPE" -> "Segregate_Waste"; "Segregate_Waste" -> "Label_Waste" -> "Dispose_Waste"; }
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. carlroth.com [carlroth.com]
- 4. research.uga.edu [research.uga.edu]
- 5. benchchem.com [benchchem.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. boards.straightdope.com [boards.straightdope.com]
- 8. boards.straightdope.com [boards.straightdope.com]
- 9. witega.de [witega.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
